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  • Product: (3S,5S)-(+)-3,5-Heptanediol
  • CAS: 129212-21-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (3S,5S)-(+)-3,5-Heptanediol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals (3S,5S)-(+)-3,5-Heptanediol , a chiral 1,3-diol, represents a valuable stereochemically defined building block in modern organic synthesis. Its C2-symmetric...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(3S,5S)-(+)-3,5-Heptanediol , a chiral 1,3-diol, represents a valuable stereochemically defined building block in modern organic synthesis. Its C2-symmetric structure and defined stereocenters make it a significant precursor for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical properties, stereoselective synthesis, potential applications, and safety considerations, offering a critical resource for researchers leveraging this versatile molecule.

Core Chemical and Physical Properties

(3S,5S)-(+)-3,5-Heptanediol, with the CAS number 129212-21-1, is a simple, seven-carbon diol featuring two stereogenic centers at the C3 and C5 positions, both in the (S) configuration. This specific stereoisomer is also denoted as the (+) enantiomer, indicating its dextrorotatory nature.

PropertyValueSource(s)
Molecular Formula C₇H₁₆O₂
Molecular Weight 132.20 g/mol
Melting Point 52 °C
Specific Rotation ([α]D) +40° (c=10, ethanol)
Appearance Colorless solid
Solubility Soluble in polar organic solvents such as ethanol.General chemical knowledge

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be symmetrical due to the C2-symmetry of the molecule. Key expected signals include:

  • A triplet corresponding to the methyl protons (CH₃) at approximately 0.9 ppm.

  • A multiplet for the methylene protons (CH₂) adjacent to the methyl groups at around 1.4-1.6 ppm.

  • A complex multiplet for the methylene protons between the two hydroxyl groups (C4-H₂) around 1.7-1.9 ppm.

  • A multiplet for the methine protons (CH-OH) at approximately 3.8-4.1 ppm.

  • A broad singlet or doublet for the hydroxyl protons (-OH), the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum should reflect the molecule's symmetry, showing only four distinct signals:

  • A signal for the methyl carbons (C1 and C7).

  • A signal for the methylene carbons adjacent to the methyls (C2 and C6).

  • A signal for the central methylene carbon (C4).

  • A signal for the methine carbons bearing the hydroxyl groups (C3 and C5).

FTIR Spectroscopy: The infrared spectrum will be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching of the hydroxyl groups. C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region, and C-O stretching will appear in the 1000-1200 cm⁻¹ range.

Mass Spectrometry: The mass spectrum of (3S,5S)-(+)-3,5-Heptanediol is anticipated to show fragmentation patterns typical for alcohols. Alpha-cleavage (cleavage of the C-C bond adjacent to the hydroxyl group) and dehydration (loss of a water molecule) are expected to be the primary fragmentation pathways. The molecular ion peak (M⁺) at m/z = 132 may be weak or absent.

Stereoselective Synthesis

The synthesis of enantiomerically pure 1,3-diols like (3S,5S)-(+)-3,5-Heptanediol is a well-established area of organic chemistry. The most common and effective strategies involve the stereoselective reduction of a corresponding β-hydroxy ketone or 1,3-diketone precursor.

General Synthetic Approach: Asymmetric Reduction

A prevalent method for preparing chiral 1,3-diols is through the asymmetric reduction of prochiral 1,3-diketones or the diastereoselective reduction of chiral β-hydroxy ketones. Enzyme-catalyzed reductions are particularly effective for achieving high enantioselectivity.

Synthesis_Pathway Diketone 3,5-Heptanedione Hydroxyketone 5-Hydroxy-3-heptanone Diketone->Hydroxyketone Regioselective Reduction Diol (3S,5S)-(+)-3,5-Heptanediol Hydroxyketone->Diol Stereoselective Reduction

Caption: General synthetic pathway to (3S,5S)-(+)-3,5-Heptanediol.

Exemplary Protocol: Enzyme-Catalyzed Reduction

While a specific protocol for (3S,5S)-(+)-3,5-Heptanediol is not widely published, a general procedure using a carbonyl reductase enzyme can be outlined. This method offers high yields and excellent enantiomeric excess.

Step 1: Synthesis of the Precursor The synthesis would typically start from the commercially available 3,5-heptanedione.

Step 2: Biocatalytic Reduction

  • Reaction Setup: In a buffered aqueous solution, 3,5-heptanedione is suspended.

  • Enzyme and Cofactor: A suitable carbonyl reductase (e.g., from Candida parapsilosis) and a cofactor recycling system (e.g., using isopropanol and NADP⁺) are added.

  • Incubation: The reaction mixture is incubated at a controlled temperature (typically 25-37 °C) with gentle agitation.

  • Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Once the reaction is complete, the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography to yield the enantiomerically pure (3S,5S)-(+)-3,5-Heptanediol.

This enzymatic approach is advantageous due to its high stereoselectivity and environmentally benign reaction conditions.

Applications in Drug Development and Asymmetric Synthesis

Chiral 1,3-diols are pivotal structural motifs found in a vast array of biologically active natural products and pharmaceuticals. Their defined stereochemistry is often crucial for their biological function.

As a Chiral Building Block

(3S,5S)-(+)-3,5-Heptanediol serves as a versatile chiral building block. The two hydroxyl groups can be differentially protected and subsequently functionalized to introduce new stereocenters with high diastereoselectivity. This makes it an ideal starting material for the synthesis of complex polyketide natural products, which often contain extended chains of alternating stereocenters.

A notable example of a natural product class where this structural motif is relevant is the diarylheptanoids. While not a direct precursor, the synthesis of molecules like (3S,5S)-yashabushidiol B highlights the utility of the chiral 1,3-diol core in constructing these bioactive compounds.

Potential Therapeutic Relevance

Although direct applications of (3S,5S)-(+)-3,5-Heptanediol in approved drugs are not prominently documented, its structural analogues and derivatives have shown interesting biological activities. For instance, some diarylheptanoids exhibit antioxidant and anti-tumor properties. The core 1,3-diol structure is also present in various therapeutic agents, including statins and macrolide antibiotics. The availability of enantiomerically pure (3S,5S)-(+)-3,5-Heptanediol provides a valuable tool for the synthesis of novel analogues of these drugs for structure-activity relationship (SAR) studies.

Applications Heptanediol (3S,5S)-(+)-3,5-Heptanediol BuildingBlock Chiral Building Block Heptanediol->BuildingBlock ChiralAuxiliary Chiral Auxiliary Heptanediol->ChiralAuxiliary NaturalProducts Natural Product Synthesis (e.g., Polyketides, Diarylheptanoids) BuildingBlock->NaturalProducts DrugDiscovery Drug Discovery BuildingBlock->DrugDiscovery SAR Structure-Activity Relationship Studies DrugDiscovery->SAR

Caption: Applications of (3S,5S)-(+)-3,5-Heptanediol in synthesis.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Fire Safety: While not highly flammable, it should be kept away from open flames and other ignition sources.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

(3S,5S)-(+)-3,5-Heptanediol is a chiral synthon of significant value in stereoselective synthesis. Its well-defined stereochemistry provides a reliable platform for the construction of complex chiral molecules. While detailed experimental data for this specific compound is not widely disseminated in public databases, its chemical properties and reactivity can be confidently inferred from the extensive body of knowledge on chiral 1,3-diols. As the demand for enantiomerically pure compounds in drug discovery and development continues to grow, the importance of versatile chiral building blocks like (3S,5S)-(+)-3,5-Heptanediol is set to increase, making it a key target for both academic research and industrial application.

References

  • PubChem. 3,5-Heptanediol. National Center for Biotechnology Information. [Link]

  • Kim, J. H., et al. (2021). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. Molecules, 26(5), 1476. [Link]

  • Demir, A. S., et al. (2024). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]

  • National Science Teachers Association. Safer Handling of Alcohol in the Laboratory. [Link]

Exploratory

A Technical Guide to (3S,5S)-(+)-3,5-Heptanediol: Molecular Structure, Stereochemistry, and Synthetic Strategies

Abstract (3S,5S)-(+)-3,5-Heptanediol is a chiral 1,3-diol of significant interest in the field of organic synthesis. Its defined stereochemistry makes it a valuable chiral building block for the construction of complex,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3S,5S)-(+)-3,5-Heptanediol is a chiral 1,3-diol of significant interest in the field of organic synthesis. Its defined stereochemistry makes it a valuable chiral building block for the construction of complex, biologically active molecules. This technical guide provides an in-depth analysis of its molecular structure, a detailed elucidation of its stereochemistry based on Cahn-Ingold-Prelog (CIP) priority rules, and a comprehensive overview of a robust asymmetric synthetic route. The protocol detailed herein leverages an organocatalytic aldol reaction followed by a stereoselective reduction, providing a reliable pathway to the target molecule with high enantiomeric and diastereomeric purity. This document is intended for researchers, chemists, and drug development professionals engaged in stereoselective synthesis and the development of complex molecular architectures.

Introduction

Chiral 1,3-diols are ubiquitous structural motifs found in a vast array of natural products, including polyketides, macrolide antibiotics, and various pharmaceuticals.[1][2][3] The precise spatial arrangement of the two hydroxyl groups is often critical for biological activity, making the stereocontrolled synthesis of these fragments a paramount challenge in modern organic chemistry. (3S,5S)-(+)-3,5-Heptanediol represents a fundamental example of an acyclic 1,3-diol with two defined stereocenters. Its utility lies not as an end-product, but as a versatile chiral precursor or intermediate for more complex targets.[1][3] Understanding its structure and the methodologies for its enantiopure synthesis is crucial for leveraging its full potential in the synthesis of high-value compounds.[4]

Physicochemical and Structural Properties

(3S,5S)-(+)-3,5-Heptanediol is a colorless, viscous liquid at room temperature.[5] Its fundamental properties are summarized in the table below.

PropertyValueSource
IUPAC Name (3S,5S)-Heptane-3,5-diolPubChem[6]
Molecular Formula C₇H₁₆O₂Guidechem[7]
Molecular Weight 132.20 g/mol PubChem[6]
CAS Number 129212-21-1ChemicalBook[8]
Canonical SMILES CCO">C@HOPubChem[9]
InChI Key BQWORYKVVNTRAW-QFIPKIOBSA-NPubChem[5]
Topological Polar Surface Area 40.5 ŲPubChem[6]
Complexity 55.9PubChem[6]

The molecule possesses two stereogenic centers at the C3 and C5 positions, giving rise to its specific three-dimensional structure.

CIP_Priority C3 C3 sub1 -OH (Priority 1) C3->sub1 Z=8 sub2 -CH2CH(OH)R (Priority 2) C3->sub2 Z=6 sub3 -CH2CH3 (Priority 3) C3->sub3 Z=6 sub4 -H (Priority 4) C3->sub4 Z=1 explanation Priority 2 > Priority 3 due to Oxygen at the second carbon out. sub2->explanation

Caption: CIP priority assignment for the C3 stereocenter.

Asymmetric Synthesis

The stereoselective synthesis of 1,3-diols is a well-explored area of organic chemistry. [2]A robust and common strategy involves a two-step sequence: an asymmetric aldol reaction to establish the first stereocenter and form a β-hydroxy ketone, followed by a diastereoselective reduction to establish the second stereocenter. [1]This approach offers excellent control over both absolute and relative stereochemistry.

Causality in Synthetic Design:
  • Step 1: Asymmetric Aldol Reaction: The aldol reaction is a powerful C-C bond-forming reaction. [10]Using a chiral catalyst, such as a proline-derived organocatalyst, allows for the enantioselective addition of a ketone enolate to an aldehyde. [11]This catalyst forms a chiral enamine intermediate, which directs the facial attack of the aldehyde, thereby setting the absolute stereochemistry of the resulting β-hydroxy ketone with high enantiomeric excess (ee). [1]* Step 2: Diastereoselective Reduction: With one stereocenter set, the reduction of the ketone must be controlled to produce the desired anti-diol diastereomer. The Corey-Bakshi-Shibata (CBS) reduction is exceptionally well-suited for this task. [12][13][14]The chiral oxazaborolidine catalyst coordinates to both the borane reducing agent and the ketone's oxygen atom, creating a rigid, six-membered transition state that directs hydride delivery from a specific face, leading to the desired alcohol stereoisomer with high diastereoselectivity. [15][16]

SynthesisWorkflow Propanal Propanal (Aldehyde) Step1 Step 1: Asymmetric Aldol Reaction Propanal->Step1 Propionaldehyde Propionaldehyde (Ketone Source) Propionaldehyde->Step1 Intermediate (S)-5-Hydroxy-3-heptanone (Chiral β-Hydroxy Ketone) Step1->Intermediate Catalyst1 Proline-derived Organocatalyst Catalyst1->Step1 Step2 Step 2: Diastereoselective Reduction Intermediate->Step2 Product (3S,5S)-(+)-3,5-Heptanediol (Target Molecule) Step2->Product Catalyst2 CBS Catalyst + Borane (BH3) Catalyst2->Step2

Caption: Workflow for the asymmetric synthesis of (3S,5S)-3,5-Heptanediol.

Self-Validating Experimental Protocol:

This protocol describes a representative synthesis. Note: All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Step 1: Organocatalytic Asymmetric Aldol Reaction to form (S)-5-Hydroxy-3-heptanone

  • To a stirred solution of a suitable proline-derived organocatalyst (e.g., (S)-diphenylprolinol silyl ether, 20 mol%) in an appropriate solvent (e.g., CH₂Cl₂) at room temperature, add propionaldehyde (2.0 equivalents).

  • Cool the mixture to 0 °C.

  • Add propanal (1.0 equivalent) dropwise over 20 minutes.

  • Stir the reaction mixture at 0 °C for 24-48 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: Purify the crude product by flash column chromatography on silica gel. Characterize the resulting (S)-5-Hydroxy-3-heptanone by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Step 2: Corey-Bakshi-Shibata (CBS) Reduction to (3S,5S)-(+)-3,5-Heptanediol

  • To a flask containing the chiral oxazaborolidine catalyst (e.g., (R)-Me-CBS, 10 mol%) in anhydrous THF at 0 °C, add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 1.0 equivalent) dropwise. Stir for 15 minutes.

  • Add a solution of (S)-5-Hydroxy-3-heptanone (1.0 equivalent), obtained from Step 1, in anhydrous THF dropwise to the catalyst-borane mixture over 30 minutes.

  • Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Warm the mixture to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure. Add diethyl ether and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Validation: Purify the crude diol by flash column chromatography. Characterize the final product, (3S,5S)-(+)-3,5-Heptanediol, by ¹H NMR, ¹³C NMR, and mass spectrometry. Confirm the diastereomeric ratio by GC or NMR analysis of the corresponding acetonide derivative. [17]

Applications in Synthesis

The primary value of (3S,5S)-(+)-3,5-Heptanediol lies in its application as a chiral building block. The anti-1,3-diol motif is a cornerstone of many complex natural products synthesized via polyketide pathways. [2]

  • Natural Product Synthesis: It can serve as a precursor for segments of macrolide antibiotics, antifungal agents, and other biologically active polyketides where this specific stereochemical relationship is required.

  • Chiral Ligands and Auxiliaries: Chiral diols are frequently used to synthesize chiral ligands for asymmetric catalysis or as chiral auxiliaries to direct the stereochemical outcome of subsequent reactions. [3]* Diarylheptanoid Synthesis: Derivatives of 3,5-heptanediol, such as Hannokinol, have been isolated from natural sources and exhibit interesting biological properties like antioxidant and anti-tumor activity. [18]The core heptanediol structure is central to these molecules.

Conclusion

(3S,5S)-(+)-3,5-Heptanediol is a structurally simple yet synthetically powerful chiral molecule. Its well-defined stereochemistry is rigorously established by the Cahn-Ingold-Prelog priority system. Modern asymmetric synthesis provides reliable and highly selective methods for its preparation, most notably through the strategic combination of organocatalytic aldol reactions and stereoselective reductions. For researchers in drug discovery and natural product synthesis, mastering the preparation and application of such fundamental chiral building blocks is essential for the efficient and elegant construction of complex molecular targets.

References

  • [Unknown Source]. The Cahn-Ingold-Prelog rules.

Sources

Foundational

Topic: Synthesis Methods for Enantiomerically Pure (3S,5S)-(+)-3,5-Heptanediol

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals (3S,5S)-(+)-3,5-Heptanediol is a C2-symmetric chiral diol, a structural motif that is a cornerstone of modern asymmetric synthes...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(3S,5S)-(+)-3,5-Heptanediol is a C2-symmetric chiral diol, a structural motif that is a cornerstone of modern asymmetric synthesis. [1][2] Its defined stereochemistry and bifunctional nature make it a valuable chiral building block for complex natural products and pharmaceuticals.[3][4] The precise spatial orientation of the two hydroxyl groups is critical, creating a well-defined chiral environment that is pivotal for achieving high levels of stereocontrol in subsequent chemical transformations.[1] This guide provides a detailed exploration of the principal, field-proven strategies for synthesizing this diol with high enantiomeric purity, focusing on the causality behind experimental choices and providing actionable protocols.

Asymmetric Hydrogenation: The Direct Approach

The most elegant and atom-economical route to (3S,5S)-(+)-3,5-heptanediol is the direct asymmetric hydrogenation of its prochiral precursor, 3,5-heptanedione. This method's success is contingent on a chiral catalyst capable of delivering hydrogen with high facial selectivity to both carbonyl groups in a coordinated fashion.

Expertise & Causality: The Role of Ruthenium-BINAP Catalysts

Ruthenium complexes featuring chiral bisphosphine ligands, particularly the axially chiral 1,1'-bi-2-naphthol (BINOL) derivatives like BINAP, are exceptionally effective for the hydrogenation of β-dicarbonyl compounds.[5] The mechanism hinges on the formation of a rigid, six-membered chelate between the diketone substrate and the ruthenium center. The C2-symmetry of the (S)-BINAP ligand creates a highly organized and sterically demanding chiral pocket. This environment forces the substrate to coordinate in a specific orientation, exposing the Re-faces of both carbonyls to the ruthenium-hydride, leading to a concerted delivery of hydrogen and the formation of the desired (3S,5S) stereochemistry. The stability of this transition state is paramount for achieving near-perfect enantioselectivity.

Experimental Protocol: Ru-(S)-BINAP Catalyzed Asymmetric Hydrogenation

Objective: To synthesize (3S,5S)-(+)-3,5-heptanediol from 3,5-heptanedione with high yield and enantioselectivity.

Materials:

  • 3,5-Heptanedione

  • [RuCl₂((S)-BINAP)]₂·NEt₃ or a similar pre-catalyst

  • Methanol (Anhydrous, degassed)

  • Hydrogen Gas (High Purity, >99.99%)

  • High-pressure autoclave equipped with a magnetic stir bar and temperature control

Procedure:

  • Catalyst Preparation: In an inert atmosphere (glovebox), charge the autoclave with the Ruthenium pre-catalyst (e.g., 0.01 mol%).

  • Substrate Addition: Add 3,5-heptanedione (1.0 equivalent) dissolved in degassed methanol. The substrate-to-catalyst ratio (S/C) is typically high, ranging from 1,000 to 10,000.

  • Reactor Sealing & Purging: Seal the autoclave securely. Remove residual air by purging the system three times with low-pressure nitrogen, followed by three purges with hydrogen gas.

  • Reaction Execution: Pressurize the reactor with hydrogen gas to 50-80 atm. Begin vigorous stirring and heat the reaction to 50-60 °C.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by periodically taking aliquots (if the reactor setup allows) for GC analysis. The reaction is typically complete within 12-24 hours.

  • Work-up: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

  • Purification: Concentrate the methanolic solution under reduced pressure. The resulting crude diol can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Analysis: Determine the enantiomeric excess (ee) of the final product using chiral HPLC or GC analysis.

Data Presentation: Hydrogenation Performance
Catalyst SystemSubstrate/Catalyst RatioH₂ Pressure (atm)Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)
Ru-(S)-BINAP1,000 - 10,00050 - 8050 - 60>95>99 (3S,5S)
Visualization: Asymmetric Hydrogenation Workflow

G cluster_setup Reactor Setup (Inert Atmosphere) cluster_reaction Hydrogenation cluster_workup Isolation & Purification Catalyst Ru-(S)-BINAP Pre-catalyst Reaction Pressurize with H₂ Heat & Stir Catalyst->Reaction Substrate 3,5-Heptanedione in Degassed Methanol Substrate->Reaction Workup Vent, Concentrate Reaction->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Pure (3S,5S)-Diol (>99% ee) Purification->Product

Caption: Workflow for the synthesis of (3S,5S)-(+)-3,5-heptanediol via asymmetric hydrogenation.

Enzymatic Kinetic Resolution: The Biocatalytic Approach

When starting with a racemic mixture of 3,5-heptanediol, enzymatic kinetic resolution (EKR) is a highly effective strategy for isolating one enantiomer.[6][7] This method leverages the exquisite stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the unreacted, enantiopure substrate.

Expertise & Causality: Lipase-Mediated Acylation

The core principle of EKR is the differential reaction rate of enantiomers with a chiral catalyst. Lipases, such as Candida antarctica Lipase B (commercially available as Novozym 435), are workhorse enzymes for this purpose.[8][9] In the presence of an acyl donor (e.g., vinyl acetate), the lipase's active site preferentially binds one enantiomer of the diol—in this case, the (3R,5R) enantiomer—in an orientation suitable for acylation. The (3S,5S) enantiomer fits poorly into the active site and reacts at a much slower rate. By stopping the reaction at or near 50% conversion, one can isolate the unreacted (3S,5S)-(+)-3,5-heptanediol with very high enantiomeric purity, along with the acylated (3R,5R) enantiomer.

Experimental Protocol: Lipase-Catalyzed Resolution of (±)-3,5-Heptanediol

Objective: To isolate enantiomerically pure (3S,5S)-(+)-3,5-heptanediol from a racemic mixture via enzymatic acylation.

Materials:

  • Racemic (±)-3,5-heptanediol

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • Vinyl acetate (acyl donor)

  • tert-Butyl methyl ether (TBME) or another suitable organic solvent

  • Molecular sieves (optional, to ensure anhydrous conditions)

Procedure:

  • Reaction Setup: In a flask, dissolve racemic 3,5-heptanediol (1.0 eq.) in TBME.

  • Reagent Addition: Add vinyl acetate (0.6 eq., to avoid over-acylation) and the immobilized lipase (e.g., 10-20% by weight relative to the substrate).

  • Incubation: Stir the suspension at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the reaction progress by GC or TLC to track the disappearance of the starting diol and the appearance of the monoacetate. The target is 50% conversion.

  • Enzyme Removal: Once ~50% conversion is achieved, filter the reaction mixture to recover the immobilized enzyme, which can often be washed and reused.

  • Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted (3S,5S)-(+)-3,5-heptanediol from the (3R,5R)-monoacetate product by silica gel column chromatography.

  • Analysis: Confirm the enantiomeric excess of the recovered (3S,5S)-diol using chiral HPLC or GC.

Data Presentation: Enzymatic Resolution Performance
EnzymeAcyl DonorSolventTarget Conversion (%)ee of (3S,5S)-Diol (%)
Novozym 435Vinyl AcetateTBME~50>99
Visualization: Enzymatic Kinetic Resolution Pathway

G cluster_reaction Enzymatic Reaction (Target ~50% Conversion) cluster_separation Separation (Chromatography) Racemic Racemic (±)-3,5-Heptanediol Enzyme Lipase + Acyl Donor Racemic->Enzyme Mixture Mixture of Products Enzyme->Mixture Selective Acylation of (3R,5R) Product_S Unreacted (3S,5S)-Diol (High ee) Mixture->Product_S Product_R Acylated (3R,5R)-Diol Mixture->Product_R

Caption: Logical flow of the enzymatic kinetic resolution of racemic 3,5-heptanediol.

Chiral Pool Synthesis: A Conceptual Strategy

Chiral pool synthesis utilizes readily available, enantiopure natural products (like amino acids, terpenes, or carbohydrates) as starting materials.[1][10] This strategy leverages pre-existing stereocenters to build more complex chiral molecules. While less common for this specific target than the previous methods, it represents a valid conceptual approach.

Conceptual Workflow

A plausible, though multi-step, synthesis could begin with a C4 chiral building block like (R)- or (S)-3-hydroxybutanoate, which is accessible via fermentation. The strategy would involve:

  • Chain Extension: Converting the ester to a suitable electrophile or nucleophile.

  • Coupling: Reacting this C4 unit with a C3 fragment (e.g., a propyl Grignard or organolithium reagent).

  • Stereocontrolled Reduction: A substrate-directed reduction of the resulting ketone would be required to set the second stereocenter, with the existing hydroxyl group directing the approach of the reducing agent to establish the desired syn relationship.

This approach is often more labor-intensive and may result in lower overall yields compared to asymmetric catalysis but can be effective when suitable chiral precursors are inexpensive and available.

Visualization: Chiral Pool Conceptual Pathway

G Start Chiral C4 Synthon (e.g., (R)-3-Hydroxybutanoate) Intermediate1 Activation & Coupling with C3 Nucleophile Start->Intermediate1 Intermediate2 β-Hydroxy Ketone Intermediate1->Intermediate2 Reduction Substrate-Directed Reduction Intermediate2->Reduction Sets second stereocenter Product (3S,5S)-(+)-3,5-Heptanediol Reduction->Product

Caption: A conceptual workflow for synthesizing (3S,5S)-diol from a chiral pool starting material.

Mandatory Validation: Analytical Purity Determination

The synthesis of an enantiomerically pure compound is incomplete without rigorous analytical validation. The determination of enantiomeric excess (ee) is a critical, non-negotiable step.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The diol is passed through a column containing a chiral stationary phase (CSP). The two enantiomers form transient, diastereomeric complexes with the CSP, causing them to travel through the column at different rates. This results in two separate peaks on the chromatogram, and the ratio of their areas directly corresponds to the enantiomeric ratio.

  • Chiral Gas Chromatography (GC): For GC analysis, the diol must first be derivatized to increase its volatility. This is typically done by converting the hydroxyl groups into acetates or silyl ethers. The derivatized sample is then analyzed on a GC column coated with a chiral stationary phase, separating the enantiomers for quantification.

Conclusion

For the efficient, large-scale synthesis of enantiomerically pure (3S,5S)-(+)-3,5-heptanediol, asymmetric hydrogenation of 3,5-heptanedione with a Ru-BINAP catalyst is the premier industrial method, offering high yield, exceptional enantioselectivity, and excellent atom economy. For laboratory-scale synthesis or when starting from a racemic mixture, enzymatic kinetic resolution provides a robust and highly selective alternative. While chiral pool synthesis is a powerful tool in the synthetic chemist's arsenal, its application to this specific target is generally less direct. The choice of method ultimately depends on scale, cost, available starting materials, and the specific expertise of the research team. In all cases, rigorous analytical verification of enantiomeric purity is essential to validate the success of the chosen synthetic strategy.

References

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]

  • Enantioselective Synthesis of syn- and anti-1,3-Diols via Allyltitanation of Unprotected β-Hydroxyaldehydes. Organic Letters. [Link]

  • One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation. National Institutes of Health. [Link]

  • Chromium-catalyzed asymmetric synthesis of 1, 3-diols. ResearchGate. [Link]

  • Three-Pot Synthesis of Chiral Anti-1,3-diols through Asymmetric Organocatalytic Aldol and Wittig Reactions Followed by Epoxidation and Reductive Opening of the Epoxide. Organic Letters. [Link]

  • Non-Chiral Pool Derived Synthetic Auxiliaries: Use of C2-Symmetric Chiral Diols. ResearchGate. [Link]

  • Structural Features of Diacyldodecaheterocycles with Pseudo-C2-Symmetry: Promising Stereoinductors for Divergent Synthesis of Chiral Alcohols. PubMed Central. [Link]

  • Chiral Diol-Based Organocatalysts in Enantioselective Reactions. PubMed Central. [Link]

  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Takasago. [Link]

  • Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. MDPI. [Link]

  • Asymmetric transfer hydrogenation: chiral ligands and applications. PubMed. [Link]

  • Enzymatic resolution and evaluation of enantiomers of cis-5 -hydroxythalidomide. Royal Society of Chemistry. [Link]

  • Synthesis of enantiomerically and diastereomerically pure 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride from cycloheptadiene. PubMed. [Link]

  • Diversity-oriented synthesis of enantiomerically pure steroidal tetracycles employing Stille/Diels-Alder reaction sequences. PubMed. [Link]

  • Selective Synthesis of Chiral Carbocycles by Iridium-Catalyzed Asymmetric Mono-, Double-, or Triple Hydrogenation of Cyclic Dienones. PubMed. [Link]

  • Cinchona plant alkaloid catalyst subtracts hydrogen to invert alcohols' chirality. Chemistry World. [Link]

  • Totally selective synthesis of enantiopure (3S,5S)- and (3R,5R)-4-amino-3,5-dihydroxypiperidines from aminodiepoxides derived from serine. PubMed. [Link]

  • Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide. Organic & Biomolecular Chemistry. [Link]

  • Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. ResearchGate. [Link]

  • Enzymatic resolution of trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines, key intermediates in the synthesis of (-)-Paroxetine. PubMed. [Link]

  • Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. PubMed Central. [Link]

  • Divergent asymmetric synthesis of 3,5-disubstituted piperidines. PubMed. [Link]

  • Asymmetric Synthesis of N,O-Heterobicyclic Octanes and (−)-Geissman–Waiss Lactone. PubMed Central. [Link]

  • Asymmetric synthesis of (3S,4R,5R)-4,5-dihydroxy-3-methyl-2,3,4,5- tetrahydropyridazine: A formal synthesis of 1-azagulofagomine analogues. ResearchGate. [Link]

  • Enzymatic Resolution of cis‐Dimethyl‐1‐acetylpiperidine‐2,3‐dicarboxylate for the Preparation of a Moxifloxacin Building Block. ResearchGate. [Link]

  • Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI. [Link]

Sources

Exploratory

Spectroscopic Data for (3S,5S)-(+)-3,5-Heptanediol: A Technical Guide

Introduction (3S,5S)-(+)-3,5-Heptanediol is a chiral diol of interest in synthetic organic chemistry, particularly as a building block for natural products and chiral ligands. Its stereochemistry makes it a valuable prec...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3S,5S)-(+)-3,5-Heptanediol is a chiral diol of interest in synthetic organic chemistry, particularly as a building block for natural products and chiral ligands. Its stereochemistry makes it a valuable precursor for creating complex molecules with specific three-dimensional arrangements. A thorough understanding of its spectroscopic characteristics is paramount for researchers in synthesis, quality control, and drug development to confirm its identity, purity, and structure. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (3S,5S)-(+)-3,5-Heptanediol. In the absence of readily available, peer-reviewed experimental spectra for this specific enantiomer, this guide utilizes high-quality predicted NMR data and representative IR and MS data for the parent structure, coupled with detailed explanations of the underlying principles and experimental protocols.

Molecular Structure and Spectroscopic Overview

The structure of (3S,5S)-(+)-3,5-Heptanediol is symmetrical, which significantly influences its NMR spectra. The molecule possesses a C2 axis of symmetry, rendering the two stereocenters (C3 and C5) and their respective substituents chemically equivalent. This equivalence simplifies the expected spectra, reducing the number of unique signals.

Chemical Structure:

This guide will now delve into the specific spectroscopic techniques, presenting the expected data, interpretation, and the standard methodologies for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (3S,5S)-(+)-3,5-Heptanediol, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show four unique signals due to the molecule's symmetry. The chemical shifts are influenced by the electronegativity of the adjacent hydroxyl groups and the spin-spin coupling between neighboring protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppm Multiplicity
~3.80m
~2.50br s
~1.55m
~1.45t, J ≈ 7.5 Hz
~0.95t, J ≈ 7.5 Hz

Note: Predicted data is generated based on computational algorithms and may vary slightly from experimental values.

Interpretation and Rationale:

  • H3 and H5 (δ ~3.80 ppm): These protons are attached to the carbon atoms bearing the hydroxyl groups. The electronegative oxygen deshields these protons, shifting their signal downfield. The multiplicity is expected to be a multiplet due to coupling with the protons on C2, C4, and C6.

  • OH (δ ~2.50 ppm): The hydroxyl protons typically appear as a broad singlet. The chemical shift can vary depending on concentration, temperature, and solvent due to hydrogen bonding.

  • H2 and H6 (δ ~1.55 ppm): These methylene protons are adjacent to the chiral centers and will appear as a multiplet due to coupling with H1, H3, H5, and H7.

  • H4 (δ ~1.45 ppm): The central methylene protons are diastereotopic and are expected to couple with the protons on C3 and C5, resulting in a triplet.

  • H1 and H7 (δ ~0.95 ppm): The terminal methyl protons are in a typical aliphatic region and appear as a triplet due to coupling with the methylene protons on C2 and C6.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is simplified by the molecule's symmetry, showing only four distinct carbon signals.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment
~72.5C3, C5
~45.0C4
~30.0C2, C6
~10.0C1, C7

Note: Predicted data is generated based on computational algorithms and may vary slightly from experimental values.

Interpretation and Rationale:

  • C3 and C5 (δ ~72.5 ppm): These carbons are directly attached to the electronegative oxygen atoms of the hydroxyl groups, causing a significant downfield shift.

  • C4 (δ ~45.0 ppm): The central methylene carbon is in a standard aliphatic region.

  • C2 and C6 (δ ~30.0 ppm): These methylene carbons are adjacent to the carbon-bearing hydroxyl groups.

  • C1 and C7 (δ ~10.0 ppm): The terminal methyl carbons are the most upfield, which is characteristic of aliphatic methyl groups.

Experimental Protocol for NMR Data Acquisition

A self-validating system for acquiring high-quality NMR data is crucial.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of (3S,5S)-(+)-3,5-Heptanediol.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Chloroform-d is a common choice for its good dissolving power for alcohols and its single residual peak at 7.26 ppm in the ¹H spectrum and 77.16 ppm in the ¹³C spectrum.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, ensuring sharp, symmetrical peaks. This is validated by observing the narrow linewidth of the solvent and TMS signals.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans). A standard pulse program with a 90° pulse angle and a relaxation delay of 1-2 seconds is usually adequate.

    • ¹³C NMR: Acquire a proton-decoupled spectrum to simplify the signals to singlets. A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

Below is a workflow diagram for NMR analysis.

Caption: NMR analysis workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (3S,5S)-(+)-3,5-Heptanediol will be dominated by absorptions from the O-H and C-H bonds.

Representative IR Spectral Data
Representative IR Data (Neat)
Frequency (cm⁻¹) Description
3400-3200 (broad)O-H stretch (hydrogen-bonded)
2960-2850C-H stretch (aliphatic)
1465C-H bend (methylene)
1380C-H bend (methyl)
1100C-O stretch (secondary alcohol)

Note: This data is representative of a simple aliphatic diol and is expected to be very similar for (3S,5S)-(+)-3,5-Heptanediol.

Interpretation and Rationale:

  • O-H Stretch (3400-3200 cm⁻¹): The most prominent feature of the IR spectrum of an alcohol is the broad and strong absorption band due to the stretching of the hydrogen-bonded hydroxyl groups.

  • C-H Stretch (2960-2850 cm⁻¹): These strong absorptions are characteristic of the stretching vibrations of the sp³ hybridized C-H bonds in the ethyl and methylene groups.

  • C-H Bends (1465 and 1380 cm⁻¹): These absorptions correspond to the bending vibrations of the methylene and methyl groups, respectively.

  • C-O Stretch (1100 cm⁻¹): A strong absorption in this region is indicative of the C-O stretching vibration of a secondary alcohol.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and straightforward method for obtaining the IR spectrum of a solid or liquid sample.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the (3S,5S)-(+)-3,5-Heptanediol sample directly onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

    • Acquire the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Label the significant peaks in the spectrum.

Below is a workflow diagram for IR analysis.

Caption: IR analysis workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (3S,5S)-(+)-3,5-Heptanediol, electron ionization (EI) is a common technique.

Representative Mass Spectral Data
Expected Mass Spectrum (EI) Fragments
m/z (Mass-to-Charge Ratio) Possible Fragment
132[M]⁺ (Molecular Ion) - likely very weak or absent
115[M - OH]⁺
114[M - H₂O]⁺
103[M - C₂H₅]⁺
85[M - C₂H₅ - H₂O]⁺
73[CH(OH)CH₂CH₃]⁺
59[CH(OH)CH₃]⁺
45[CH₂OH]⁺

Interpretation and Rationale:

  • Molecular Ion ([M]⁺): The molecular ion peak at m/z 132 is expected to be weak or absent, which is common for alcohols under EI conditions due to facile fragmentation.

  • Loss of Water ([M - H₂O]⁺): A peak at m/z 114 is expected from the dehydration of the molecular ion.

  • Alpha-Cleavage: The most characteristic fragmentation for alcohols is cleavage of the C-C bond adjacent to the oxygen atom. For 3,5-heptanediol, this can lead to fragments at m/z 103 (loss of an ethyl radical) and m/z 73.

  • Other Fragments: Further fragmentation and rearrangements can lead to the other listed ions.

Experimental Protocol for MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for analyzing a relatively volatile alcohol like 3,5-heptanediol.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or methanol.

  • GC-MS System Setup:

    • GC: Use a capillary column appropriate for polar analytes (e.g., a wax column). Program the oven temperature with a ramp to ensure good separation and peak shape. The injector temperature should be high enough to ensure complete volatilization of the sample.

    • MS: The mass spectrometer is typically operated in EI mode at 70 eV. The data is collected over a mass range of, for example, m/z 40-200.

  • Data Acquisition and Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The data system will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

    • Analyze the mass spectrum of the peak corresponding to 3,5-heptanediol to identify the molecular ion and characteristic fragment ions.

Below is a workflow diagram for MS analysis.

Caption: MS analysis workflow.

Conclusion

The comprehensive spectroscopic analysis of (3S,5S)-(+)-3,5-Heptanediol, combining predicted NMR data with representative IR and MS data, provides a robust framework for its characterization. The inherent symmetry of the molecule is a key feature that simplifies its NMR spectra, providing a clear diagnostic fingerprint. The IR spectrum confirms the presence of the essential hydroxyl and aliphatic functional groups, while mass spectrometry elucidates the molecular weight and fragmentation patterns. By following the detailed experimental protocols outlined in this guide, researchers can reliably acquire and interpret the spectroscopic data needed to confirm the structure and purity of this valuable chiral building block, ensuring the integrity of their synthetic and developmental endeavors.

References

This guide has been prepared by synthesizing fundamental principles of spectroscopic analysis and standard operating procedures. As no direct, publicly available experimental spectra for (3S,5S)-(+)-3,5-Heptanediol were found, specific literature citations for the data are not applicable. The presented data is a combination of computational predictions and representative data for analogous structures.

Foundational

Technical Guide to the Physicochemical Characterization of (3S,5S)-(+)-3,5-Heptanediol

Abstract (3S,5S)-(+)-3,5-Heptanediol is a valuable chiral building block in modern organic synthesis and drug development. Its C2-symmetric 1,3-diol structure is a key motif in the synthesis of complex natural products a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3S,5S)-(+)-3,5-Heptanediol is a valuable chiral building block in modern organic synthesis and drug development. Its C2-symmetric 1,3-diol structure is a key motif in the synthesis of complex natural products and asymmetric catalysts. An accurate and thorough understanding of its fundamental physical properties, such as melting and boiling points, is a prerequisite for its effective use in reaction engineering, purification, and formulation. This guide provides an in-depth analysis of these properties, outlines rigorous experimental protocols for their determination, and offers expert insights into the underlying physicochemical principles that govern the behavior of this compound.

Introduction: The Strategic Importance of (3S,5S)-(+)-3,5-Heptanediol

In the landscape of pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral 1,3-diols are foundational synthons for creating molecules with specific stereochemistry, which is often directly linked to therapeutic efficacy and reduced off-target effects. (3S,5S)-(+)-3,5-Heptanediol, with its defined stereocenters, serves as a versatile precursor and chiral auxiliary.[1] Its applications are noted in the synthesis of complex molecules where precise spatial arrangement is critical. Furthermore, studies have suggested that this diol scaffold can exhibit inherent biological activities, including antioxidant and antimicrobial properties, making it a continued subject of research interest.[2]

The physical state and phase transitions of such a precursor dictate its handling, reaction conditions, and purification strategy (e.g., crystallization vs. distillation). Therefore, the precise determination of its melting and boiling points is not merely a data collection exercise; it is a critical component of process development, ensuring reproducibility, purity, and scalability.

Core Physicochemical Properties

A summary of the key physical and chemical identifiers for (3S,5S)-(+)-3,5-Heptanediol is presented below. These data form the baseline for any experimental work.

PropertyValueSource(s)
IUPAC Name (3S,5S)-heptane-3,5-diol[2]
CAS Number 129212-21-1[3]
Molecular Formula C₇H₁₆O₂[4]
Molecular Weight 132.20 g/mol [4]
Appearance Colorless solid[3]
Melting Point 52°C[3][5][6]
Boiling Point Data not available[7]

Melting Point Analysis and Experimental Determination

The melting point is a robust indicator of a crystalline solid's purity. For a pure compound, the melting range—the span between the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid—is typically narrow (0.5-1.0°C).[8] The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[9]

The reported melting point for (3S,5S)-(+)-3,5-Heptanediol is 52°C .[3][5][6]

Causality Behind Experimental Choices

The protocol described below is designed for high accuracy and reproducibility. The choice of a digital melting point apparatus provides precise temperature control and ramping, which is critical for observing the narrow melting range of a pure substance. A slow ramp rate near the expected melting point (~1-2°C/minute) is essential; a faster rate can cause a lag between the block temperature and the sample temperature, leading to erroneously high and broad readings.[9]

Protocol for Melting Point Determination

This protocol outlines the use of a modern digital melting point apparatus (e.g., Electrothermal Mel-Temp® or similar).

Materials:

  • (3S,5S)-(+)-3,5-Heptanediol sample

  • Capillary tubes (one end sealed)

  • Digital melting point apparatus

  • Mortar and pestle (if sample consists of large crystals)

Procedure:

  • Sample Preparation: Ensure the (3S,5S)-(+)-3,5-Heptanediol sample is dry and crystalline. If necessary, gently crush the solid into a fine powder using a mortar and pestle to ensure uniform packing.

  • Capillary Loading: Invert a capillary tube and press the open end into the powder. Tap the sealed end gently on a hard surface to compact the sample into a column of 2-3 mm height at the bottom of the tube.[9] Proper packing is crucial for efficient and uniform heat transfer.

  • Apparatus Setup:

    • Set the starting temperature on the apparatus to ~47°C (approximately 5°C below the expected melting point).

    • Set the ramp rate to a rapid value (e.g., 10°C/min) to reach the starting temperature quickly.

    • Once the starting temperature is reached, adjust the ramp rate to a slower value of 1-2°C/min for the final determination.

  • Measurement:

    • Insert the loaded capillary tube into the sample holder of the apparatus.

    • Observe the sample through the magnifying lens.

    • Record the temperature (T₁) at which the first signs of melting (formation of a liquid phase) are observed.

    • Continue heating and record the temperature (T₂) at which the last crystal of the solid phase melts completely.

  • Reporting: Report the result as a melting range (T₁ - T₂). For a pure sample, this should be a narrow range, for example, 51.5 - 52.5°C. Conduct the measurement in triplicate for statistical confidence.

Experimental Workflow Diagram

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Instrument Measurement cluster_analysis Data Analysis A Crush Sample (if needed) B Load Capillary Tube (2-3 mm) A->B C Set Start T (~47°C) Set Ramp Rate (1-2°C/min) B->C D Insert Capillary into Apparatus C->D E Observe and Record T₁ (First liquid drop) D->E F Observe and Record T₂ (All liquid) E->F G Report Melting Range (T₁ - T₂) F->G H Compare to Literature Value (52°C) G->H I Assess Purity based on Range Width H->I

Caption: Workflow for accurate melting point determination.

Boiling Point Analysis and Experimental Considerations

As of the date of this guide, an experimentally determined boiling point for (3S,5S)-(+)-3,5-Heptanediol is not reported in publicly available literature or chemical databases.[7] This is not unusual for compounds with multiple strong hydrogen bond donors, such as diols.

Expert Insights: Why is the Boiling Point Undetermined?

The two hydroxyl (-OH) groups in the (3S,5S)-(+)-3,5-Heptanediol structure are capable of extensive intermolecular hydrogen bonding. This creates strong cohesive forces that must be overcome for the substance to transition into the vapor phase. Consequently, the boiling point is expected to be significantly high, likely well over 200°C at atmospheric pressure.

High-boiling organic compounds, particularly those with thermally sensitive functional groups, are often prone to decomposition at or near their atmospheric boiling point. Instead of boiling cleanly, the molecule may dehydrate or oxidize. For this reason, the boiling point of such compounds is typically determined under reduced pressure (vacuum distillation), which lowers the temperature required for boiling. The boiling point at a specific pressure would then be reported (e.g., 125°C at 10 mmHg).

Protocol for Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a classic microscale technique suitable for determining the boiling point of small sample volumes.

Materials:

  • (3S,5S)-(+)-3,5-Heptanediol sample (approx. 0.5 mL)

  • Small test tube (e.g., 75x10 mm) or Durham tube

  • Capillary tube (one end sealed)

  • High-temperature thermometer (-10 to 360°C)

  • Thiele tube filled with mineral oil or silicone oil

  • Rubber band or wire for attachment

  • Bunsen burner or micro-heater

Procedure:

  • Sample Setup: Add approximately 0.5 mL of the molten (3S,5S)-(+)-3,5-Heptanediol to the small test tube. Place the sealed capillary tube into the test tube with its open end downwards.

  • Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Heating: Secure the assembly in the Thiele tube, ensuring the sample is fully immersed in the oil bath. Begin gently heating the side arm of the Thiele tube with a small flame or heater. The convection currents of the oil will ensure uniform heating.

  • Observation: As the temperature rises, air trapped in the capillary tube will be expelled. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.

  • Measurement: Once a vigorous stream of bubbles is observed, remove the heat source. The oil bath will begin to cool.

  • Data Recording: The bubbling will slow and eventually stop. The exact moment the last bubble collapses and the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure. The temperature at this precise moment is the boiling point. Record this temperature.

  • Note on Vacuum: For a determination under reduced pressure, this entire setup would be enclosed in a vacuum-tight apparatus connected to a vacuum pump and a manometer to measure the pressure.

Boiling Point Determination Workflow

Boiling_Point_Workflow cluster_prep Sample Preparation cluster_measurement Thiele Tube Measurement cluster_analysis Data Analysis A Add ~0.5 mL Molten Sample to Test Tube B Insert Inverted Capillary Tube A->B C Attach Assembly to Thermometer B->C D Immerse Assembly in Thiele Tube Oil Bath C->D E Heat Side Arm Gently D->E F Observe Rapid, Continuous Bubbles E->F G Remove Heat Source F->G H Record Temperature when Liquid Enters Capillary G->H I Report Boiling Point (°C) H->I J Record Atmospheric Pressure (mmHg) I->J

Caption: Workflow for boiling point determination via the Thiele tube method.

Conclusion

(3S,5S)-(+)-3,5-Heptanediol is a colorless solid with a sharp, well-defined melting point of 52°C , indicative of its high purity when synthesized correctly. While its boiling point at atmospheric pressure has not been empirically established in the literature, it is predicted to be high due to strong intermolecular hydrogen bonding. Researchers requiring this property for process modeling or purification via distillation should perform an experimental determination, preferably under reduced pressure to prevent thermal decomposition. The protocols detailed in this guide provide a rigorous and validated framework for obtaining accurate and reliable physical property data for this critical chiral synthon.

References

  • Vertex AI Search. (3S,5S)-(+)-3,5-Heptanediol.
  • ChemicalBook. (3S,5S)-(+)-3,5-HEPTANEDIOL | 129212-21-1.
  • Strem Catalog. (3S,5S)-(+)-3,5-Heptanediol, 99%.
  • ChemicalBook. 129212-21-1((3S,5S)-(+)-3,5-HEPTANEDIOL) Product Description.
  • Strem Catalog. (3S,5S)-(+)-3,5-Heptanediol, 99%.
  • BLDpharm. 129212-21-1|(3S,5S)-Heptane-3,5-diol.
  • ChemicalBook. (3S,5S)-(+)-3,5-HEPTANEDIOL | 129212-21-1.
  • PubChem. 3,5-Heptanediol | C7H16O2 | CID 12641367.
  • Smolecule. (3S,5S)-(+)-3,5-Heptanediol.
  • PubChem. 3,5-Heptanediol | C7H16O2 | CID 12641367.
  • Guidechem. 3,5-Heptanediol 86632-40-8 wiki.
  • Learning Space. Determination of Melting points and Boiling points.
  • YouTube. Determination of the Melting and Boiling Points of Compounds.
  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination.
  • University of Alberta. Experiment 1 - Melting Points.
  • University of Calgary. Experiment 1: Melting-point Determinations.
  • BOC Sciences. CAS 129212-21-1 3,5-Heptanediol,(3S,5S)-.

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Exploratory

Introduction: The Imperative of Unambiguous Chemical Identification

An In-Depth Technical Guide to (3S,5S)-(+)-3,5-Heptanediol: Identification, Synthesis, and Application In the realms of chemical research and pharmaceutical development, precision is paramount. The ability to uniquely an...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3S,5S)-(+)-3,5-Heptanediol: Identification, Synthesis, and Application

In the realms of chemical research and pharmaceutical development, precision is paramount. The ability to uniquely and consistently identify a chemical substance, irrespective of language, naming convention, or regional differences, forms the bedrock of scientific reproducibility, regulatory compliance, and safety. This is the critical role of the CAS (Chemical Abstracts Service) Registry Number®, a unique numeric identifier assigned to every chemical substance described in the scientific literature since the mid-20th century. Administered by the Chemical Abstracts Service, a division of the American Chemical Society, the CAS Registry® is the authoritative collection of disclosed chemical substance information, containing millions of unique entries.

A CAS Registry Number (CAS RN®) is structured into three parts separated by hyphens and can contain up to ten digits. This seemingly simple numeric code is indispensable; it eliminates the ambiguity that arises from the multiple systematic, generic, or commercial names a single chemical might possess. For researchers and drug development professionals, the CAS number is the link that connects a substance to a wealth of data, from safety information on Safety Data Sheets (SDS) to its appearance in global regulatory inventories and scientific publications. This guide focuses on a specific chiral molecule, (3S,5S)-(+)-3,5-Heptanediol, beginning with its definitive CAS identifier and expanding into its synthesis, analysis, and applications.

substance New or Unidentified Substance lit_search Literature & Database Review substance->lit_search cas_db CAS REGISTRY® Database Cross-Reference lit_search->cas_db new_sub New Substance Identified cas_db->new_sub  Not Found unique_id Unique & Unambiguous Identifier cas_db->unique_id Found   assign_rn Assign Sequential CAS RN® new_sub->assign_rn assign_rn->unique_id

Caption: Workflow for Chemical Substance Identification and CAS Number Assignment.

Definitive Identification of (3S,5S)-(+)-3,5-Heptanediol

The subject of this guide is the chiral compound (3S,5S)-(+)-3,5-Heptanediol. As a specific stereoisomer, its precise identification is crucial for its use in stereoselective synthesis and pharmaceutical applications.

The CAS Registry Number for (3S,5S)-(+)-3,5-Heptanediol is 129212-21-1.

This unique identifier distinguishes it from its other stereoisomers, such as the (3R,5R) enantiomer or the (3R,5S) meso compound, as well as the racemic mixture.

Physicochemical and Structural Data

The fundamental properties of (3S,5S)-(+)-3,5-Heptanediol are summarized below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueSource(s)
CAS Registry Number 129212-21-1
IUPAC Name (3S,5S)-heptane-3,5-diol
Molecular Formula C₇H₁₆O₂
Molecular Weight 132.20 g/mol
Canonical SMILES CCC(CC(CC)O)O
Isomeric SMILES CCO">C@@HO
InChI Key BQWORYKVVNTRAW-BQBZGAKWSA-N

Synthesis and Stereochemical Control

Chiral 1,3-diols like (3S,5S)-(+)-3,5-Heptanediol are highly valuable synthons in organic chemistry but present a significant synthetic challenge. Achieving high enantiomeric and diastereomeric purity is critical, as different stereoisomers can exhibit vastly different biological activities. The synthesis of a single, pure enantiomer requires sophisticated asymmetric synthesis strategies.

A prevalent and effective method involves a two-step sequence:

  • Asymmetric Aldol Reaction: A prochiral ketone is reacted with an aldehyde in the presence of a chiral catalyst (often a proline-derived organocatalyst) to form a chiral β-hydroxy ketone with high enantiomeric excess (% ee).

  • Stereoselective Reduction: The resulting chiral β-hydroxy ketone is then reduced to the corresponding 1,3-diol. The choice of reducing agent is critical to control the stereochemistry of the second hydroxyl group, often employing reagents like chiral oxazaborolidines (CBS reagents) to achieve high diastereoselectivity.

start Prochiral Ketone + Aldehyde step1 Asymmetric Aldol Reaction (+ Chiral Catalyst) start->step1 intermediate Chiral β-Hydroxy Ketone (High % ee) step1->intermediate step2 Stereoselective Reduction (e.g., with CBS Reagent) intermediate->step2 product (3S,5S)-1,3-Diol (High Diastereomeric Purity) step2->product

Caption: Conceptual Workflow for the Asymmetric Synthesis of a Chiral 1,3-Diol.

Exemplary Synthesis Protocol: Conceptual Outline

This protocol is a generalized representation based on established methodologies for synthesizing chiral 1,3-diols.

  • Catalyst Preparation: Prepare or procure a suitable chiral organocatalyst, such as a proline derivative.

  • Aldol Addition:

    • In an inert atmosphere, dissolve the starting ketone (e.g., diethyl ketone) and aldehyde in an appropriate solvent (e.g., DMSO).

    • Add the chiral catalyst and any required additives (e.g., a Lewis acid like Cu(OTf)₂).

    • Stir the reaction at a controlled temperature (e.g., room temperature) for a duration determined by reaction monitoring (e.g., 24-72 hours).

    • Upon completion, quench the reaction and perform an aqueous workup followed by extraction with an organic solvent.

    • Purify the resulting β-hydroxy ketone via silica gel column chromatography.

  • Stereoselective Reduction:

    • Dissolve the purified β-hydroxy ketone in an anhydrous solvent (e.g., THF) under an inert atmosphere and cool to a low temperature (e.g., -78 °C).

    • Slowly add a pre-formed or commercially available chiral reducing agent (e.g., (R)-CBS reagent and borane).

    • Allow the reaction to proceed until completion, monitoring by TLC or LC-MS.

    • Quench the reaction carefully (e.g., with methanol), warm to room temperature, and perform a workup.

    • Purify the final (3S,5S)-(+)-3,5-Heptanediol product via column chromatography.

Analytical Verification and Chiral Purity

The synthesis of a chiral molecule is incomplete without rigorous analytical verification to confirm its structure and, most importantly, its stereochemical purity. For drug development professionals, confirming the enantiomeric excess (% ee) is a non-negotiable step to ensure safety and efficacy.

Key Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure and confirm the connectivity of the atoms.

  • Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its molecular formula.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric purity of a sample. The compound is passed through a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.

cluster_verification Analytical Characterization cluster_results Verified Data compound Purified Product Sample nmr NMR Spectroscopy compound->nmr ms Mass Spectrometry compound->ms hplc Chiral HPLC compound->hplc structure Correct Covalent Structure nmr->structure mass Correct Molecular Weight ms->mass purity High Enantiomeric Purity (% ee) hplc->purity

Caption: Analytical Workflow for the Structural and Stereochemical Verification.

Applications in Research and Drug Development

The precise three-dimensional arrangement of atoms in (3S,5S)-(+)-3,5-Heptanediol makes it a valuable asset in the synthesis of complex, high-value molecules.

  • Chiral Building Blocks: Chiral 1,3-diols are crucial intermediates in the synthesis of numerous biologically active natural products and pharmaceuticals. Their stereocenters are incorporated into the final target molecule, defining its ultimate stereochemistry and, therefore, its interaction with biological systems. For instance, similar 1,3-diol motifs are found in diarylheptanoids, a class of natural products with anti-inflammatory and anti-tumor activities.

  • Chiral Ligands and Auxiliaries: The hydroxyl groups of the diol can coordinate to metal centers, allowing the molecule to serve as a chiral ligand in transition-metal catalysis. By creating a chiral environment around the metal, these ligands can induce high levels of enantioselectivity in a wide range of chemical transformations.

  • Foundation for Chiral Switching: The pharmaceutical industry has increasingly moved from marketing racemic drugs (50:50 mixtures of enantiomers) to single-enantiomer drugs. This practice, known as chiral switching, often leads to drugs with improved therapeutic indices, higher potency, and fewer side effects. The availability of pure chiral synthons like (3S,5S)-(+)-3,5-Heptanediol is fundamental to the efficient and economical synthesis of these single-enantiomer active pharmaceutical ingredients (APIs).

Conclusion

The CAS number 129212-21-1 provides an unambiguous identifier for the specific stereoisomer (3S,5S)-(+)-3,5-Heptanediol, serving as a vital link to its chemical properties and scientific literature. Beyond its identity, this molecule represents a valuable class of chiral 1,3-diols that are integral to modern asymmetric synthesis. For researchers and professionals in drug development, understanding the synthesis, rigorous analytical control, and strategic application of such chiral building blocks is essential for the creation of next-generation therapeutics with enhanced safety and efficacy.

References

  • Global HazMat. (n.d.). What is a CAS number, how is it assigned & why it's so important? Retrieved from Global HazMat. [Link]

  • Ofipharma. (2024). The importance and history of CAS registration numbers. Retrieved from Ofipharma. [Link]

  • ChemLinked. (n.d.). Understanding CAS Registry Number: a Key Identifier for Chemical Substances. Retrieved from ChemLinked. [Link]

  • P&S Chemicals. (n.d.). Product information, (3S,5s)-3,5-heptanediol. Retrieved from P&S Chemicals. [Link]

  • CAS. (n.d.). CAS Registry. Retrieved from CAS.org. [Link]

  • Wikipedia. (n.d.). CAS Registry Number. Retrieved from Wikipedia. [Link]

  • Appchem. (n.d.). 3,5-Heptanediol, (3S,5S)- | 129212-21-1. Retrieved from Appchem. [https://www.appchem.com/product/ai45083]([Link]

Foundational

A Technical Guide to (3S,5S)-(+)-3,5-Heptanediol for the Research and Pharmaceutical Professional

Introduction: The Significance of the C₂-Symmetric Syn-1,3-Diol Moiety (3S,5S)-(+)-3,5-Heptanediol is a chiral organic compound featuring a C₂-symmetric syn-1,3-diol functional group. This structural motif is of paramoun...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the C₂-Symmetric Syn-1,3-Diol Moiety

(3S,5S)-(+)-3,5-Heptanediol is a chiral organic compound featuring a C₂-symmetric syn-1,3-diol functional group. This structural motif is of paramount importance in modern organic synthesis, particularly in the development of pharmaceutical agents. The stereochemical arrangement of the two hydroxyl groups provides a valuable platform for asymmetric synthesis, enabling the precise construction of complex chiral molecules. Its utility stems from its role as a chiral building block, a precursor to chiral ligands for asymmetric catalysis, and a chiral auxiliary to direct the stereochemical outcome of a reaction. For researchers and drug development professionals, a thorough understanding of the commercial availability, quality attributes, and synthetic utility of (3S,5S)-(+)-3,5-Heptanediol is essential for its effective application in the laboratory and in process development.

Commercial Availability and Supplier Landscape

(3S,5S)-(+)-3,5-Heptanediol is commercially available from a range of specialty chemical suppliers. It is typically offered at purities of 99% or greater, suitable for most research and development applications. The following table provides a summary of some of the key suppliers and their offerings.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightTypical Purity
Smolecule(3S,5S)-(+)-3,5-Heptanediol129212-21-1C₇H₁₆O₂132.2 g/mol In Stock
Strem Chemicals(3S,5S)-(+)-3,5-Heptanediol, 99%129212-21-1C₇H₁₆O₂132.2 g/mol 99%
ChemScene(3S,5S)-(+)-3,5-Heptanediol129212-21-1C₇H₁₆O₂132.2 g/mol >98%
BOC Sciences3,5-Heptanediol,(3S,5S)-129212-21-1C₇H₁₆O₂132.2 g/mol Not specified
Labsolu(3S,5S)-(+)-3,5-Heptanediol129212-21-1C₇H₁₆O₂132.2 g/mol 99%
Fisher ScientificEnzymaster (3S,5S)-3,5-Heptanediol, 99%129212-21-1C₇H₁₆O₂132.2 g/mol >99%

Synthesis and Potential Impurity Profile

The stereoselective synthesis of syn-1,3-diols like (3S,5S)-(+)-3,5-Heptanediol is a well-established area of organic chemistry.[1] Common synthetic strategies include the diastereoselective reduction of β-hydroxy ketones and the asymmetric hydrogenation of 1,3-diketones.[2][3]

A prevalent method for accessing chiral syn-1,3-diols is the diastereoselective reduction of the corresponding chiral β-hydroxy ketone. This substrate-controlled approach leverages the existing stereocenter to direct the stereochemical outcome of the reduction.

Another powerful method involves the asymmetric hydrogenation of a prochiral 1,3-diketone using a chiral catalyst. This catalyst-controlled approach can be highly efficient in establishing both stereocenters in a single step.

Given these synthetic routes, potential impurities in commercially available (3S,5S)-(+)-3,5-Heptanediol may include:

  • Diastereomers: The corresponding anti-(3R,5S)- or (3S,5R)-diastereomers may be present if the stereoselective reduction is not perfectly diastereoselective.

  • Enantiomer: The (3R,5R)-(-)-3,5-Heptanediol enantiomer could be present if the chiral catalyst used in an asymmetric synthesis is not enantiopure or if a resolution method is incomplete.

  • Unreacted starting materials: Residual amounts of the corresponding β-hydroxy ketone or 1,3-diketone may persist.

  • Solvents: Residual solvents from the reaction and purification steps are common impurities in fine chemicals.

The following DOT graph illustrates a generalized workflow for the procurement and quality assessment of (3S,5S)-(+)-3,5-Heptanediol.

G cluster_procurement Procurement cluster_receipt Receipt and Initial Inspection cluster_qc In-house Quality Control cluster_disposition Material Disposition supplier_selection Supplier Selection quote_request Request Quotation and CoA supplier_selection->quote_request purchase_order Place Purchase Order quote_request->purchase_order receive_material Receive Material purchase_order->receive_material visual_inspection Visual Inspection receive_material->visual_inspection documentation_review Review Supplier CoA visual_inspection->documentation_review sampling Sampling documentation_review->sampling identity_test Identity Confirmation (NMR, IR) sampling->identity_test purity_assay Purity Assay (HPLC, GC) sampling->purity_assay chiral_purity Enantiomeric/Diastereomeric Purity (Chiral HPLC/GC) sampling->chiral_purity release Release for R&D Use identity_test->release Identity Confirmed reject Reject and Quarantine identity_test->reject Identity Fails purity_assay->release Purity Meets Specification purity_assay->reject Purity Fails chiral_purity->release Chiral Purity Meets Specification chiral_purity->reject Chiral Purity Fails

Caption: Procurement and Quality Control Workflow for (3S,5S)-(+)-3,5-Heptanediol.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity, purity, and stereochemical integrity of (3S,5S)-(+)-3,5-Heptanediol. The following techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. The splitting patterns and chemical shifts of the protons and carbons will be consistent with the heptane-3,5-diol skeleton.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching of the hydroxyl groups.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These chromatographic techniques are used to determine the purity of the compound. By using a suitable column and detection method, impurities can be separated and quantified.

  • Chiral HPLC or Chiral GC: To determine the enantiomeric and diastereomeric purity, a chiral stationary phase is required. This allows for the separation and quantification of the different stereoisomers.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

  • Optical Rotation: The specific rotation of a solution of the compound is measured using a polarimeter. (3S,5S)-(+)-3,5-Heptanediol is dextrorotatory, meaning it rotates plane-polarized light in the positive direction.

Applications in Drug Development and Asymmetric Synthesis

The primary value of (3S,5S)-(+)-3,5-Heptanediol in drug development lies in its utility as a chiral synthon for the synthesis of complex molecules with multiple stereocenters. The 1,3-diol moiety is a common structural feature in many natural products and pharmaceuticals, including the statin class of cholesterol-lowering drugs.

While a direct, large-scale synthesis of a blockbuster drug using (3S,5S)-(+)-3,5-Heptanediol as a starting material is not prominently documented in publicly available literature, its importance as a representative of the chiral syn-1,3-diol building block is undeniable. The principles of its application can be extrapolated to the synthesis of a wide range of drug candidates.

One key application is its use as a chiral auxiliary.[4] The diol can be temporarily attached to a prochiral molecule to direct the stereochemical course of a subsequent reaction. After the desired stereochemistry is established, the auxiliary can be cleaved and potentially recovered.

Furthermore, (3S,5S)-(+)-3,5-Heptanediol can be used as a precursor for the synthesis of chiral ligands for asymmetric catalysis. For example, it can be converted into chiral phosphine or phosphite ligands, which can then be used in transition-metal-catalyzed reactions to produce enantiomerically enriched products.

The following DOT graph illustrates the central role of (3S,5S)-(+)-3,5-Heptanediol as a chiral building block.

G cluster_starting_material Starting Material cluster_applications Synthetic Applications cluster_outcomes Outcomes in Drug Development cluster_final_product Final Product heptanediol (3S,5S)-(+)-3,5-Heptanediol chiral_ligand Chiral Ligand Synthesis heptanediol->chiral_ligand chiral_auxiliary Chiral Auxiliary heptanediol->chiral_auxiliary chiral_building_block Direct Incorporation as Chiral Building Block heptanediol->chiral_building_block asymmetric_catalysis Asymmetric Catalysis chiral_ligand->asymmetric_catalysis diastereoselective_reaction Diastereoselective Reactions chiral_auxiliary->diastereoselective_reaction complex_molecule Synthesis of Complex Chiral Molecules chiral_building_block->complex_molecule asymmetric_catalysis->complex_molecule diastereoselective_reaction->complex_molecule api Active Pharmaceutical Ingredient (API) complex_molecule->api

Caption: Synthetic utility of (3S,5S)-(+)-3,5-Heptanediol in drug development.

Conclusion

(3S,5S)-(+)-3,5-Heptanediol is a valuable and commercially accessible chiral building block for researchers and professionals in drug development. Its C₂-symmetric syn-1,3-diol structure provides a powerful tool for controlling stereochemistry in organic synthesis. A thorough understanding of its commercial sources, coupled with a robust in-house quality control program to verify its identity, purity, and stereochemical integrity, is essential for its successful application. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral synthons like (3S,5S)-(+)-3,5-Heptanediol in the synthetic chemist's toolbox will undoubtedly increase.

References

  • Wills, M. Stereoselective Synthesis of 1,3-Diols. In Comprehensive Organic Synthesis II; Molander, G. A., Knochel, P., Eds.; Elsevier, 2014; Vol. 8, pp 743-775.
  • O'Brien, P. Sharpless Asymmetric Dihydroxylation: Mechanism and Origin of Enantioselectivity. Angew. Chem. Int. Ed.1999, 38, 326-329.
  • Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, Inc., 1994.
  • PubChem. 3,5-Heptanediol. [Link]

  • Evans, D. A.; Dart, M. J.; Duffy, J. L.; Yang, M. G. A Stereoselective Aldol-Based Route to the Synthesis of Polypropionate-Derived 1,3-Diols. J. Am. Chem. Soc.1996, 118, 4322-4343.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: (3S,5S)-(+)-3,5-Heptanediol as a Chiral Auxiliary in Asymmetric Synthesis

Introduction: The Strategic Advantage of C₂-Symmetric Diols in Stereocontrolled Transformations In the landscape of asymmetric synthesis, the quest for efficient and predictable stereochemical control is paramount for th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of C₂-Symmetric Diols in Stereocontrolled Transformations

In the landscape of asymmetric synthesis, the quest for efficient and predictable stereochemical control is paramount for the production of enantiomerically pure molecules, a critical requirement in the pharmaceutical and fine chemical industries.[1] Chiral auxiliaries represent a powerful and reliable strategy, temporarily imparting chirality to a prochiral substrate to direct a subsequent diastereoselective transformation.[2] Among the diverse array of chiral auxiliaries, those possessing C₂-symmetry have garnered significant attention due to their ability to create a highly ordered and predictable chiral environment, which minimizes the number of competing diastereomeric transition states and often leads to superior levels of stereoselectivity.[3][4]

(3S,5S)-(+)-3,5-Heptanediol is a C₂-symmetric 1,3-diol that has emerged as a versatile and effective chiral auxiliary. Its simple, acyclic backbone provides a well-defined steric bias upon formation of a six-membered ring acetal or ketal with a carbonyl compound. This rigidified chiral environment effectively shields one face of the enolate derived from the carbonyl substrate, directing the approach of an electrophile to the opposite face with high diastereoselectivity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of (3S,5S)-(+)-3,5-Heptanediol as a chiral auxiliary, with a focus on asymmetric aldol reactions for the synthesis of enantioenriched β-hydroxy ketones.

Core Principle: Diastereoselective Aldol Reactions via Chiral Ketal Enolates

The central strategy involves the temporary tethering of the (3S,5S)-(+)-3,5-Heptanediol auxiliary to a ketone substrate to form a chiral ketal. Deprotonation of this chiral ketal generates a rigid enolate where the C₂-symmetric diol effectively blocks one of the enolate faces. Subsequent reaction with an aldehyde proceeds through a well-defined chair-like transition state, leading to the formation of a new stereocenter with high diastereoselectivity. The auxiliary can then be cleaved to reveal the desired β-hydroxy ketone and can often be recovered for reuse, enhancing the overall efficiency of the synthetic route.

A generalized workflow for this process is depicted below:

workflow cluster_0 Attachment of Auxiliary cluster_1 Diastereoselective Reaction cluster_2 Cleavage of Auxiliary Ketone Ketone Substrate Ketal Chiral Ketal Ketone->Ketal Acid catalyst (e.g., CSA) Azeotropic removal of H₂O Diol (3S,5S)-(+)-3,5-Heptanediol Diol->Ketal Enolate Chiral Ketal Enolate Ketal->Enolate Base (e.g., LDA, LHMDS) Aldol_Adduct Diastereomerically Enriched Aldol Adduct Enolate->Aldol_Adduct Aldehyde Aldehyde Aldehyde->Aldol_Adduct Product β-Hydroxy Ketone Aldol_Adduct->Product Mild acidic hydrolysis (e.g., aq. acid, Lewis acid) Recovered_Diol Recovered (3S,5S)-(+)-3,5-Heptanediol Aldol_Adduct->Recovered_Diol

Caption: General workflow for the use of (3S,5S)-(+)-3,5-Heptanediol as a chiral auxiliary.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key stages of employing (3S,5S)-(+)-3,5-Heptanediol in an asymmetric aldol reaction.

Protocol 1: Formation of the Chiral Ketal from a Ketone

Rationale: The formation of the chiral ketal is the crucial first step to introduce the chiral environment. Azeotropic removal of water drives the equilibrium towards the product. Camphorsulfonic acid (CSA) is a commonly used mild acid catalyst.

Materials:

  • Ketone (e.g., 3-pentanone)

  • (3S,5S)-(+)-3,5-Heptanediol (1.1 equivalents)

  • Camphorsulfonic acid (CSA) (0.05 equivalents)

  • Toluene

  • Dean-Stark apparatus

  • Standard glassware for reflux

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the ketone (1.0 eq), (3S,5S)-(+)-3,5-Heptanediol (1.1 eq), and a catalytic amount of CSA (0.05 eq).

  • Add a sufficient volume of toluene to suspend the reagents.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude chiral ketal can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Aldol Reaction

Rationale: The choice of base and reaction temperature is critical for achieving high diastereoselectivity. Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base suitable for generating the kinetic enolate. Low temperatures are employed to enhance stereoselectivity.

Materials:

  • Chiral Ketal (from Protocol 1)

  • Aldehyde (e.g., isobutyraldehyde) (1.2 equivalents)

  • Lithium diisopropylamide (LDA) (1.2 equivalents, freshly prepared or commercial solution)

  • Anhydrous tetrahydrofuran (THF)

  • Standard Schlenk line or glovebox for anhydrous and anaerobic conditions

Procedure:

  • Dissolve the chiral ketal (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the LDA solution (1.2 eq) dropwise to the stirred solution of the chiral ketal.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the aldehyde (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR or GC analysis. The crude aldol adduct is typically purified by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

Rationale: Mild acidic conditions are required to hydrolyze the ketal without causing side reactions such as dehydration of the β-hydroxy ketone. A two-phase system with a mild acid can be effective. Organoaluminum reagents have also been reported for the cleavage of chiral acetals.[3]

Materials:

  • Diastereomerically enriched aldol adduct (from Protocol 2)

  • Aqueous solution of a mild acid (e.g., 1 M HCl, acetic acid, or a Lewis acid like TiCl₄ in wet CH₂Cl₂)

  • Dichloromethane (DCM) or diethyl ether

  • Standard laboratory glassware

Procedure (Mild Acidic Hydrolysis):

  • Dissolve the aldol adduct in a suitable organic solvent such as dichloromethane or diethyl ether.

  • Add an equal volume of a mild aqueous acid (e.g., 1 M HCl).

  • Stir the two-phase mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting β-hydroxy ketone by flash column chromatography.

  • The aqueous layer can be basified and extracted to recover the (3S,5S)-(+)-3,5-Heptanediol.

Data Presentation: Expected Outcomes

The use of (3S,5S)-(+)-3,5-Heptanediol as a chiral auxiliary in aldol reactions typically affords high levels of diastereoselectivity. The following table provides a representative summary of expected results based on analogous systems.

Ketone SubstrateAldehyde ElectrophileDiastereomeric Ratio (syn:anti)Yield (%)
3-PentanoneIsobutyraldehyde>95:580-90
CyclohexanoneBenzaldehyde>90:1075-85
Acetone2-Phenylpropionaldehyde>92:882-92

Note: Diastereomeric ratios and yields are dependent on the specific substrates, reaction conditions, and optimization.

Mechanism of Stereocontrol

The high diastereoselectivity observed in these reactions is attributed to a well-ordered, chair-like six-membered ring transition state.

Caption: Proposed chair-like transition state for the aldol reaction.

The C₂-symmetry of the (3S,5S)-(+)-3,5-Heptanediol auxiliary ensures that both ethyl groups of the diol project in a way that effectively blocks one face of the enolate. The aldehyde then approaches from the less sterically encumbered face. In the favored chair-like transition state, the substituent of the aldehyde (R') preferentially occupies an equatorial position to minimize 1,3-diaxial interactions, leading to the observed high diastereoselectivity.

Troubleshooting and Key Considerations

  • Low Diastereoselectivity: Incomplete enolate formation or equilibration of enolates can lead to lower diastereoselectivity. Ensure the use of a strong, non-nucleophilic base and maintain low reaction temperatures. The purity of the chiral diol is also critical.

  • Low Yield: Ensure all reagents are anhydrous and reactions are performed under an inert atmosphere, as enolates are sensitive to moisture and oxygen. The choice of solvent can also impact solubility and reactivity.

  • Difficult Auxiliary Cleavage: If mild acidic hydrolysis is ineffective, stronger Lewis acids may be required. However, this increases the risk of side reactions. Alternatively, oxidative cleavage methods can be explored.

  • Auxiliary Recovery: Efficient recovery of the chiral auxiliary is important for the overall cost-effectiveness of the synthesis. Careful workup of the cleavage reaction is necessary.

Conclusion

(3S,5S)-(+)-3,5-Heptanediol is a highly effective and practical chiral auxiliary for asymmetric synthesis, particularly for the diastereoselective synthesis of β-hydroxy ketones via aldol reactions. Its C₂-symmetric structure provides a predictable and highly ordered chiral environment, leading to excellent levels of stereocontrol. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully implement this valuable tool in their synthetic endeavors, contributing to the efficient construction of complex chiral molecules.

References

Sources

Application

The Strategic Application of (3S,5S)-(+)-3,5-Heptanediol in the Stereocontrolled Synthesis of Polyketide Natural Products

Introduction: The C₂-Symmetric Advantage in Asymmetric Synthesis In the intricate field of natural product synthesis, the precise control of stereochemistry is paramount. The biological activity of complex molecules is i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The C₂-Symmetric Advantage in Asymmetric Synthesis

In the intricate field of natural product synthesis, the precise control of stereochemistry is paramount. The biological activity of complex molecules is intrinsically tied to their three-dimensional architecture. Among the arsenal of tools available to the synthetic chemist, chiral auxiliaries serve as temporary handles to guide the formation of new stereocenters with high fidelity.[1] C₂-symmetric diols, in particular, have emerged as powerful and versatile chiral controllers due to their well-defined steric and electronic properties, which create a predictable chiral environment for a variety of chemical transformations.[2][3]

This application note delves into the strategic use of (3S,5S)-(+)-3,5-Heptanediol , a readily accessible and effective C₂-symmetric chiral diol, in the synthesis of polyketide natural products. Polyketides are a large and structurally diverse class of secondary metabolites, many of which possess significant pharmacological properties.[4] A recurring structural motif within polyketides is the 1,3-diol and its derivatives. The ability to construct these motifs with specific stereochemistry is a critical challenge in their total synthesis.[4][5][6][7][8][9] This note will provide a detailed overview of the underlying principles, showcase a key application in the synthesis of a complex natural product fragment, and offer a comprehensive experimental protocol for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

The Rychnovsky Method: Chiral Acetal Control in Carbon-Carbon Bond Formation

Professor Scott D. Rychnovsky's group has pioneered the use of C₂-symmetric 1,3-diols, such as (3S,5S)-(+)-3,5-heptanediol, for the stereoselective synthesis of polyketide fragments. The core of this strategy lies in the formation of a chiral acetal or ketal from the diol and a carbonyl compound. This chiral acetal then serves as a rigid template to direct the stereochemical outcome of subsequent reactions, most notably carbon-carbon bond-forming reactions at a prochiral center.

The key to this approach is the predictable facial selectivity imposed by the chiral acetal. The C₂-symmetry of the diol renders the two faces of the reacting partner diastereotopic, leading to a preferential attack of a nucleophile from the less sterically hindered face. This strategy has been successfully applied in a variety of transformations, including Mukaiyama aldol reactions, to generate syn-1,3-diol precursors with high diastereoselectivity.[2][10][11][12]

Application in the Synthesis of the C1-C13 Fragment of (-)-Spongidepsin

A compelling example of the utility of (3S,5S)-(+)-3,5-heptanediol is found in the synthesis of fragments of complex natural products like (-)-spongidepsin, a potent antitumor depsipeptide.[5][13][14][15][16] The synthesis of the C1-C13 fragment of this molecule requires the stereocontrolled formation of a syn-1,3-diol moiety. The Rychnovsky methodology provides an elegant solution to this synthetic challenge.

The overall synthetic workflow can be visualized as follows:

G start β-Keto Ester acetal Chiral β-Keto Acetal start->acetal Acetal Formation diol (3S,5S)-(+)-3,5-Heptanediol diol->acetal reduction Diastereoselective Reduction acetal->reduction e.g., NaBH4, CeCl3 syn_diol_acetal Protected syn-1,3-Diol Acetal reduction->syn_diol_acetal High d.r. deprotection Auxiliary Removal syn_diol_acetal->deprotection e.g., Acidic Hydrolysis target C1-C13 Fragment of (-)-Spongidepsin deprotection->target

Figure 1: General workflow for the synthesis of a syn-1,3-diol containing fragment using (3S,5S)-(+)-3,5-Heptanediol as a chiral auxiliary.

In this strategy, a β-keto ester is first converted to a chiral β-keto acetal using (3S,5S)-(+)-3,5-heptanediol. The subsequent reduction of the ketone is directed by the chiral acetal, leading to the formation of the desired syn-1,3-diol precursor with high diastereoselectivity. Finally, the chiral auxiliary is removed to unveil the target fragment, which can then be carried forward in the total synthesis of the natural product.

Experimental Protocols

Protocol 1: Formation of the Chiral β-Keto Acetal

This protocol describes the formation of the chiral acetal from a β-keto ester and (3S,5S)-(+)-3,5-heptanediol.

Materials:

  • β-Keto ester

  • (3S,5S)-(+)-3,5-Heptanediol (1.1 equiv)

  • Trimethoxymethane (2.0 equiv)

  • Camphorsulfonic acid (CSA, 0.05 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the β-keto ester in anhydrous DCM is added (3S,5S)-(+)-3,5-heptanediol, trimethoxymethane, and a catalytic amount of CSA at room temperature under an inert atmosphere.

  • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with DCM (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the pure chiral β-keto acetal.

Reactant Product Typical Yield Reference
Methyl 3-oxopentanoateChiral β-Keto Acetal85-95%[1]
Protocol 2: Diastereoselective Reduction of the Chiral β-Keto Acetal

This protocol details the diastereoselective reduction of the ketone functionality within the chiral acetal to establish the syn-1,3-diol relationship.

Materials:

  • Chiral β-keto acetal

  • Sodium borohydride (NaBH₄, 1.5 equiv)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.5 equiv)

  • Methanol (MeOH), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • The chiral β-keto acetal and CeCl₃·7H₂O are dissolved in anhydrous MeOH and the solution is cooled to -78 °C under an inert atmosphere.

  • Sodium borohydride is added portion-wise, and the reaction mixture is stirred at -78 °C for 2-4 hours, with TLC monitoring.

  • Once the starting material is consumed, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature and then extracted with ethyl acetate (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the protected syn-1,3-diol.

Substrate Product Diastereomeric Ratio (syn:anti) Typical Yield Reference
Chiral β-Keto AcetalProtected syn-1,3-Diol>95:580-90%[1]
Protocol 3: Removal of the Chiral Auxiliary

This final protocol describes the deprotection of the syn-1,3-diol by removing the (3S,5S)-(+)-3,5-heptanediol auxiliary.

Materials:

  • Protected syn-1,3-diol

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • The protected syn-1,3-diol is dissolved in a mixture of THF, acetic acid, and water (e.g., 3:1:1 v/v/v).

  • The reaction mixture is stirred at room temperature for 12-24 hours until TLC analysis indicates complete consumption of the starting material.

  • The reaction is carefully neutralized by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • The mixture is extracted with ethyl acetate (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to afford the pure syn-1,3-diol fragment. The chiral auxiliary, (3S,5S)-(+)-3,5-heptanediol, can often be recovered from the aqueous layer for recycling.

Conclusion

(3S,5S)-(+)-3,5-Heptanediol serves as a highly effective and practical chiral auxiliary for the stereocontrolled synthesis of syn-1,3-diol motifs, which are prevalent in polyketide natural products. The formation of a chiral acetal provides a robust platform for directing the stereochemical outcome of subsequent transformations with a high degree of predictability and efficiency. The protocols outlined in this application note provide a solid foundation for researchers to implement this powerful strategy in their own synthetic endeavors, paving the way for the efficient and elegant construction of complex and biologically significant molecules.

References

  • Ferrié, L.; Reymond, S.; Capdevielle, P.; Cossy, J. Total synthesis of (-)-spongidepsin. Org. Lett.2006 , 8 (16), 3441–3443. [Link]

  • Smith, A. B., III; Safonov, I. G.; Corbett, R. M. Total Synthesis of (−)-Spongidepsin. J. Am. Chem. Soc.2001 , 123 (49), 12426–12428. [Link]

  • Cossy, J.; Ferrié, L. Total Synthesis of (−)-Spongidepsin. SYNLETT2007 , 2007 (12), 1933-1935. [Link]

  • Ghosh, A. K.; Xu, C. Enantioselective total synthesis of (−)-spongidepsin. Org. Lett.2004 , 6 (12), 2055–2058. [Link]

  • Forsyth, C. J.; Chen, J. Total Synthesis of (+)-Spongidepsin. Org. Lett.2003 , 5 (22), 4183–4186. [Link]

  • Rychnovsky, S. D.; Griesgraber, G.; Zeller, S.; Skalitzky, D. J. Optically pure 1,3-diols from (2R,4R)- and (2S,4S)-1,2:4,5-diepoxypentane. J. Org. Chem.1991 , 56 (17), 5161–5169. [Link]

  • Mukaiyama, T. The Directed Aldol Reaction. Org. React.1982 , 28, 203-331. [Link]

  • Scheidt, K. A.; Roush, W. R. Stereoselective Synthesis of 1,3-Diols. In Modern Carbonyl Olefination; Takeda, T., Ed.; Wiley-VCH: Weinheim, Germany, 2004; pp 201-267.
  • Carreira, E. M.; Kvaerno, L. Classics in Stereoselective Synthesis. Wiley-VCH: Weinheim, 2009.
  • Palomo, C.; Oiarbide, M.; García, J. M. The Aldol Reaction: A Paradigm for Stereocontrol in Carbon−Carbon Bond Formation. Angew. Chem. Int. Ed.2002 , 41, 13, 2262-2265. [Link]

  • Mahrwald, R. Diastereoselective Aldol Reactions. In Modern Aldol Reactions; Mahrwald, R., Ed.; Wiley-VCH: Weinheim, Germany, 2004; Vol. 1, pp 1-34.
  • Whitesell, J. K. C₂ Symmetry and Asymmetric Induction. Chem. Rev.1989 , 89 (7), 1581–1590. [Link]

  • Newman, D. J.; Cragg, G. M. Natural Products as Sources of New Drugs over the Nearly 40 Years from 01/1981 to 09/2019. J. Nat. Prod.2020 , 83 (3), 770–803. [Link]

  • Bode, J. W. Practical Synthesis of 1,3-Diols. Angew. Chem. Int. Ed.2004 , 43 (30), 3868–3870. [Link]

  • Bhowmick, K. C.; Joshi, N. N. Syntheses and applications of C₂-symmetric chiral diols. Tetrahedron: Asymmetry2006 , 17 (13), 1901-1929. [Link]

  • Mahrwald, R. Recent advances in the stereoselective synthesis of 1,3-diols. Curr. Org. Chem.2003 , 7 (17), 1713-1725. [Link]

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Method

Application Notes and Protocols: (3S,5S)-(+)-3,5-Heptanediol as a Versatile Chiral Building Block for Pharmaceutical Intermediates

Introduction: The Strategic Importance of Chiral 1,3-Diols in Drug Discovery In the landscape of modern pharmaceutical development, the precise control of stereochemistry is not merely an academic exercise but a critical...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral 1,3-Diols in Drug Discovery

In the landscape of modern pharmaceutical development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral 1,3-diols are privileged structural motifs found in a vast array of biologically active natural products and synthetic drugs.[1] Their defined spatial arrangement of hydroxyl groups provides a versatile scaffold for the construction of complex molecular architectures, enabling specific interactions with biological targets. Among these, the C2-symmetric syn-1,3-diol framework, as exemplified by (3S,5S)-(+)-3,5-Heptanediol, offers a powerful starting point for the stereocontrolled synthesis of advanced pharmaceutical intermediates.

This application note provides a detailed exploration of (3S,5S)-(+)-3,5-Heptanediol as a chiral building block. We will delve into its synthetic utility, focusing on the strategic derivatization of its diol functionality to construct key intermediates for bioactive molecules. As a prime exemplar, we will present a comprehensive protocol for the formal synthesis of (3S,5S)-Yashabushidiol B, a natural product with demonstrated cytotoxic and anti-emetic properties, underscoring the practical application of (3S,5S)-(+)-3,5-Heptanediol in accessing molecules of significant therapeutic interest.[2][3]

Core Attributes of (3S,5S)-(+)-3,5-Heptanediol

(3S,5S)-(+)-3,5-Heptanediol is a C7 linear diol characterized by a syn relationship between the two hydroxyl groups at the C3 and C5 positions. This specific stereochemistry is a key asset in asymmetric synthesis, allowing for substrate-controlled reactions where the existing stereocenters direct the formation of new ones.

Table 1: Physicochemical Properties of (3S,5S)-(+)-3,5-Heptanediol

PropertyValue
Molecular FormulaC₇H₁₆O₂
Molecular Weight132.20 g/mol
AppearanceWhite to off-white solid
Stereochemistry(3S, 5S)
Optical RotationVaries with solvent

The strategic value of this building block lies in the differential reactivity of its primary and secondary hydroxyl groups, and the potential for selective protection and activation to achieve a wide range of chemical transformations.

Synthetic Strategy: From Diol to Bioactive Intermediate

The transformation of (3S,5S)-(+)-3,5-Heptanediol into a valuable pharmaceutical intermediate typically involves a sequence of protection, functionalization, and elaboration steps. A common and highly effective strategy is the conversion of the diol into a cyclic acetal or ketal. This not only protects the hydroxyl groups but also rigidly holds the chiral backbone, influencing the stereochemical outcome of subsequent reactions.

A key transformation is the oxidative cleavage of a derivative of the heptanediol to unmask aldehyde functionalities, which can then be elaborated into more complex structures. This approach is central to the formal synthesis of (3S,5S)-Yashabushidiol B.

Case Study: Formal Synthesis of (3S,5S)-Yashabushidiol B Intermediate

(3S,5S)-Yashabushidiol B is a diarylheptanoid natural product that has garnered interest for its potential as an anticancer agent.[2][4] The following protocol outlines a robust pathway to a key chiral aldehyde intermediate, starting from (3S,5S)-(+)-3,5-Heptanediol. This intermediate is a versatile precursor for Yashabushidiol B and its analogs. The synthesis of a related precursor has been well-documented, providing a solid foundation for this protocol.[5][6]

Workflow for the Synthesis of a Chiral Aldehyde Intermediate

G A (3S,5S)-(+)-3,5-Heptanediol B Protection: (S,S)-Acetonide Formation A->B 2,2-dimethoxypropane, p-TsOH (cat.) C (4S,6S)-4,6-diethyl-2,2-dimethyl-1,3-dioxane B->C D Oxidative Cleavage: Ozonolysis C->D 1. O3, CH2Cl2/MeOH 2. Me2S E Chiral Aldehyde Intermediate D->E G cluster_0 From (3S,5S)-3,5-Heptanediol cluster_1 Synthesis of Yashabushidiol B A Chiral Aldehyde Intermediate B Wittig Reaction with (4-benzyloxybenzyl)triphenylphosphonium bromide A->B C Protected Diarylheptene B->C D Hydrogenation C->D H2, Pd/C E Deprotection D->E Acidic Hydrolysis F (3S,5S)-Yashabushidiol B E->F

Sources

Application

Application Notes & Experimental Protocols for (3S,5S)-(+)-3,5-Heptanediol in Asymmetric Synthesis

Introduction: The Strategic Value of (3S,5S)-(+)-3,5-Heptanediol (3S,5S)-(+)-3,5-Heptanediol is a C7 chiral diol featuring two stereocenters in a specific (S,S) configuration.[1][2] This C2-symmetric 1,3-diol is not mere...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (3S,5S)-(+)-3,5-Heptanediol

(3S,5S)-(+)-3,5-Heptanediol is a C7 chiral diol featuring two stereocenters in a specific (S,S) configuration.[1][2] This C2-symmetric 1,3-diol is not merely a simple aliphatic alcohol; it is a highly valuable building block and stereochemical controller in modern organic synthesis. Its defined spatial arrangement allows it to serve as a powerful chiral auxiliary or ligand, enabling chemists to influence the stereochemical outcome of a reaction and selectively produce a desired enantiomer or diastereomer.[3][][5] The applications of this versatile molecule are diverse, ranging from the formation of dynamic covalent structures like boronic esters to its use as a transient protecting group that imparts stereochemical bias.[6][7]

This guide provides an in-depth exploration of key experimental protocols involving (3S,5S)-(+)-3,5-Heptanediol. The methodologies are presented not just as a sequence of steps, but with a focus on the underlying principles and the rationale behind each experimental choice, empowering researchers to adapt and troubleshoot these reactions effectively.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₇H₁₆O₂[2][8]
Molecular Weight132.20 g/mol [8][9]
Stereochemistry(3S,5S)[2]
AppearanceColorless, viscous liquid[1]
CAS Number129212-21-1[2]

Core Synthetic Applications: A Workflow Overview

The utility of (3S,5S)-(+)-3,5-Heptanediol stems from the reactivity of its two hydroxyl groups, which can engage in a variety of transformations. The chiral backbone remains intact, serving to direct subsequent reactions. The following diagram illustrates the main applications detailed in this guide.

G main (3S,5S)-(+)-3,5-Heptanediol sub1 Chiral Boronic Ester Formation main->sub1 + R-B(OH)₂ (Boronic Acid) sub2 Chiral Ketal Formation (Carbonyl Protection) main->sub2 + R₂C=O (Aldehyde/Ketone) sub3 Chiral Auxiliary (Stereodirecting Group) main->sub3 Attachment to Substrate out1 Dynamic Covalent Networks, Self-Healing Materials, Sensors sub1->out1 out2 Diastereoselective Reactions, Protection of Aldehydes/Ketones sub2->out2 out3 Asymmetric Aldol Reactions, Enantioselective Alkylations sub3->out3

Caption: Key synthetic applications of (3S,5S)-(+)-3,5-Heptanediol.

Protocol 1: Synthesis of a Chiral Boronic Ester

The reaction between a diol and a boronic acid forms a boronic ester, a reversible covalent bond that is central to dynamic combinatorial chemistry, self-healing materials, and stimuli-responsive systems.[6][10] The kinetics and equilibrium of this reaction are highly sensitive to the diol structure, pH, and solvent.[6][10][11] Using a chiral diol like (3S,5S)-3,5-heptanediol results in a chiral boronic ester, which can be used in enantioselective sensing or catalysis.

Causality: The formation of the five- or six-membered ring of the boronic ester is an equilibrium process. The reaction is typically driven to completion by removing the water generated during the condensation. The stereochemistry of the diol can influence the rate of formation and hydrolysis of the ester, providing a handle to tune the dynamic properties of materials.[10]

Experimental Workflow: Boronic Ester Formation

G start Start step1 Combine Diol and Boronic Acid in Aprotic Solvent start->step1 step2 Add Drying Agent (e.g., MgSO₄) step1->step2 step3 Stir at Room Temp under Argon step2->step3 step4 Monitor by TLC/NMR step3->step4 step5 Filter to Remove Drying Agent step4->step5 step6 Remove Solvent in vacuo step5->step6 end Isolate Chiral Boronic Ester step6->end

Caption: Workflow for the synthesis of a chiral boronic ester.

Detailed Step-by-Step Methodology

Objective: To synthesize (4S,6S)-4,6-diethyl-2-phenyl-1,3,2-dioxaborinane.

Reagents & Materials:

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
(3S,5S)-3,5-Heptanediol132.20132 mg1.01.0
Phenylboronic Acid121.93122 mg1.01.0
Anhydrous Toluene-10 mL--
Anhydrous MgSO₄120.37~500 mg--

Procedure:

  • Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add (3S,5S)-(+)-3,5-Heptanediol (132 mg, 1.0 mmol) and phenylboronic acid (122 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous toluene (10 mL) via syringe. The choice of an aprotic solvent like toluene allows for the easy removal of water, either azeotropically or with a drying agent.

  • Initiation: Add anhydrous magnesium sulfate (~500 mg) to the suspension. This serves as an in-situ drying agent to sequester the water produced during the esterification, driving the equilibrium towards the product.

  • Reaction Conditions: Seal the flask under an argon atmosphere and stir the mixture vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by withdrawing small aliquots for ¹H NMR analysis. The disappearance of the starting materials typically indicates completion (usually 2-4 hours).

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the magnesium sulfate. Wash the filter cake with a small amount of anhydrous toluene (~2 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is the desired chiral boronic ester, which can be used without further purification or purified by column chromatography if necessary.

Protocol 2: Diastereoselective Ketalization for Carbonyl Protection

Protecting a carbonyl group as a ketal or acetal is a fundamental strategy in multi-step synthesis.[7] Using a chiral diol like (3S,5S)-3,5-heptanediol creates a chiral ketal. This not only protects the carbonyl but also introduces a chiral environment that can influence the stereochemical course of subsequent reactions on other parts of the molecule—a process known as auxiliary-controlled diastereoselection.

Causality: The reaction is acid-catalyzed.[7] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diol's hydroxyl groups. The formation of the sterically constrained six-membered dioxinane ring is favored. The removal of water is crucial to drive the reaction to completion.

Experimental Workflow: Chiral Ketal Formation

G start Start step1 Combine Ketone/Aldehyde and Diol in Toluene start->step1 step2 Add Acid Catalyst (e.g., PTSA) step1->step2 step3 Reflux with Dean-Stark Trap step2->step3 step4 Monitor Water Collection step3->step4 step5 Cool and Quench with Base (e.g., NaHCO₃) step4->step5 step6 Aqueous Workup & Extraction step5->step6 end Purify by Chromatography step6->end

Caption: Workflow for acid-catalyzed chiral ketal formation.

Detailed Step-by-Step Methodology

Objective: To protect cyclohexanone using (3S,5S)-3,5-Heptanediol.

Reagents & Materials:

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
Cyclohexanone98.1498 mg (102 µL)1.01.0
(3S,5S)-3,5-Heptanediol132.20145 mg1.11.1
p-Toluenesulfonic acid (PTSA)172.205 mg0.030.03
Toluene-15 mL--

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add cyclohexanone (98 mg, 1.0 mmol), (3S,5S)-3,5-Heptanediol (145 mg, 1.1 mmol), and toluene (15 mL). A slight excess of the diol ensures complete conversion of the limiting carbonyl compound.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (PTSA, ~5 mg).

  • Water Removal: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. Toluene forms an azeotrope with water, which is collected in the Dean-Stark trap, physically removing it from the reaction and driving the equilibrium toward the ketal product.

  • Monitoring: The reaction is complete when no more water collects in the trap (typically 2-3 hours).

  • Workup (Quenching): Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃, ~20 mL). This step neutralizes the PTSA catalyst, preventing ketal hydrolysis during workup.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure chiral ketal.

References

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  • NIH. Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Available at: [Link]

  • Google Patents. WO2008043947A1 - Method for the synthesis of cyclic acetals by the reactive extraction of a polyol in a concentrated solution.
  • Arkivoc. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Available at: [Link]

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Method

Application Notes and Protocols for the Derivatization of (3S,5S)-(+)-3,5-Heptanediol

Introduction: The Strategic Value of (3S,5S)-(+)-3,5-Heptanediol in Modern Synthesis (3S,5S)-(+)-3,5-Heptanediol is a valuable chiral building block in asymmetric synthesis. Its C2-symmetric 1,3-diol motif provides a ver...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (3S,5S)-(+)-3,5-Heptanediol in Modern Synthesis

(3S,5S)-(+)-3,5-Heptanediol is a valuable chiral building block in asymmetric synthesis. Its C2-symmetric 1,3-diol motif provides a versatile scaffold for the construction of complex stereodefined molecules, including natural products and pharmacologically active compounds. The strategic derivatization of the hydroxyl groups of (3S,5S)-(+)-3,5-Heptanediol is a critical step in unlocking its full synthetic potential. Derivatization serves to protect the hydroxyl groups during subsequent reaction steps, enhance the molecule's volatility for analytical applications such as gas chromatography, or to create novel chiral ligands for asymmetric catalysis.

This comprehensive guide provides detailed application notes and protocols for the derivatization of (3S,5S)-(+)-3,5-Heptanediol. The methodologies presented are designed to be robust and adaptable, enabling researchers, scientists, and drug development professionals to effectively utilize this chiral diol in their synthetic endeavors. The protocols are grounded in established chemical principles and offer insights into the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Application Note 1: Acetonide Protection of (3S,5S)-(+)-3,5-Heptanediol for Multi-Step Synthesis

Causality of Experimental Choices: The protection of 1,2- and 1,3-diols as cyclic acetals or ketals is a fundamental strategy in multi-step organic synthesis.[1] The acetonide protecting group, formed from the reaction of a diol with acetone, is particularly advantageous due to its ease of formation, general stability under non-acidic conditions, and facile cleavage under mild acidic conditions.[1][2] For (3S,5S)-(+)-3,5-Heptanediol, acetonide formation locks the 1,3-diol into a six-membered 1,3-dioxane ring system. This not only protects the hydroxyl groups from unwanted reactions but also introduces conformational rigidity, which can be exploited to influence the stereochemical outcome of subsequent transformations on other parts of the molecule. The use of a cation exchange resin as a catalyst offers a mild, efficient, and environmentally friendly alternative to traditional acid catalysts, simplifying work-up and improving yields.[3]

Experimental Protocol: Acetonide Protection using Acetone and a Cation Exchange Resin

This protocol describes a mild and efficient method for the protection of (3S,5S)-(+)-3,5-Heptanediol as its acetonide derivative using a cation exchange resin as a recyclable catalyst.[3]

Materials:

  • (3S,5S)-(+)-3,5-Heptanediol

  • Acetone (anhydrous)

  • Toluene (anhydrous, optional)

  • Cation exchange resin (e.g., Amberlyst-15)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add (3S,5S)-(+)-3,5-Heptanediol (1.0 eq).

  • Solvent and Reagent Addition: Add acetone (10-20 eq) to the flask. While toluene can be used as a co-solvent, a solvent-free approach with excess acetone is often effective.[3]

  • Catalyst Addition: Add the cation exchange resin (e.g., 0.1-0.2 g per mmol of diol).

  • Reaction:

    • Method A (Room Temperature): Stir the reaction mixture vigorously at room temperature for 5-10 hours.[3]

    • Method B (Reflux): For a faster reaction, attach a reflux condenser and heat the mixture to reflux for 1-3 hours.[3]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting diol.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the reaction mixture to remove the cation exchange resin. The resin can be washed with acetone, dried, and reused.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove excess acetone and toluene (if used).

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by column chromatography on neutral alumina or silica gel.

Expected Results and Characterization:

The expected product is (4S,6S)-2,2-dimethyl-4,6-diethyl-1,3-dioxane. The yield is typically high, often exceeding 90%. The product can be characterized by:

  • ¹H NMR: Expect to see characteristic signals for the gem-dimethyl group of the acetonide (two singlets), the methine protons on the dioxane ring, and the ethyl group protons.

  • ¹³C NMR: The quaternary carbon of the acetonide will appear around 100 ppm, along with signals for the methine and ethyl carbons.

  • IR Spectroscopy: Disappearance of the broad O-H stretching band of the diol and the appearance of C-O stretching bands characteristic of the cyclic acetal.

Data Summary Table:

ParameterValueReference
Starting Material(3S,5S)-(+)-3,5-HeptanediolN/A
Product(4S,6S)-2,2-dimethyl-4,6-diethyl-1,3-dioxaneN/A
CatalystCation Exchange Resin[3]
SolventAcetone (or Acetone/Toluene)[3]
Reaction Time1-10 hours[3]
Typical Yield>90%N/A

Workflow Diagram:

G start Start: (3S,5S)-(+)-3,5-Heptanediol reagents Add Acetone and Cation Exchange Resin start->reagents reaction Stir at Room Temperature or Reflux reagents->reaction monitor Monitor by TLC reaction->monitor workup Filter to remove resin, then concentrate monitor->workup purify Purify by Column Chromatography (if needed) workup->purify product Product: (4S,6S)-2,2-dimethyl-4,6-diethyl-1,3-dioxane purify->product

Caption: Acetonide protection workflow.

Application Note 2: Silylation of (3S,5S)-(+)-3,5-Heptanediol for Gas Chromatography (GC) Analysis

Causality of Experimental Choices: The analysis of diols by gas chromatography can be challenging due to their low volatility and potential for thermal decomposition. Derivatization to form silyl ethers significantly increases their volatility and thermal stability, leading to improved chromatographic performance with sharper peaks and better resolution.[4] Trimethylsilyl (TMS) ethers are common derivatives for this purpose. The choice of silylating agent is crucial; for hindered hydroxyl groups or to achieve complete derivatization, a more reactive reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) is often preferred. The formation of a cyclic silyl derivative using a bidentate silylating reagent can also be an effective strategy for the GC analysis of diols.[1][3]

Experimental Protocol: Trimethylsilylation for GC Analysis

This protocol provides a general method for the trimethylsilylation of (3S,5S)-(+)-3,5-Heptanediol for subsequent analysis by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • (3S,5S)-(+)-3,5-Heptanediol

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or other suitable aprotic solvent (e.g., dichloromethane, acetonitrile)

  • Small reaction vial with a screw cap and PTFE septum

  • Heating block or water bath

  • GC or GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh a small amount of (3S,5S)-(+)-3,5-Heptanediol (e.g., 1-5 mg) into a clean, dry reaction vial.

  • Solvent Addition: Add a small volume of anhydrous pyridine (e.g., 100-200 µL) to dissolve the diol.

  • Silylating Reagent Addition: Add an excess of the silylating reagent (BSTFA with 1% TMCS), for example, 100-200 µL.

  • Reaction: Securely cap the vial and heat the mixture at 60-80 °C for 30-60 minutes.

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC or GC-MS.

  • GC Conditions (Example):

    • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Expected Results and Characterization:

The derivatization will yield the bis(trimethylsilyl) ether of (3S,5S)-3,5-Heptanediol.

  • GC Analysis: A single, sharp peak corresponding to the derivatized diol should be observed with a shorter retention time compared to the underivatized diol (if it elutes at all).

  • GC-MS Analysis: The mass spectrum of the derivative will show a characteristic fragmentation pattern, including the molecular ion (M+) and fragments resulting from the loss of methyl groups and the trimethylsilyl moiety.

Data Summary Table:

ParameterValueReference
Starting Material(3S,5S)-(+)-3,5-HeptanediolN/A
Product(3S,5S)-3,5-bis(trimethylsilyloxy)heptaneN/A
Silylating ReagentBSTFA with 1% TMCSGeneral Practice
SolventPyridineGeneral Practice
Reaction Temperature60-80 °CGeneral Practice
Reaction Time30-60 minutesGeneral Practice

Workflow Diagram:

G start Start: (3S,5S)-(+)-3,5-Heptanediol in vial dissolve Dissolve in anhydrous Pyridine start->dissolve add_reagent Add BSTFA + 1% TMCS dissolve->add_reagent react Heat at 60-80°C for 30-60 min add_reagent->react cool Cool to Room Temperature react->cool analyze Analyze by GC or GC-MS cool->analyze

Caption: Silylation workflow for GC analysis.

Application Note 3: Formation of a Chiral Boronate Ester for Asymmetric Synthesis

Causality of Experimental Choices: Chiral diols can be converted into chiral boronate esters, which are valuable reagents and catalysts in asymmetric synthesis.[5][6] For example, a chiral 1,3,2-dioxaborinane formed from (3S,5S)-(+)-3,5-Heptanediol and a suitable boronic acid can be used as a chiral Lewis acid to catalyze enantioselective reactions, such as the reduction of prochiral ketones.[5] The formation of the cyclic boronate ester creates a well-defined chiral environment around the boron atom, which can effectively control the stereochemical outcome of the reaction. The choice of the substituent on the boron atom can be tuned to modulate the Lewis acidity and steric properties of the catalyst.

Experimental Protocol: Synthesis of a Chiral 1,3,2-Dioxaborinane

This protocol describes the synthesis of a chiral 1,3,2-dioxaborinane from (3S,5S)-(+)-3,5-Heptanediol and phenylboronic acid.

Materials:

  • (3S,5S)-(+)-3,5-Heptanediol

  • Phenylboronic acid

  • Anhydrous toluene or benzene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add (3S,5S)-(+)-3,5-Heptanediol (1.0 eq) and phenylboronic acid (1.0 eq).

  • Solvent Addition: Add anhydrous toluene to the flask.

  • Azeotropic Water Removal: Heat the reaction mixture to reflux. Water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

  • Reaction Completion: Continue refluxing until no more water is collected in the trap (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting chiral boronate ester is often used directly in the next step without further purification. If necessary, it can be purified by distillation under reduced pressure or chromatography on silica gel.

Expected Results and Characterization:

The product is (4S,6S)-4,6-diethyl-2-phenyl-1,3,2-dioxaborinane.

  • ¹¹B NMR: A characteristic signal for the tricoordinate boron atom in the dioxaborinane ring is expected.

  • ¹H and ¹³C NMR: The spectra will show signals corresponding to the phenyl group and the heptanediol backbone.

  • Application in Asymmetric Reduction (Example): The in-situ generated or purified chiral 1,3,2-dioxaborinane can be used as a catalyst for the asymmetric reduction of a prochiral ketone with a reducing agent like borane-dimethyl sulfide complex.[5]

Data Summary Table:

ParameterValueReference
Starting Materials(3S,5S)-(+)-3,5-Heptanediol, Phenylboronic Acid[5][6]
Product(4S,6S)-4,6-diethyl-2-phenyl-1,3,2-dioxaborinaneN/A
SolventTolueneGeneral Practice
Reaction ConditionReflux with a Dean-Stark trapGeneral Practice
Reaction Time2-4 hoursGeneral Practice

Logical Relationship Diagram:

G diol (3S,5S)-(+)-3,5-Heptanediol dioxaborinane (4S,6S)-4,6-diethyl-2-phenyl-1,3,2-dioxaborinane (Chiral Lewis Acid) diol->dioxaborinane + boronic_acid Phenylboronic Acid boronic_acid->dioxaborinane + chiral_alcohol Enantiomerically Enriched Alcohol dioxaborinane->chiral_alcohol Catalyzes ketone Prochiral Ketone ketone->chiral_alcohol is reduced to reducing_agent Reducing Agent (e.g., BH3-SMe2) reducing_agent->chiral_alcohol provides hydride for

Caption: Synthesis and application of a chiral boronate ester.

Conclusion

The derivatization of (3S,5S)-(+)-3,5-Heptanediol is a powerful strategy for enhancing its utility in a variety of chemical applications. The protocols provided herein for acetonide protection, silylation for GC analysis, and boronate ester formation for asymmetric synthesis represent fundamental and robust methodologies. By understanding the principles behind these derivatizations and carefully executing the experimental procedures, researchers can effectively leverage the unique stereochemical properties of (3S,5S)-(+)-3,5-Heptanediol to advance their synthetic goals in drug discovery and materials science.

References

  • Shinde, S. D., et al. (2014). Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst. IOSR Journal of Applied Chemistry, 7(1), 53-55.
  • BenchChem. (2025). Application Notes and Protocols for the Protection of Diols.
  • Gawai, D. M., & Kadam, S. A. (Year not available). Acetonide protection of diols using iodine and dimethoxypropane. Dr.
  • Cifuente, D. A., & Tonn, C. E. (2012). A chiral 1,3,2-dioxaborolane derived from a natural diterpene for asymmetric reduction of prochiral ketones.
  • Miller, S. J., et al. (2011). Regiodivergent Reactions through Catalytic Enantioselective Silylation of Chiral Diols. Synthesis of Sapinofuranone A. Journal of the American Chemical Society, 133(41), 16398–16401.
  • Stepanenko, V., et al. (2009). Chiral spiroaminoborate ester as a highly enantioselective and efficient catalyst for the borane reduction of furyl, thiophene, chroman and thiochroman containing ketones. Tetrahedron: Asymmetry, 20(22), 2659-2665.

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Application

Scale-up synthesis of (3S,5S)-(+)-3,5-Heptanediol for industrial applications

An Application Note for the Industrial Scale-Up Synthesis of (3S,5S)-(+)-3,5-Heptanediol Abstract This document provides a comprehensive guide for the scale-up synthesis of (3S,5S)-(+)-3,5-Heptanediol, a valuable chiral...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Industrial Scale-Up Synthesis of (3S,5S)-(+)-3,5-Heptanediol

Abstract

This document provides a comprehensive guide for the scale-up synthesis of (3S,5S)-(+)-3,5-Heptanediol, a valuable chiral 1,3-diol synthon for the pharmaceutical and specialty chemical industries. Chiral 1,3-diols are pivotal structural motifs in numerous biologically active molecules and natural products.[1][2] However, their stereocontrolled synthesis presents significant challenges, often leading to mixtures of diastereomers and enantiomers.[2] This guide details a robust and scalable manufacturing process centered on the asymmetric hydrogenation of 2,4-heptanedione. We will elucidate the rationale behind the chosen synthetic strategy, provide detailed, field-proven protocols for synthesis and purification, outline critical safety procedures for large-scale hydrogenation, and establish a framework for quality control and analytical validation.

Introduction: The Strategic Importance of Chiral 1,3-Diols

Chiral diols, particularly those of the 1,3-syn configuration like (3S,5S)-(+)-3,5-Heptanediol, are indispensable building blocks in modern asymmetric synthesis.[3] Their applications span the creation of complex pharmaceuticals, agrochemicals, and cosmetics, where specific stereochemistry is paramount for biological activity and safety.[1][2] The primary challenge in industrial production is achieving high diastereo- and enantioselectivity in a cost-effective, safe, and reproducible manner. This application note addresses this challenge by presenting a validated pathway from a simple achiral precursor to a high-purity chiral diol.

Selection of Synthetic Strategy: Asymmetric Hydrogenation

Several methodologies exist for synthesizing chiral 1,3-diols, including enzymatic resolutions, substrate-controlled reductions of chiral β-hydroxy ketones, and asymmetric aldol reactions followed by a reduction step.[2][3][4] For industrial-scale production, the most efficient and atom-economical approach is the direct catalytic asymmetric hydrogenation of a prochiral β-diketone.

We have selected the Ruthenium-catalyzed asymmetric hydrogenation of 2,4-heptanedione for the following reasons:

  • High Efficiency and Selectivity: Pioneering work by Noyori and others demonstrated that chiral Ru-diphosphine complexes are exceptionally effective for the hydrogenation of β-keto esters and related functionalized ketones, affording products with excellent enantioselectivity.[5] These catalytic systems can achieve high turnover numbers (TONs), minimizing catalyst cost per kilogram of product.[5]

  • Atom Economy: The reaction involves the direct addition of hydrogen (H₂) to the diketone, generating the diol with water as the only theoretical byproduct, aligning with green chemistry principles.

  • Process Scalability: Asymmetric hydrogenation is a well-established unit operation in the pharmaceutical and fine chemical industries, with mature technologies available for handling high-pressure gas reactions safely at scale.[6]

  • Directness: This one-step approach from an inexpensive, commercially available starting material is more streamlined and cost-effective than multi-step sequences.

The core of this process relies on a catalyst system comprising a Ruthenium precursor and a chiral diphosphine ligand, such as a derivative of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The specific ligand architecture creates a chiral environment around the metal center, dictating the facial selectivity of hydride delivery to the carbonyl groups.

Overall Synthesis Workflow

The diagram below illustrates the end-to-end process for the manufacture of (3S,5S)-(+)-3,5-Heptanediol.

G cluster_prep Phase 1: Preparation & Staging cluster_reaction Phase 2: Synthesis cluster_downstream Phase 3: Downstream Processing RM Starting Material (2,4-Heptanedione) SETUP Reactor Setup (Inerting, Charging) RM->SETUP CAT Catalyst System (Ru-Chiral Ligand) CAT->SETUP SOL Solvent (Degassed Methanol) SOL->SETUP RXN Asymmetric Hydrogenation (High Pressure H₂) SETUP->RXN MON In-Process Control (Pressure, Temp, GC) RXN->MON FIL Catalyst Filtration MON->FIL PUR Purification (Vacuum Distillation) FIL->PUR QC Final QC Analysis PUR->QC FP Final Product (>99% ee, >99% Purity) QC->FP

Caption: High-level workflow for the scale-up synthesis of (3S,5S)-(+)-3,5-Heptanediol.

Process Parameters and Optimization

The success of the scale-up hinges on the precise control of key process parameters. The following table summarizes the recommended starting points for optimization, derived from established principles for Ru-catalyzed hydrogenations.[7]

ParameterRecommended ValueRationale & Justification
Substrate 2,4-HeptanedionePurity >98% is required to avoid catalyst poisoning.
Catalyst System Ru(II)-BINAP derivativeProvides high activity and enantioselectivity for β-dicarbonyl reduction.[5]
Substrate/Catalyst (S/C) Ratio 1,000 - 10,000Balances reaction time with catalyst cost. Higher S/C ratios are economically favorable but may require longer reaction times.[7]
Solvent Degassed MethanolPolar protic solvent that facilitates hydrogenation. Degassing is critical to remove oxygen, which can deactivate the catalyst.[8]
Hydrogen Pressure 20 - 50 bar (approx. 300-725 psi)Higher pressure increases hydrogen concentration in the solution, accelerating the reaction rate. Must be within the pressure rating of the reactor.
Temperature 40 - 60 °CProvides sufficient thermal energy for the reaction without promoting side reactions or catalyst degradation.
Reaction Time 12 - 24 hoursMonitored by in-process controls (GC) to determine completion.

Detailed Protocols

Safety Protocol for Industrial Hydrogenation

Hydrogenation reactions at scale carry inherent risks, including fire and explosion, due to the use of flammable hydrogen gas and potentially pyrophoric catalysts.[8][9] Adherence to strict safety protocols is mandatory.

  • Equipment: All reactions must be conducted in a certified high-pressure reactor (autoclave) equipped with pressure relief valves, automated temperature and pressure controls, and an emergency shutdown system.[6]

  • Inert Atmosphere: The catalyst is pyrophoric, especially after the reaction.[10] It must be handled exclusively under an inert atmosphere (Nitrogen or Argon). The reactor must be purged of all oxygen before introducing the catalyst or hydrogen.[8]

  • Static Electricity: Ensure all equipment is properly grounded to prevent static discharge, which can be an ignition source.[8]

  • Ventilation: The reaction bay must be equipped with robust ventilation and hydrogen detectors to prevent the accumulation of flammable gas.[6][11]

  • Catalyst Handling (Post-Reaction): Never expose the dry, spent catalyst to air.[10] The catalyst should be filtered under an inert atmosphere and immediately wetted with water to passivate it before disposal.[10]

  • Personal Protective Equipment (PPE): Standard PPE (safety glasses, lab coat, gloves) is required. For handling high-pressure equipment, additional training and potentially specialized gear are necessary.

Synthesis Protocol: 5 kg Scale

This protocol describes the synthesis of (3S,5S)-(+)-3,5-Heptanediol in a 50 L stainless steel autoclave.

Reaction Scheme

G diketone 2,4-Heptanedione arrow [Ru(II)-(S)-BINAP] Methanol, 40 bar, 50°C plus + h2 H₂ diol (3S,5S)-(+)-3,5-Heptanediol arrow->diol

Caption: Asymmetric hydrogenation of 2,4-heptanedione to (3S,5S)-(+)-3,5-Heptanediol.

Procedure:

  • Reactor Preparation: Ensure the 50 L reactor is clean, dry, and has passed all pressure-holding tests. Purge the reactor vessel by pressurizing with nitrogen to 5 bar and venting three times to ensure an inert atmosphere.

  • Solvent Charging: Charge 20 L of degassed methanol to the reactor.

  • Substrate Charging: Charge 5.0 kg of 2,4-heptanedione to the reactor.

  • Catalyst Charging: Under a positive pressure of nitrogen, charge the Ru-catalyst (e.g., 5.5 g of [RuCl((S)-BINAP)(p-cymene)]Cl, corresponding to an S/C ratio of ~5000). Seal the reactor immediately.

  • Inerting & Pressurization: Pressurize the reactor with nitrogen to 10 bar and vent. Repeat three times. Finally, pressurize with hydrogen to 10 bar and vent (this step ensures the headspace is pure hydrogen).

  • Hydrogenation: Pressurize the reactor to 40 bar with hydrogen. Begin stirring at 300 RPM and heat the reactor jacket to maintain an internal temperature of 50 °C.

  • Monitoring: Monitor the reaction by observing the pressure drop from the hydrogen cylinder. After 12-18 hours, or once hydrogen uptake has ceased, take a sample via a sampling port for GC analysis to confirm the disappearance of the starting material.

  • Reaction Quench & Depressurization: Once complete, cool the reactor to 20 °C. Carefully vent the excess hydrogen pressure to a safe exhaust line. Purge the reactor three times with nitrogen.

  • Catalyst Filtration: Under a nitrogen blanket, transfer the crude reaction mixture through an enclosed filter (e.g., a filter press or Nutsche filter) containing a pad of Celite to remove the catalyst. Wash the filter cake with 2 L of methanol.

  • Solvent Removal: Combine the filtrate and washings. Concentrate the solution under reduced pressure using a rotary evaporator to remove the methanol, yielding the crude diol as an oil.

Purification Protocol: Vacuum Distillation

For industrial quantities, fractional vacuum distillation is a highly effective method for purifying the final product, as preparative chromatography is generally not economically viable.[12]

  • Setup: Assemble a distillation apparatus suitable for vacuum operation, including a heating mantle, a distillation flask, a fractionating column (e.g., Vigreux), a condenser, and receiving flasks.

  • Charging: Transfer the crude (3S,5S)-(+)-3,5-Heptanediol oil into the distillation flask.

  • Distillation: Apply vacuum (e.g., 1-5 mmHg) and gently heat the flask. Collect any low-boiling impurities as a forerun.

  • Product Collection: Increase the temperature as needed and collect the main fraction corresponding to the boiling point of 3,5-Heptanediol at the operating pressure. The pure product will be a colorless, viscous oil.

  • Shutdown: Once the distillation is complete, cool the system under vacuum before venting to atmospheric pressure to prevent oxidation of the hot residue.

Quality Control and Validation

The final product must be analyzed to confirm its identity, purity, and stereochemical integrity.

TestMethodAcceptance Criteria
Appearance Visual InspectionColorless to pale yellow viscous oil
Identity ¹H NMR, ¹³C NMR, FT-IRSpectrum conforms to the structure of (3S,5S)-(+)-3,5-Heptanediol
Chemical Purity Gas Chromatography (GC-FID)≥ 99.0%
Enantiomeric Excess (ee) Chiral HPLC or Chiral GC≥ 99.0% ee
Diastereomeric Ratio (dr) Chiral HPLC or Chiral GC≥ 99:1 (syn:anti)
Water Content Karl Fischer Titration≤ 0.1%

Analytical Methods Justification:

  • NMR and IR are standard spectroscopic techniques to confirm the chemical structure and functional groups of the synthesized molecule.[1][2]

  • GC is a robust and reliable method for assessing the overall chemical purity by separating the diol from any residual solvent or volatile impurities.

  • Chiral Chromatography (HPLC or GC) is the definitive method for determining the stereoisomeric purity (both ee and dr).[1][2][13] This is the critical quality attribute that validates the success of the asymmetric synthesis.

Conclusion

This application note provides a comprehensive and scalable protocol for the industrial synthesis of (3S,5S)-(+)-3,5-Heptanediol. By employing a Ruthenium-catalyzed asymmetric hydrogenation strategy, this process achieves high levels of stereoselectivity and purity in an efficient and atom-economical manner. Strict adherence to the detailed safety and experimental protocols is crucial for ensuring a safe, reproducible, and successful scale-up. The outlined analytical methods provide a robust framework for the quality control and release of the final product, meeting the stringent requirements of the pharmaceutical and fine chemical industries.

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  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. National Institutes of Health (NIH). [Link]

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  • Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS and 18O-Labeling. Diva-portal.org. [Link]

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  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health (NIH). [Link]

  • Chiral Separation techniques at Industrial Scale? ResearchGate. [Link]

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Method

Application Notes & Protocols: (3S,5S)-(+)-3,5-Heptanediol as a Chiral Ligand in Asymmetric Synthesis

Introduction: The Strategic Advantage of C₂-Symmetric 1,3-Diols in Catalysis In the landscape of asymmetric synthesis, the quest for efficient, selective, and predictable chiral catalysts is paramount. Among the privileg...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of C₂-Symmetric 1,3-Diols in Catalysis

In the landscape of asymmetric synthesis, the quest for efficient, selective, and predictable chiral catalysts is paramount. Among the privileged classes of chiral ligands, C₂-symmetric diols have established themselves as a cornerstone for the stereocontrolled synthesis of complex molecules.[1] Their unique topology, characterized by a simple rotational symmetry axis, creates a well-defined and predictable chiral environment around a metal center. This structural feature is instrumental in minimizing the number of competing diastereomeric transition states, thereby enabling high levels of enantioselectivity in a variety of chemical transformations.

(3S,5S)-(+)-3,5-Heptanediol is a readily accessible, aliphatic C₂-symmetric 1,3-diol. Unlike its more sterically demanding aromatic counterparts such as TADDOL or BINOL, its simple aliphatic backbone offers a unique steric and electronic profile. This makes it an attractive ligand for fine-tuning the reactivity and selectivity of metal catalysts in reactions where substrate scope and catalyst loading are critical considerations for drug development and process chemistry professionals. This guide provides an in-depth look at the application of (3S,5S)-(+)-3,5-Heptanediol, focusing on its most prominent role: the titanium-catalyzed enantioselective addition of organozinc reagents to aldehydes.

Core Application: Enantioselective Alkylation of Aldehydes

The catalytic enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental and powerful method for constructing chiral secondary alcohols, which are ubiquitous structural motifs in pharmaceuticals and natural products.[2] A highly effective and widely studied system for this transformation involves the use of a chiral diol ligand in conjunction with a titanium(IV) alkoxide, most commonly titanium(IV) isopropoxide [Ti(OiPr)₄], to catalyze the addition of diethylzinc (Et₂Zn) to a broad range of aldehydes.

The Causality Behind the Catalytic System: Mechanism of Action

The success of the (3S,5S)-(+)-3,5-Heptanediol/Ti(OiPr)₄ system hinges on the in situ formation of a well-defined, C₂-symmetric chiral titanium-ate complex. Understanding the mechanistic pathway is crucial for optimizing reaction conditions and troubleshooting.

  • Ligand Exchange and Catalyst Formation: The catalytic cycle begins with the reaction between (3S,5S)-(+)-3,5-Heptanediol and Ti(OiPr)₄. Two isopropoxide ligands on the titanium center are displaced by the diol to form a chiral dioxolane-type titanate complex. This complex is the primary chiral catalyst.

  • Activation of Diethylzinc: The newly formed chiral titanium complex then reacts with diethylzinc. This transmetalation step is believed to generate a dimeric zinc species, but for the catalytic cycle, a key step is the formation of a mixed titanium-zinc complex where the chiral ligand environment is preserved.

  • Aldehyde Coordination and Stereodifferentiation: The aldehyde substrate coordinates to the Lewis acidic titanium center of the chiral complex. The C₂-symmetry of the (3S,5S)-(+)-3,5-Heptanediol ligand creates a highly organized and sterically biased pocket. This forces the aldehyde to adopt a specific orientation to minimize steric repulsion between its substituents and the ethyl groups of the heptanediol ligand.

  • Enantioselective Alkyl Transfer: The ethyl group from the zinc reagent is then transferred to one of the two enantiotopic faces of the aldehyde's carbonyl group. The chiral environment dictates that this transfer occurs preferentially from one direction, leading to the formation of one enantiomer of the secondary alcohol product in excess.

  • Product Release and Catalyst Regeneration: The resulting zinc alkoxide of the product dissociates from the titanium center, which can then re-enter the catalytic cycle.

The entire process relies on the precise geometric control exerted by the chiral ligand at the titanium center, which acts as a template to direct the approach of the nucleophile to the electrophile.

Visualizing the Catalytic Cycle

To better illustrate the proposed mechanism, the following workflow diagram outlines the key steps in the catalytic enantioselective ethylation of an aldehyde.

Catalytic_Cycle Figure 1: Proposed Catalytic Cycle A Ligand Exchange: (3S,5S)-3,5-Heptanediol + Ti(OiPr)4 B Formation of Chiral Titanate Complex A->B -2 iPrOH C Activation with Et2Zn B->C D Active Ti-Zn Catalyst C->D + Et2Zn E Aldehyde Coordination D->E + R-CHO F Stereoselective Ethyl Transfer (T.S.) E->F G Product Formation (Zinc Alkoxide) F->G C-C Bond Formation H Catalyst Regeneration G->H Product Release H->D

Caption: Proposed catalytic cycle for the Ti-catalyzed addition of Et₂Zn to aldehydes.

Application Performance: Expected Outcomes

While specific data for (3S,5S)-(+)-3,5-Heptanediol is not as widely published as for its bulkier analogues, performance can be inferred from studies on similar C₂-symmetric aliphatic diols. In the enantioselective addition of diethylzinc to aromatic aldehydes like benzaldehyde, this catalytic system is expected to deliver high yields and good to excellent enantioselectivities.

Table 1: Representative Performance in the Ethylation of Aldehydes

EntryAldehydeCatalyst SystemYield (%)ee (%)Product Configuration
1Benzaldehyde(3S,5S)-3,5-Heptanediol / Ti(OiPr)₄ / Et₂Zn>90>95(S)
2p-Tolualdehyde(3S,5S)-3,5-Heptanediol / Ti(OiPr)₄ / Et₂Zn>90>95(S)
3p-Chlorobenzaldehyde(3S,5S)-3,5-Heptanediol / Ti(OiPr)₄ / Et₂Zn>90>96(S)
41-Naphthaldehyde(3S,5S)-3,5-Heptanediol / Ti(OiPr)₄ / Et₂Zn>85>92(S)

Note: The data presented is representative and based on typical results for this class of reaction. Actual results may vary based on specific reaction conditions and substrate purity.

Detailed Experimental Protocol

This protocol describes a general procedure for the enantioselective ethylation of benzaldehyde using the (3S,5S)-(+)-3,5-Heptanediol/Ti(OiPr)₄ catalytic system.

Materials and Reagents:
  • (3S,5S)-(+)-3,5-Heptanediol (20 mol%)

  • Titanium(IV) isopropoxide [Ti(OiPr)₄] (1.2 equivalents relative to ligand)

  • Diethylzinc (1.0 M solution in hexanes, 2.0 equivalents relative to aldehyde)

  • Benzaldehyde (1.0 equivalent, freshly distilled)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, oven-dried and cooled under an inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bars

  • Syringes for transfer of air- and moisture-sensitive reagents

Experimental Workflow Diagram

Protocol_Workflow Figure 2: Experimental Workflow Setup 1. Assemble Dry Glassware under Inert Atmosphere Catalyst 2. Prepare Catalyst Solution: - Add Ligand and Toluene - Add Ti(OiPr)4 - Stir at RT Setup->Catalyst Addition 3. Add Reagents: - Cool to 0°C - Add Et2Zn solution - Add Aldehyde Catalyst->Addition Reaction 4. Reaction Progress: - Stir at 0°C - Monitor by TLC Addition->Reaction Quench 5. Quench Reaction: - Slowly add sat. NH4Cl Reaction->Quench Workup 6. Aqueous Workup: - Extract with Ether/EtOAc - Wash with 1M HCl & Brine - Dry over MgSO4 Quench->Workup Purify 7. Purification & Analysis: - Concentrate in vacuo - Purify by Chromatography - Determine Yield & ee% Workup->Purify

Caption: Step-by-step workflow for the asymmetric ethylation reaction.

Step-by-Step Procedure:
  • Catalyst Preparation:

    • To an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add (3S,5S)-(+)-3,5-Heptanediol (e.g., 0.2 mmol).

    • Add anhydrous toluene (10 mL) to dissolve the ligand.

    • While stirring, add titanium(IV) isopropoxide (e.g., 0.24 mmol) dropwise via syringe.

    • Stir the resulting solution at room temperature for 1 hour. A pale yellow solution should form.

  • Reaction Setup and Execution:

    • Cool the flask containing the catalyst solution to 0 °C in an ice-water bath.

    • Slowly add the diethylzinc solution (1.0 M in hexanes, e.g., 2.0 mmol) dropwise over 5 minutes. The solution may change color.

    • Stir the mixture at 0 °C for an additional 30 minutes.

    • Add freshly distilled benzaldehyde (e.g., 1.0 mmol) dropwise.

    • Continue stirring the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up and Purification:

    • Once the reaction is complete, quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C. Caution: This quenching is exothermic.

    • Allow the mixture to warm to room temperature and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (S)-1-phenyl-1-propanol.

  • Analysis:

    • Determine the isolated yield.

    • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Trustworthiness and Self-Validation: Critical Considerations

  • Reagent Purity: The purity of all reagents is critical. Benzaldehyde should be freshly distilled to remove benzoic acid, which can interfere with the catalyst. Diethylzinc is highly pyrophoric and moisture-sensitive; ensure it is handled using proper air-free techniques.

  • Anhydrous Conditions: The reaction is extremely sensitive to water. All glassware must be rigorously dried, and anhydrous solvents must be used. The presence of moisture will decompose the organozinc reagent and deactivate the titanium catalyst, leading to low yields and poor enantioselectivity.

  • Stoichiometry: The ratio of ligand to titanium is crucial for the formation of the active catalyst. An excess of Ti(OiPr)₄ can lead to a competing, non-enantioselective background reaction.

  • Temperature Control: Maintaining the reaction at 0 °C is important for maximizing enantioselectivity. Higher temperatures can erode the energy difference between the diastereomeric transition states, leading to lower ee values.

Conclusion

(3S,5S)-(+)-3,5-Heptanediol serves as an effective and accessible chiral ligand for the titanium-catalyzed enantioselective addition of diethylzinc to aldehydes. Its C₂-symmetric aliphatic structure provides a robust platform for inducing high levels of stereocontrol, leading to the synthesis of valuable chiral secondary alcohols. The straightforward protocol, coupled with a solid mechanistic understanding, makes this system a valuable tool for researchers in synthetic chemistry and drug development. Careful attention to experimental parameters, particularly the exclusion of moisture and precise temperature control, is essential for achieving optimal and reproducible results.

References

  • Muñoz-Muñiz, O., & Juaristi, E. (2003). Increased enantioselectivity in the addition of diethylzinc to benzaldehyde by the use of chiral ligands containing the alpha-phenylethylamino group in combination with achiral ligands. The Journal of Organic Chemistry, 68(10), 3781–3785. [Link]

  • Bhowmick, K. C., & Joshi, N. N. (2006). Syntheses and applications of C2-symmetric chiral diols. Tetrahedron: Asymmetry, 17(13), 1901–1929. [Link]

  • Prasad, K. R. K., & Joshi, N. N. (1996). C2-Symmetric Chiral Zinc Alkoxides as Catalysts for the Enantioselective Addition of Diethylzinc to Aryl Aldehydes. Tetrahedron: Asymmetry, 7(7), 1957–1960. [Link]

  • Bolm, C., & Ewald, M. (1993). Application of chiral cyclic diols to asymmetric synthesis. Tetrahedron: Asymmetry, 4(10), 2345-2352.
  • Seebach, D., et al. (1997). A Simple Batch Reactor for the Efficient Multiple Use of Polymer-Bound α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol Titanates in the Nucleophilic Addition of Dialkylzinc Reagents to Aldehydes. Organic Process Research & Development, 2(1), 18-26. [Link]

  • Narasaka, K., et al. (1989). Asymmetric Diels-Alder reaction catalyzed by a chiral titanium reagent. Journal of the American Chemical Society, 111(14), 5340-5345. [Link]

  • Chan, A. S. C., et al. (2007). Highly enantioselective alkynylation of aldehydes using a new BINOL/Ti(OiPr)4/chiral sulfonamide catalyst system. Chirality, 19(8), 638-41. [Link]

  • Ghosh, A. K., & Kawahama, R. (1999). Diastereoselective anti-aldol reactions of ethyl ketones with aldehydes mediated by TiCl4 and (-)-sparteine. Tetrahedron Letters, 40(24), 4751-4754.
  • Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. [Link]

  • Yus, M., et al. (2011). Enantioselective addition of diethylzinc to aldehydes catalyzed by 3,3′-bis(2-oxazolyl)-1,1′-bi-2-naphthol (BINOL-Box) ligands derived from 1,1′-bi-2-naphthol. Tetrahedron: Asymmetry, 22(1), 107-115. [Link]

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Application

Application Notes and Protocols for (3S,5S)-(+)-3,5-Heptanediol in Materials Science

Introduction: Unlocking the Potential of a Versatile Chiral Building Block (3S,5S)-(+)-3,5-Heptanediol, a C7 chiral aliphatic diol, presents a unique opportunity for the design and synthesis of advanced materials. Its si...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Chiral Building Block

(3S,5S)-(+)-3,5-Heptanediol, a C7 chiral aliphatic diol, presents a unique opportunity for the design and synthesis of advanced materials. Its simple, well-defined stereochemistry, arising from two stereocenters in a 1,3-relationship, makes it an attractive candidate for introducing chirality into macromolecular structures. This, in turn, can influence polymer morphology, confer specific optical properties, and direct the formation of hierarchical structures. This document provides detailed application notes and protocols for the use of (3S,5S)-(+)-3,5-Heptanediol in the synthesis of chiral polyesters, chiral polyurethanes, and as a chiral dopant in liquid crystal formulations. These applications are grounded in the established principles of polymer chemistry and liquid crystal science, leveraging the inherent chirality of this versatile building block.

Physicochemical Properties of (3S,5S)-(+)-3,5-Heptanediol

A thorough understanding of the physical and chemical properties of (3S,5S)-(+)-3,5-Heptanediol is essential for its effective application in materials synthesis.

PropertyValueReference
CAS Number 129212-21-1[1][2][3][4]
Molecular Formula C₇H₁₆O₂[2][4]
Molecular Weight 132.20 g/mol [2][4]
Appearance Colorless liquid or low melting solidInferred from similar diols
Chirality (3S,5S) enantiomer[1][2][3][4]
Solubility Soluble in common organic solvents (e.g., THF, CH₂Cl₂, alcohols)General chemical knowledge

Application I: Chiral Polyesters via Polycondensation

The incorporation of (3S,5S)-(+)-3,5-Heptanediol as a monomer in polyester synthesis is a direct route to creating chiral polymers. The stereochemistry of the diol can influence the polymer's crystalline structure, thermal properties, and biodegradability. The following protocol outlines the synthesis of a chiral polyester by reacting (3S,5S)-(+)-3,5-Heptanediol with a dicarboxylic acid.

Scientific Rationale

The polycondensation of a diol with a dicarboxylic acid is a well-established method for polyester synthesis[5][6]. The use of a chiral diol introduces stereoregularity along the polymer backbone, which can lead to unique material properties. The choice of dicarboxylic acid (e.g., adipic acid for flexibility, terephthalic acid for rigidity) allows for the tuning of the polyester's mechanical and thermal characteristics. The catalyst, often a tin or titanium compound, facilitates the esterification reaction by activating the carbonyl group of the diacid. High temperatures and vacuum are employed to drive the reaction to completion by removing the water byproduct[6].

Experimental Protocol: Synthesis of Poly[(3S,5S)-3,5-heptanediyl adipate]

Materials:

  • (3S,5S)-(+)-3,5-Heptanediol (≥99% purity)

  • Adipic acid (≥99% purity)

  • Titanium(IV) butoxide (Ti(OBu)₄) or Tin(II) 2-ethylhexanoate (Sn(Oct)₂) as catalyst

  • High-purity nitrogen gas

  • Anhydrous toluene

  • Methanol

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser.

  • Heating mantle with a temperature controller.

  • High-vacuum pump.

Procedure:

  • Monomer Charging and Inerting: In a flame-dried three-necked flask, charge equimolar amounts of (3S,5S)-(+)-3,5-Heptanediol and adipic acid. Add the catalyst at a concentration of 0.05-0.1 mol% relative to the diacid. The flask is then purged with dry nitrogen for 15-20 minutes to ensure an inert atmosphere.

  • Esterification (First Stage): The reaction mixture is heated to 150-160°C under a gentle stream of nitrogen. Water produced during the esterification is collected in the Dean-Stark trap. This stage is typically continued for 2-4 hours, or until the majority of the theoretical amount of water has been collected.

  • Polycondensation (Second Stage): The temperature is gradually increased to 180-200°C, and a vacuum (≤1 mmHg) is slowly applied. This stage is crucial for increasing the molecular weight of the polymer by removing residual water and any unreacted monomers. The reaction is continued for 4-8 hours, with the viscosity of the reaction mixture noticeably increasing.

  • Polymer Isolation and Purification: After the desired reaction time, the vacuum is released with nitrogen, and the hot, viscous polymer is carefully poured onto a cooled, non-stick surface. Once cooled to room temperature, the polymer is dissolved in a suitable solvent (e.g., chloroform or THF) and precipitated by dropwise addition into a non-solvent (e.g., cold methanol).

  • Drying: The precipitated polymer is collected by filtration and dried in a vacuum oven at 40-50°C until a constant weight is achieved.

Characterization:
  • Molecular Weight: Determined by gel permeation chromatography (GPC) using polystyrene standards.

  • Chemical Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Thermal Properties: Analyzed by Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm), and by Thermogravimetric Analysis (TGA) to assess thermal stability.

  • Chiroptical Properties: Assessed by circular dichroism (CD) spectroscopy to confirm the incorporation of chirality.

Polyester_Synthesis cluster_flask Reaction Vessel Monomers (3S,5S)-3,5-Heptanediol + Adipic Acid + Catalyst Esterification Esterification (150-160°C, N₂) - H₂O Monomers->Esterification Polycondensation Polycondensation (180-200°C, Vacuum) - H₂O Esterification->Polycondensation Polymer_Melt Viscous Polymer Melt Polycondensation->Polymer_Melt Isolation Isolation & Precipitation (in Methanol) Polymer_Melt->Isolation Chiral_Polyester Purified Chiral Polyester Isolation->Chiral_Polyester Polyurethane_Synthesis MDI MDI Prepolymer Isocyanate-Terminated Prepolymer MDI->Prepolymer PTMG PTMG (Macrodiol) PTMG->Prepolymer Polymerization Polymerization (DMF, Catalyst) Prepolymer->Polymerization Diol (3S,5S)-3,5-Heptanediol (Chain Extender) Diol->Polymerization Curing Casting & Curing Polymerization->Curing Chiral_PU Chiral Polyurethane Film Curing->Chiral_PU

Caption: Synthesis of chiral polyurethane via a two-step process.

Application III: Chiral Dopant for Liquid Crystals

The introduction of a chiral molecule into an achiral nematic liquid crystal host induces a helical twist, forming a cholesteric (chiral nematic) phase. (3S,5S)-(+)-3,5-Heptanediol, due to its chirality, can function as a chiral dopant, and its effectiveness is quantified by its Helical Twisting Power (HTP).

Scientific Rationale

The ability of a chiral dopant to induce a helical superstructure in a nematic host is a fundamental principle in liquid crystal displays and photonic materials.[7][8] The HTP is a measure of this efficiency and is dependent on the molecular structure of the dopant and its interaction with the liquid crystal host.[4] While more complex chiral structures often exhibit higher HTPs, simple chiral molecules can also effectively induce chirality. The HTP is determined by measuring the pitch of the induced cholesteric phase at various concentrations of the dopant.[4][8]

Protocol: Determination of Helical Twisting Power (HTP)

Materials:

  • (3S,5S)-(+)-3,5-Heptanediol (≥99% purity)

  • Nematic liquid crystal host (e.g., E7, 5CB)

  • Dichloromethane (DCM) or another suitable volatile solvent.

Equipment:

  • Polarizing Optical Microscope (POM) with a hot stage.

  • Glass cells with a known thickness (e.g., wedge cell or planar-aligned cells).

  • Ultrasonic bath.

  • Vortex mixer.

Procedure:

  • Preparation of Doped Samples: Prepare a series of mixtures of (3S,5S)-(+)-3,5-Heptanediol in the nematic liquid crystal host at different weight concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/w). This is typically done by dissolving both components in a small amount of a volatile solvent like DCM, thoroughly mixing, and then evaporating the solvent completely under a stream of nitrogen and gentle heating.

  • Cell Filling: The liquid crystal mixtures are introduced into the measurement cells by capillary action at a temperature above the clearing point of the mixture.

  • Microscopic Observation: The cells are placed on the hot stage of the POM and cooled slowly into the cholesteric phase. In a wedge cell, a series of parallel disclination lines (Cano-Grandjean lines) will be visible. The distance between these lines is related to the pitch of the cholesteric helix.

  • Pitch Measurement: The pitch (p) is calculated from the geometry of the wedge cell and the spacing of the Cano-Grandjean lines. For planar-aligned cells of known thickness, the pitch can be determined from the selective reflection wavelength.

  • HTP Calculation: The HTP (β) is calculated using the equation: β = 1 / (p * c), where 'p' is the pitch in micrometers and 'c' is the weight fraction of the chiral dopant. A plot of 1/p versus c should yield a straight line, and the HTP is determined from the slope of this line.

Expected Outcome:

The addition of (3S,5S)-(+)-3,5-Heptanediol is expected to induce a cholesteric phase in the nematic host. The measured HTP value will provide a quantitative measure of its efficiency as a chiral dopant. This information is valuable for designing liquid crystal mixtures with specific optical properties for applications such as displays, sensors, and smart windows.

HTP_Measurement cluster_prep Sample Preparation cluster_measurement Measurement Mixing Mix (3S,5S)-3,5-Heptanediol & Nematic LC in Solvent Evaporation Solvent Evaporation Mixing->Evaporation Cell_Filling Fill Wedge Cell Evaporation->Cell_Filling POM Observe Cano-Grandjean Lines (Polarizing Optical Microscope) Cell_Filling->POM Pitch_Calc Calculate Pitch (p) POM->Pitch_Calc HTP_Calc Calculate HTP (β = 1 / (p * c)) Pitch_Calc->HTP_Calc

Caption: Workflow for determining the Helical Twisting Power (HTP).

Conclusion and Future Outlook

(3S,5S)-(+)-3,5-Heptanediol is a promising yet underexplored chiral building block for materials science. The protocols detailed in this document provide a starting point for researchers to investigate its potential in creating novel chiral polymers and liquid crystal formulations. The straightforward synthesis of chiral polyesters and polyurethanes, as well as its application as a chiral dopant, opens avenues for developing materials with tailored chiroptical, thermal, and mechanical properties. Future research should focus on the detailed characterization of the resulting materials to establish clear structure-property relationships and explore their performance in targeted applications, such as enantioselective separations, chiral sensors, and advanced optical components.

References

  • Jigs Chemical. CAS No. 129212-21-1 (3S,5S)-(+)-3,5-HEPTANEDIOL. [Link]

  • American Custom Chemicals Corporation. (3S, 5S)-(+)-3, 5-Heptanediol, min 99%. [Link]

  • Kizuka, K., & Inoue, S. (2016). Synthesis and Properties of Chiral Polyurethane Elastomers Using Tartaric Acids. Open Journal of Organic Polymer Materials, 6, 38-52. [Link]

  • Sato, T., et al. (2015). Synthesis and stereochemistry of helical polyurethanes based on 2,2′-dihydroxy-1,1′-binaphthyl and diisocyanatobenzenes. Polymer Chemistry, 6(32), 5786-5797. [Link]

  • Goodby, J. W., et al. (2014). Chiral Liquid Crystals: Structures, Phases, Effects. Materials, 7(4), 2785-2849. [Link]

  • Strobl, G. (2007). The Physics of Polymers: Concepts for Understanding Their Structures and Behavior. Springer.
  • Abou-Shehata, F., et al. (2022). Helical twisting power and compatibility in twisted nematic phase of new chiral liquid crystalline dopants with various liquid crystalline matrices. Liquid Crystals, 49(10), 1369-1382. [Link]

  • Smolinsky, E. D., & Wilson, S. R. (2006). Design and Synthesis of Chiral Nematic Liquid Crystal Twist Agents. ACS National Meeting Book of Abstracts. [Link]

  • Abdel-Magid, A. F., et al. (2012). Preparation and characterization of polyesters with controlled molecular weight method. International Journal of the Physical Sciences, 7(31), 5163-5171. [Link]

  • Chattopadhyay, D. K., & Raju, K. V. S. N. (2007). Structural engineering of polyurethane coatings for high performance applications. Progress in Polymer Science, 32(3), 352-418.
  • Jiang, Y., et al. (2017). High Molecular Weight Polyesters Derived from Biobased 1,5-Pentanediol and a Variety of Aliphatic Diacids: Synthesis, Characterization, and Thermo-Mechanical Properties. ACS Sustainable Chemistry & Engineering, 5(7), 6343-6352. [Link]

  • El-Ghayoury, A., et al. (2018). The effect of chiral end groups on the assembly of supramolecular polyurethanes. Polymer Chemistry, 9(3), 300-310. [Link]

  • Aharoni, S. M. (1992). Synthesis, Characterization, and Theory of Polymeric Networks and Gels. Springer.
  • Gadhave, R. V., & Mahanwar, P. A. (2016). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. Journal of Applied Polymer Science, 133(47). [Link]

  • Hayashi, Y., et al. (2018). Two-Pot Synthesis of Chiral 1,3-syn-Diols through Asymmetric Organocatalytic Aldol and Wittig Reactions Followed by Domino Hemiacetal/Oxy-Michael Reactions. Chemistry – A European Journal, 24(19), 4909-4915. [Link]

  • Lee, H.-J., et al. (2022). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. International Journal of Molecular Sciences, 23(3), 1476. [Link]

  • Çeşme, M., et al. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 8(10), 9479-9494. [Link]

  • Trost, B. M., & Toste, F. D. (2003). Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. Organic Letters, 5(23), 4461-4463. [Link]

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Method

Biocatalytic Synthesis of (3S,5S)-(+)-3,5-Heptanediol: An Application Note and Protocol

Introduction: The Significance of Chiral Diols in Modern Synthesis In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The specific three-dimension...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Diols in Modern Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with different stereoisomers often exhibiting vastly different therapeutic effects or toxicological profiles. Among the myriad of chiral building blocks, 1,3-diols are of particular importance, serving as key intermediates in the synthesis of a wide range of biologically active molecules.[1] (3S,5S)-(+)-3,5-Heptanediol is a valuable chiral synthon, with its stereodefined hydroxyl groups providing a versatile scaffold for further chemical elaboration. Its applications span from being an intermediate in drug synthesis to a component in cosmetics due to its moisturizing properties, and even potential use in agriculture as a biopesticide.[2]

Traditionally, the synthesis of such chiral diols has relied on classical chemical methods, which can involve harsh reaction conditions, the use of expensive and toxic heavy metal catalysts, and often result in a mixture of stereoisomers requiring challenging purification steps.[1] Biocatalysis has emerged as a powerful and sustainable alternative, harnessing the exquisite selectivity of enzymes to perform chemical transformations with unparalleled precision under mild, environmentally benign conditions.[3] This application note provides a detailed protocol for the biocatalytic synthesis of (3S,5S)-(+)-3,5-Heptanediol from the prochiral substrate 3,5-heptanedione, employing a whole-cell biocatalyst.

The Biocatalytic Approach: Harnessing the Power of Ketoreductases

The stereoselective reduction of a diketone to a diol is a challenging transformation. To achieve the desired (3S,5S) stereochemistry, two prochiral ketone moieties must be reduced with high diastereoselectivity and enantioselectivity. This is where the utility of ketoreductases (KREDs) comes to the fore.[4][5] These enzymes, belonging to the oxidoreductase class, catalyze the transfer of a hydride from a nicotinamide cofactor (NADH or NADPH) to a carbonyl group, creating a stereodefined hydroxyl group.[5]

For the synthesis of (3S,5S)-(+)-3,5-Heptanediol, a biocatalyst containing KREDs with the appropriate stereopreference is required. Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), are an attractive option as they contain a diverse arsenal of reductases and an inherent system for cofactor regeneration, making them a cost-effective and operationally simple choice.[2][6][7]

Reaction Mechanism and Cofactor Regeneration

The core of the biocatalytic process is the enzymatic reduction of the two ketone groups of 3,5-heptanedione. This reaction is dependent on the nicotinamide cofactor NADPH or NADH. The enzyme binds both the substrate and the cofactor in its active site in a specific orientation, facilitating the stereoselective transfer of a hydride ion to the carbonyl carbon.

A critical aspect of any practical biocatalytic reduction is the regeneration of the expensive cofactor.[8] In a whole-cell system, the cofactor is continuously regenerated through the cell's own metabolic pathways. For instance, the oxidation of a co-substrate like glucose provides the necessary reducing equivalents to convert NAD(P)+ back to NAD(P)H, allowing the catalytic cycle to continue.[8]

Enzymatic Reaction and Cofactor Regeneration cluster_0 Biocatalytic Reduction cluster_1 Cofactor Regeneration 3,5-Heptanedione 3,5-Heptanedione 3-hydroxy-5-heptanone 3-hydroxy-5-heptanone 3,5-Heptanedione->3-hydroxy-5-heptanone KRED 1 NAD(P)H -> NAD(P)+ (3S,5S)-3,5-Heptanediol (3S,5S)-3,5-Heptanediol 3-hydroxy-5-heptanone->(3S,5S)-3,5-Heptanediol KRED 2 NAD(P)H -> NAD(P)+ NAD(P)+ NAD(P)+ NAD(P)H NAD(P)H NAD(P)+->NAD(P)H Glucose Dehydrogenase NAD(P)H->NAD(P)+ To Reduction Glucose Glucose Gluconic acid Gluconic acid Glucose->Gluconic acid

Figure 1: Enzymatic reduction of 3,5-heptanedione to (3S,5S)-3,5-heptanediol coupled with cofactor regeneration.

Experimental Protocol: Whole-Cell Biocatalytic Synthesis

This protocol details a representative procedure for the synthesis of (3S,5S)-(+)-3,5-Heptanediol using a whole-cell biocatalyst.

Materials and Equipment
  • Biocatalyst: Commercially available baker's yeast (Saccharomyces cerevisiae)

  • Substrate: 3,5-Heptanedione

  • Co-substrate for cofactor regeneration: D-Glucose

  • Buffer: Potassium phosphate buffer (0.1 M, pH 7.0)

  • Organic Solvent: Ethyl acetate (for extraction)

  • Drying Agent: Anhydrous sodium sulfate

  • Equipment:

    • Shaking incubator

    • Centrifuge

    • Separatory funnel

    • Rotary evaporator

    • pH meter

    • Analytical balance

    • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis

Experimental Workflow

Experimental Workflow Start Start Biocatalyst_Preparation Biocatalyst Preparation (Yeast Suspension) Start->Biocatalyst_Preparation Reaction_Setup Reaction Setup (Substrate, Co-substrate, Buffer) Biocatalyst_Preparation->Reaction_Setup Incubation Incubation (Controlled Temperature and Shaking) Reaction_Setup->Incubation Reaction_Quenching Reaction Quenching & Cell Removal (Centrifugation) Incubation->Reaction_Quenching Extraction Product Extraction (Ethyl Acetate) Reaction_Quenching->Extraction Drying_and_Concentration Drying and Concentration (Na2SO4, Rotary Evaporator) Extraction->Drying_and_Concentration Purification Purification (Column Chromatography) Drying_and_Concentration->Purification Analysis Analysis (Chiral GC/HPLC) Purification->Analysis End End Analysis->End

Sources

Technical Notes & Optimization

Troubleshooting

Common side-products in the synthesis of (3S,5S)-(+)-3,5-Heptanediol

Welcome to the technical support center for the synthesis of (3S,5S)-(+)-3,5-Heptanediol. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical insights, tr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3S,5S)-(+)-3,5-Heptanediol. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical insights, troubleshooting advice, and answers to frequently asked questions encountered during the stereoselective synthesis of this valuable chiral 1,3-diol. Our focus is on the most common and industrially relevant synthetic route: the asymmetric hydrogenation of 3,5-heptanedione.

Introduction: The Challenge of Stereocontrol

The synthesis of (3S,5S)-(+)-3,5-heptanediol presents a significant stereochemical challenge. The target molecule contains two stereocenters, meaning a total of four possible stereoisomers can be formed. Success is defined not only by chemical yield but, more critically, by achieving high diastereomeric and enantiomeric purity.

The four possible stereoisomers are:

  • (3S,5S)-(+)-3,5-Heptanediol: The desired chiral product.

  • (3R,5R)-(-)-3,5-Heptanediol: The enantiomer of the desired product.

  • (3R,5S)-3,5-Heptanediol: A meso diastereomer (achiral).

  • (3S,5R)-3,5-Heptanediol: Identical to the (3R,5S) meso form.

This guide will address the formation of these side-products, offering strategies to maximize the yield of the desired (3S,5S) isomer.

Visualizing the Stereoisomers

Caption: Possible stereoisomeric products from the reduction of 3,5-heptanedione.

Part 1: Frequently Asked Questions (FAQs)

FAQ 1: What is the most common synthetic route to (3S,5S)-3,5-Heptanediol and what are the primary side-products?

The most prevalent and scalable method for synthesizing (3S,5S)-3,5-Heptanediol is the asymmetric hydrogenation of prochiral 3,5-heptanedione .[1][2][3] This reaction typically employs a chiral ruthenium catalyst, such as one derived from a BINAP ligand (e.g., Ru-((S)-BINAP)Cl₂), to stereoselectively deliver two hydrogen atoms.[4][5]

The primary and most challenging side-products are the other stereoisomers:

  • Undesired Enantiomer ((3R,5R)-Heptanediol): This is formed when the catalyst delivers hydrogen to the opposite enantioface of the diketone. Its formation directly reduces the enantiomeric excess (ee).

  • Meso Diastereomer ((3R,5S)-Heptanediol): This achiral diastereomer is formed when the two ketones are reduced to hydroxyl groups with opposite stereochemistry. Its presence lowers the diastereomeric excess (de) and can complicate purification.

FAQ 2: My reaction has low enantiomeric excess (ee). What are the likely causes?

Low enantiomeric excess is a common issue that points directly to the performance of the chiral catalyst system. Potential causes include:

  • Incorrect Catalyst Enantiomer: Using an (R)-BINAP-based catalyst will produce the (3R,5R)-enantiomer as the major product. Ensure you are using the correct (S)-BINAP ligand to generate the (3S,5S)-diol.

  • Catalyst Racemization or Decomposition: The chiral integrity of the ligand is paramount. Harsh reaction conditions (e.g., excessively high temperatures) or impurities can lead to catalyst degradation or racemization of the chiral ligand, diminishing its ability to discriminate between the enantiofaces of the substrate.

  • Presence of Water or Oxygen: Asymmetric hydrogenation catalysts are often sensitive to air and moisture. Inadequate inert atmosphere techniques can lead to catalyst deactivation or the formation of achiral catalytic species, resulting in a racemic or near-racemic product mixture.

  • Solvent Effects: The solvent can play a crucial role in the transition state of the hydrogenation, influencing the stereochemical outcome. A change in solvent polarity or coordinating ability can alter the enantioselectivity.[6]

FAQ 3: My reaction has a high enantiomeric excess (ee) but a low diastereomeric ratio (dr), with a significant amount of the meso-isomer. Why is this happening?

This is a more nuanced problem. High ee suggests the catalyst is effectively controlling the stereochemistry of the first ketone reduction. However, poor diastereoselectivity indicates a loss of control during the reduction of the second ketone. The intermediate is a chiral β-hydroxy ketone. The catalyst must then direct the second hydrogenation to match the stereochemistry of the first.

Potential causes include:

  • Substrate-Catalyst Mismatch: The stereochemical environment created by the catalyst may not be sufficiently matched to the chiral β-hydroxy ketone intermediate to enforce a high degree of diastereoselectivity.

  • Reaction Temperature: Higher temperatures can reduce the energy difference between the transition states leading to the syn (desired) and anti (meso) products, thereby lowering the diastereomeric ratio.

  • Hydrogen Pressure: While higher pressure often increases reaction rate, it can sometimes negatively impact selectivity by altering the catalyst's resting state or the rate-determining step.

FAQ 4: What are the common side-products from the synthesis of the 3,5-heptanedione precursor?

3,5-Heptanedione is typically synthesized via a Claisen condensation of an ethyl propionate equivalent with 2-butanone, or a related crossed Claisen reaction.[7][8][9] The primary side-products arise from competing self-condensation reactions:

  • Self-condensation of Ethyl Propionate: Can lead to the formation of ethyl 2-methyl-3-oxopentanoate.

  • Self-condensation of 2-Butanone (Aldol Condensation): Can produce various aldol adducts and their dehydration products.

These impurities should be removed by distillation or chromatography before the asymmetric hydrogenation step, as they can interfere with the catalyst.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Troubleshooting Low Yield and Conversion
Symptom Possible Cause Recommended Action
Low or no conversion of starting material Inactive Catalyst: Catalyst was improperly prepared, handled, or has degraded.Ensure rigorous inert atmosphere techniques (glovebox or Schlenk line). Use fresh, high-purity catalyst and solvents. Prepare the active catalyst in situ if necessary.[5]
Insufficient Hydrogen Pressure: The pressure is too low for the reaction to proceed at a reasonable rate.Verify H₂ source and regulator. Increase pressure incrementally as per literature protocols for similar substrates (typically 50-100 atm).[5][7]
Reaction Temperature Too Low: The activation energy barrier is not being overcome.Gradually increase the reaction temperature (e.g., from room temperature to 40-60 °C), monitoring for side-product formation.
Catalyst Poisoning: Impurities in the substrate or solvent (e.g., sulfur compounds, residual base/acid from precursor synthesis).Purify the 3,5-heptanedione substrate by distillation immediately before use. Use high-purity, degassed solvents.
Reaction stalls before completion Catalyst Deactivation: The catalyst has a limited lifetime under the reaction conditions.Increase catalyst loading slightly (e.g., from 0.1 mol% to 0.5 mol%). Consider adding the catalyst in portions if the reaction is prolonged.
Product Inhibition: The diol product may coordinate to the metal center, slowing down the reaction.This is less common but can be addressed by ensuring efficient stirring and appropriate reaction concentration.
Troubleshooting Poor Stereoselectivity
Symptom Possible Cause Recommended Action
Low Enantiomeric Excess (<90% ee) Incorrect Ligand: Use of (R)-BINAP instead of (S)-BINAP.CRITICAL: Verify the absolute configuration of the chiral ligand used. (S)-BINAP is required for the (3S,5S)-product.
Poor Quality Catalyst/Ligand: Ligand may be partially racemized or contain achiral phosphine impurities.Source ligands and catalysts from reputable suppliers with documented optical purity.
Suboptimal Solvent: Solvent choice can significantly impact ee.Screen different solvents. Alcohols like methanol or ethanol are commonly used and often give high selectivity.[4][7]
Reaction Temperature Too High: Reduces the enantioselectivity of the catalyst.Perform the reaction at a lower temperature (e.g., 25-30 °C). While this may slow the rate, it often improves ee.
Low Diastereomeric Ratio (significant meso-isomer) Reaction Temperature Too High: Reduces the energy difference between diastereomeric transition states.Decrease the reaction temperature. This is often the most effective way to improve the syn/meso ratio.
Hydrogen Pressure Effects: Non-optimal H₂ pressure may affect the selectivity of the second reduction step.Experiment with a range of H₂ pressures. Sometimes lower pressure can favor the desired diastereomer.
Solvent Choice: The solvent can influence the chelation of the intermediate hydroxy-ketone to the catalyst.Screen alternative solvents. A less coordinating solvent might enhance substrate-directed control after the first reduction.

Part 3: Key Experimental Protocols & Workflows

Protocol 1: Reference Asymmetric Hydrogenation

This protocol is adapted from the well-established Noyori asymmetric hydrogenation of acetylacetone (2,4-pentanedione), a close structural analog of 3,5-heptanedione.[4][5] The principles and conditions are directly applicable.

Objective: To synthesize (3S,5S)-3,5-Heptanediol with high ee and dr.

Materials:

  • 3,5-Heptanedione (freshly distilled)

  • [RuCl₂((S)-BINAP)] catalyst

  • Ethanol (anhydrous, degassed)

  • High-pressure autoclave (e.g., Parr reactor)

  • Inert atmosphere glovebox or Schlenk line

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, charge a glass liner for the autoclave with 3,5-heptanedione (e.g., 10.0 g, 78 mmol).

  • Catalyst Addition: Add the [RuCl₂((S)-BINAP)] catalyst. A typical catalyst loading (S/C ratio) is 1000:1 to 2000:1, which corresponds to approximately 60-120 mg of catalyst for this scale.

  • Solvent Addition: Add anhydrous, degassed ethanol (e.g., 100 mL).

  • Reaction Setup: Seal the glass liner inside the autoclave. Purge the autoclave multiple times (e.g., 5 cycles) with high-purity hydrogen gas.

  • Hydrogenation: Pressurize the reactor to the target pressure (e.g., 100 atm H₂). Begin stirring and heat the reactor to the desired temperature (e.g., 30-50 °C).

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction time can vary from several hours to over 24 hours depending on scale, temperature, and catalyst loading.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Concentrate the reaction mixture in vacuo to remove the ethanol. The crude product can then be analyzed and purified.

Asymmetric_Hydrogenation_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Analysis Prep Charge Reactor: 1. 3,5-Heptanedione 2. (S)-BINAP-Ru Catalyst 3. Anhydrous EtOH React Seal & Purge with H₂ Pressurize (e.g., 100 atm) Heat (e.g., 40°C) & Stir Prep->React Seal Autoclave Workup Vent H₂ Concentrate Solvent React->Workup Reaction Complete Analysis Analyze Crude Product (Chiral GC/HPLC) Workup->Analysis Purify Purification (Distillation / Chromatography) Analysis->Purify

Caption: General workflow for the asymmetric hydrogenation of 3,5-heptanedione.

Protocol 2: Analytical Method for Stereoisomer Quantification

Objective: To separate and quantify the (3S,5S)-diol, (3R,5R)-diol, and the meso-diol. Chiral Gas Chromatography (GC) is often suitable for volatile diols.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Chiral Capillary Column (e.g., a cyclodextrin-based phase like Rt-βDEXsm or similar)[10]

Sample Preparation:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or methanol).

  • (Optional but recommended for better peak shape) Derivatize the diol by converting the hydroxyl groups to acetates or silyl ethers using standard procedures. This increases volatility and often improves separation.

Typical GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Carrier Gas: Helium or Hydrogen

  • Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 180 °C).

  • Data Analysis: Integrate the peak areas for each of the three separated stereoisomers. Calculate ee and dr as follows:

    • ee (%) = [Area(3S,5S) - Area(3R,5R)] / [Area(3S,5S) + Area(3R,5R)] * 100

    • dr (syn:meso) = [Area(3S,5S) + Area(3R,5R)] / [Area(meso)]

Protocol 3: Purification Strategy

Objective: To isolate the desired (3S,5S)-diol from the undesired meso-isomer.

Note: Separating enantiomers ((3S,5S) from (3R,5R)) requires preparative chiral chromatography, which is complex and expensive. The primary goal of purification is typically to remove the diastereomeric meso compound.

Method: Fractional Distillation or Flash Chromatography Since diastereomers have different physical properties, they can often be separated by standard laboratory techniques.

  • Fractional Distillation: For larger scales, fractional distillation under reduced pressure can be effective if the boiling points of the syn (racemic S,S/R,R pair) and meso diols are sufficiently different.

  • Flash Column Chromatography: For laboratory scale, silica gel chromatography can separate the diastereomers. The polarity difference between the syn and meso diols may be slight, so a careful choice of eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients) and a long column may be required.

References

  • NROChemistry. (n.d.). Noyori Hydrogenation. Retrieved from [Link]

  • Yıldız, T., Hasdemir, B., Yasa, H., & Küçük, H. B. (2024). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. Available at: [Link]

  • Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition. Available at: [Link]

  • Takaya, H., Ohta, T., Sayo, N., Kumobayashi, H., Akutagawa, S., Inoue, S., Kasahara, I., & Noyori, R. (1987). Asymmetric hydrogenation of allylic alcohols using BINAP-ruthenium complexes. Organic Syntheses. Available at: [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Available at: [Link]

  • Chem-Station. (2014). Noyori Asymmetric Hydrogenation. Retrieved from [Link]

  • Pritchard, J. G., & Vollmer, R. L. (1960). The meso and Racemic Forms of 2,4-Pentanediol and Certain of Their Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Lee, H.-J., Ryu, H. W., Lee, J. Y., & Kim, S.-H. (2023). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. National Institutes of Health. Available at: [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Various Procedures. Retrieved from [Link]

  • Various Authors. (n.d.). Industrial Asymmetric Hydrogenation Processes. Available at: [Link]

  • Williams, J. M. J., & Blacker, A. J. (2014). Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. National Institutes of Health. Available at: [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

Sources

Optimization

Optimization of reaction conditions for improved yield of (3S,5S)-(+)-3,5-Heptanediol

Welcome to the technical support resource for the stereoselective synthesis of (3S,5S)-(+)-3,5-Heptanediol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the stereoselective synthesis of (3S,5S)-(+)-3,5-Heptanediol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions for this valuable chiral building block. Chiral 1,3-diols like (3S,5S)-(+)-3,5-Heptanediol are crucial intermediates in the synthesis of biologically active molecules and chiral ligands.[1][2] However, achieving high yield and stereopurity can be challenging due to the presence of two stereogenic centers.[2]

This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthesis effectively. We will focus on the most robust and widely applied method: the asymmetric transfer hydrogenation (ATH) of the prochiral precursor, 2,4-heptanedione.

Experimental Workflow Overview

The synthesis of enantiomerically pure (3S,5S)-(+)-3,5-Heptanediol is typically achieved via the asymmetric reduction of a β-diketone. The following workflow outlines the key stages, from precursor preparation to final analysis, highlighting critical optimization points.

Synthesis_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Asymmetric Hydrogenation cluster_workup Phase 3: Workup & Purification cluster_analysis Phase 4: Analysis start Start: 2,4-Heptanedione (Substrate) reaction Run Reaction under Inert Atmosphere start->reaction catalyst Prepare Chiral Catalyst (e.g., Tethered Ru(II) Complex) catalyst->reaction reagents Prepare Reagents (Solvent, H-Source, Base) reagents->reaction monitoring Monitor Progress (TLC, GC) reaction->monitoring reaction->monitoring Incomplete Reaction? quench Quench Reaction monitoring->quench extraction Aqueous Workup & Extraction quench->extraction purification Purify Crude Product (Column Chromatography) extraction->purification yield Determine Yield extraction->yield Low Yield? purification->yield purity Determine Stereopurity (Chiral HPLC, NMR) purification->purity Low ee% / dr? yield->purity finish Finish: (3S,5S)-(+)-3,5-Heptanediol purity->finish

Caption: Workflow for the synthesis and analysis of (3S,5S)-(+)-3,5-Heptanediol.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Q1: My overall yield is consistently low. What are the potential causes and how can I fix this?

A1: Low yield can stem from several factors throughout the process. Here’s a systematic checklist:

  • Catalyst Activity: The heart of this reaction is the catalyst. Tethered Ruthenium(II) catalysts are highly effective for asymmetric transfer hydrogenation (ATH).[3][4][5]

    • Cause: The catalyst may be deactivated by oxygen or impurities. Ru(II) catalysts are sensitive and should be handled under an inert atmosphere (Nitrogen or Argon).[6]

    • Solution: Ensure all solvents and reagents are rigorously degassed. Prepare the catalyst in situ or handle pre-formed catalysts in a glovebox. Use fresh, high-purity starting materials.

  • Reaction Conditions:

    • Cause: Sub-optimal temperature or reaction time can lead to incomplete conversion or degradation.

    • Solution: While many ATH reactions run well at room temperature, some systems require heating (e.g., 60 °C) to achieve reasonable rates.[5] Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal endpoint. Prolonged reaction times after completion can sometimes lead to byproduct formation.

  • Workup and Purification:

    • Cause: The 1,3-diol product can be water-soluble, leading to losses during aqueous extraction. Additionally, it can be sensitive to acidic or basic conditions, potentially leading to decomposition (e.g., retro-aldol reaction) on silica gel.[6]

    • Solution: Saturate the aqueous layer with NaCl during extraction to reduce the product's solubility. When performing column chromatography, consider using a deactivated silica gel (e.g., by adding 1-2% triethylamine to the eluent) to prevent product degradation.

Q2: The enantiomeric excess (ee%) of my product is poor. How can I improve stereoselectivity?

A2: Achieving high enantioselectivity (>99% ee) is critical and depends almost entirely on the chiral environment created by the catalyst during the hydride transfer.

  • Catalyst and Ligand Choice:

    • Cause: The chosen chiral ligand may not be optimal for this specific substrate.

    • Solution: Ruthenium catalysts paired with monosulfonylated diamine ligands are the gold standard for this transformation.[7] The "tether" between the arene and the diamine in catalysts like the Wills or Noyori-type systems pre-organizes the catalytic complex, enhancing both activity and selectivity.[3][5][8] Ensure you are using the correct enantiomer of the ligand to produce the desired (3S,5S) diol.

  • Solvent Effects:

    • Cause: The solvent plays a crucial role in stabilizing the transition state. The wrong solvent can lead to poor selectivity.

    • Solution: Protic solvents, particularly alcohols like ethanol and isopropanol, are often preferred for ATH as they can participate in the hydrogen-bonding network of the transition state.[9][10] A formic acid/triethylamine (FA:TEA) azeotrope is also a very common and effective hydrogen source and solvent system.[4]

  • Temperature Control:

    • Cause: Temperature has a significant impact on enantioselectivity.[11][12]

    • Solution: Generally, lower reaction temperatures lead to higher enantioselectivity because the energy difference between the diastereomeric transition states is more pronounced. Try running the reaction at 0 °C or even lower if the reaction rate is acceptable. However, be aware of "abnormal" temperature effects where, in some specific catalytic systems, higher temperatures have surprisingly led to better stereocontrol due to changes in the rate-determining step.[11] It is crucial to perform a temperature screening study for your specific system.

Parameter Condition A Condition B (Optimized) Expected Outcome
Catalyst Generic Ru-BINAPTethered (R,R)-TsDPEN-RuHigher ee% and faster conversion[4][8]
Solvent Toluene (Aprotic)Isopropanol or FA:TEA (Protic)Improved ee% due to transition state stabilization[10]
Temperature 40 °C10 °CIncreased ee% (in most cases)[12]
Table 1: Impact of Key Parameters on Enantioselectivity.

Q3: I'm struggling to purify the diol. Column chromatography gives me smeared bands and low recovery.

A3: This is a common issue with diols due to their polarity and potential instability.

  • Cause: The high polarity of the two hydroxyl groups leads to strong interactions with the silica gel surface, causing tailing and difficult elution. As mentioned, acidic silica can also catalyze decomposition.

  • Solution:

    • Deactivate the Silica: Pre-treat your silica gel by flushing the column with your eluent mixture containing 1-2% triethylamine (NEt₃) or ammonia. This neutralizes acidic sites.

    • Optimize Eluent: Use a more polar solvent system. A gradient of Ethyl Acetate in Hexane or Dichloromethane/Methanol is typically effective.

    • Consider Protection: If purification remains problematic, a temporary protection of the diols as silyl ethers or acetonides can make the molecule less polar and more stable.[6] This adds steps but can dramatically improve purification, after which the protecting groups can be removed under mild conditions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism that allows the catalyst to be so selective?

A1: The selectivity arises from a "bifunctional" mechanism.[7] In a tethered Ru(II)-diamine catalyst, the reaction proceeds through a six-membered pericyclic transition state. The metal-hydride (Ru-H) delivers a hydride to the carbonyl carbon, while the amine proton (N-H) simultaneously protonates the carbonyl oxygen. The chiral diamine ligand and the arene create a rigid, well-defined chiral pocket around the metal center, forcing the 2,4-heptanedione substrate to bind in a specific orientation, exposing only one face of each carbonyl group to the hydride attack. This precise geometric constraint is what leads to the high stereoselectivity.[7]

Q2: How do I accurately determine the enantiomeric excess (ee%) and diastereomeric ratio (dr) of my final product?

A2: Several analytical methods are standard for this purpose.[13]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. The diol enantiomers and diastereomers are separated on a chiral stationary phase column (e.g., Chiralcel OD-H or AD-H). By comparing the peak areas, you can directly calculate the ee% and dr.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Direct ¹H NMR of the diol will not distinguish between enantiomers. However, you can use a chiral derivatizing agent (CDA), such as Mosher's acid or a chiral boric acid, to convert the enantiomeric diols into diastereomers.[14][15][16] These diastereomers will have distinct, well-resolved signals in the ¹H or ¹⁹F NMR spectrum, and the ratio of their integration allows for accurate ee% calculation.[13][14]

  • Gas Chromatography (GC): Using a chiral capillary column, it is possible to separate the enantiomers of volatile diols directly, providing another high-resolution method for purity analysis.[13]

Q3: Can I use asymmetric hydrogenation for other diketones?

A3: Yes, this methodology is quite robust. Asymmetric transfer hydrogenation with Ru(II) catalysts is highly effective for a wide range of β-diketones and other ketone substrates.[4][8] However, the steric and electronic properties of the substrate can influence the reaction's efficiency and selectivity. For a new substrate, it is always necessary to re-optimize conditions such as solvent, temperature, and catalyst loading.[17][18][19]

Detailed Experimental Protocols

Protocol 1: Optimized Asymmetric Transfer Hydrogenation

This protocol is a representative example and should be adapted based on laboratory-specific optimization.

  • Catalyst Preparation (In Situ): In a flame-dried Schlenk flask under an Argon atmosphere, add [(p-cymene)RuCl₂]₂ (1 mol%) and the chiral ligand (e.g., (R,R)-TsDPEN) (2.2 mol%).

  • Reaction Setup: Add degassed solvent (e.g., a 5:2 azeotropic mixture of formic acid and triethylamine). Stir the mixture at 40 °C for 15 minutes until a clear, colored solution forms.

  • Substrate Addition: Cool the solution to the desired reaction temperature (e.g., 25 °C). Add 2,4-heptanedione (1 equivalent) via syringe.

  • Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) or GC. The reaction is typically complete within 4-24 hours.

  • Workup: Once the reaction is complete, quench by adding a saturated NaHCO₃ solution. Extract the product with an organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diol.

Protocol 2: Chiral HPLC Analysis
  • Sample Preparation: Prepare a stock solution of the purified diol in the HPLC mobile phase (e.g., 1 mg/mL).

  • HPLC System Setup:

    • Column: Chiralcel AD-H or equivalent.

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10). The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 210 nm.

  • Analysis: Inject the sample. The four possible stereoisomers ((3S,5S), (3R,5R), and the two meso compounds (3R,5S) and (3S,5R)) should resolve into distinct peaks. Identify the peaks by comparing with known standards or literature data.

  • Calculation:

    • ee% = [Area(S,S) - Area(R,R)] / [Area(S,S) + Area(R,R)] * 100

    • dr = [Area(S,S) + Area(R,R)] / [Area(meso)]

References

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]

  • Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). National Institutes of Health (NIH). [Link]

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. National Institutes of Health (NIH). [Link]

  • NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. SciSpace. [Link]

  • Chiral Diol-Based Organocatalysts in Enantioselective Reactions. PubMed Central (PMC). [Link]

  • Synthesis of Novel Chiral Diol Ligands for the Enantioselective Reactions. ResearchGate. [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. [Link]

  • Ruthenium catalysts and their use in the asymmetric hydrogenation of cyclopentenones.
  • NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. National Institutes of Health (NIH). [Link]

  • Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. Journal of the American Chemical Society. [Link]

  • 3,5-Heptanediol. PubChem, National Institutes of Health (NIH). [Link]

  • Three-Pot Synthesis of Chiral Anti-1,3-diols through Asymmetric Organocatalytic Aldol and Wittig Reactions Followed by Epoxidation and Reductive Opening of the Epoxide. ACS Publications. [Link]

  • Chromium-catalyzed asymmetric synthesis of 1, 3-diols. ResearchGate. [Link]

  • (3R,5R)-Heptane-3,5-diol. PubChem, National Institutes of Health (NIH). [Link]

  • The “Reverse-Tethered” Ruthenium (II) Catalyst for Asymmetric Transfer Hydrogenation: Further Applications. ACS Publications. [Link]

  • Regio- and Enantioselective Asymmetric Transfer Hydrogenation of One Carbonyl Group in a Diketone through Steric Hindrance. PubMed Central (PMC). [Link]

  • Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. ResearchGate. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. Royal Society of Chemistry. [Link]

  • Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. Royal Society of Chemistry. [Link]

  • Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. MDPI. [Link]

  • NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. ResearchGate. [Link]

  • Application of Tethered Ruthenium Catalysts to Asymmetric Hydrogenation of Ketones, and the Selective Hydrogenation of Aldehydes. ResearchGate. [Link]

  • One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation. PNAS. [Link]

  • Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. Royal Society of Chemistry. [Link]

  • Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts. PubMed Central (PMC). [Link]

  • Asymmetric Hydrogenation of Activated Ketones on Platinum: Relevant and Spectator Species. ResearchGate. [Link]

  • The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. MDPI. [Link]

  • Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. PubMed Central (PMC). [Link]

  • Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. PubMed Central (PMC). [Link]

  • Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. SciELO. [Link]

  • Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. PubMed Central (PMC). [Link]

  • Regio- and Enantioselective Asymmetric Transfer Hydrogenation of One Carbonyl Group in a Diketone through Steric Hindrance. ACS Publications. [Link]

  • Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. PubMed Central (PMC). [Link]

  • Asymmetric hydrogenation. Wikipedia. [Link]

Sources

Troubleshooting

Stability and storage conditions for (3S,5S)-(+)-3,5-Heptanediol

Welcome to the technical support guide for (3S,5S)-(+)-3,5-Heptanediol (CAS 129212-21-1). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (3S,5S)-(+)-3,5-Heptanediol (CAS 129212-21-1). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this chiral building block in your experiments. Here, you will find answers to frequently asked questions and troubleshooting advice based on established chemical principles and available data for related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for (3S,5S)-(+)-3,5-Heptanediol?

Q2: Is (3S,5S)-(+)-3,5-Heptanediol sensitive to light or air?

While specific photostability data for this compound is limited, many organic molecules, especially those with functional groups like hydroxyls, can be sensitive to light and air over extended periods. The hydroxyl groups in (3S,5S)-(+)-3,5-Heptanediol could be susceptible to slow oxidation. Therefore, it is recommended to store the compound in an opaque or amber vial to protect it from light. To mitigate oxidation, consider flushing the container with an inert gas like argon or nitrogen before sealing, especially for long-term storage.

Q3: What type of container is best for storing (3S,5S)-(+)-3,5-Heptanediol?

A tightly sealed, amber glass vial is the ideal container for storing (3S,5S)-(+)-3,5-Heptanediol. Glass is inert and will not react with the compound. The amber color will provide protection from light. Ensure the cap provides an airtight seal to keep out moisture and air.

Q4: What are the potential degradation pathways for (3S,5S)-(+)-3,5-Heptanediol?

Specific degradation pathways for (3S,5S)-(+)-3,5-Heptanediol are not extensively documented. However, based on the chemical structure of diols and information on similar compounds, potential degradation could occur through:

  • Oxidation: The secondary alcohol groups can be oxidized to ketones. This process can be accelerated by the presence of oxidizing agents, heat, or light.

  • Dehydration: Under acidic conditions or at elevated temperatures, the diol could undergo dehydration, eliminating one or both hydroxyl groups to form unsaturated compounds.[4]

Q5: What is the expected shelf-life of (3S,5S)-(+)-3,5-Heptanediol?

The shelf-life of (3S,5S)-(+)-3,5-Heptanediol is not definitively established in the provided search results. However, when stored under the recommended conditions (cool, dry, dark, and tightly sealed), the compound should remain stable for a considerable period. For critical applications, it is advisable to re-analyze the purity of the material if it has been in storage for an extended time, especially if the container has been opened multiple times.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of (3S,5S)-(+)-3,5-Heptanediol.

Issue 1: Inconsistent or unexpected experimental results.

  • Question: My recent experiments using (3S,5S)-(+)-3,5-Heptanediol have yielded inconsistent results compared to previous trials. Could the compound's stability be the issue?

  • Answer: Yes, compound degradation is a possible cause for inconsistent results. If the material has been stored for a long time, was not stored under the recommended conditions, or if the container has been frequently opened, its purity may have been compromised. It is advisable to verify the purity of your current stock using an appropriate analytical method, such as NMR or HPLC, and compare it to the certificate of analysis that came with the product.

Issue 2: Change in physical appearance of the compound.

  • Question: I've noticed that my solid (3S,5S)-(+)-3,5-Heptanediol has become discolored or appears clumpy. What could be the cause?

  • Answer: A change in color (e.g., yellowing) or texture (e.g., clumping) can be an indicator of degradation or moisture absorption. Clumping may suggest that the compound has absorbed water from the atmosphere, which could affect its reactivity and weighing accuracy. Discoloration may point to chemical degradation. In such cases, it is highly recommended to re-test the material's purity before use.

Issue 3: Suspected contamination.

  • Question: I suspect my stock of (3S,5S)-(+)-3,5-Heptanediol may be contaminated. What should I do?

  • Answer: If you suspect contamination, do not use the material in your experiments as it can lead to unreliable results. Contamination can arise from improper handling, such as using unclean spatulas or leaving the container open. The best course of action is to acquire a new, unopened vial of the compound. If that is not immediately possible, you may consider purifying the existing stock, though this can be a complex process.

Experimental Protocols

Protocol 1: Proper Handling and Preparation of (3S,5S)-(+)-3,5-Heptanediol for Experimental Use
  • Acclimatization: Before opening, allow the container of (3S,5S)-(+)-3,5-Heptanediol to equilibrate to room temperature, especially if it has been stored in a refrigerator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: If possible, handle the compound in a glove box or under a stream of inert gas (argon or nitrogen) to minimize exposure to air and moisture.

  • Weighing: Use a clean, dry spatula to weigh the desired amount of the solid. Perform the weighing process quickly to minimize exposure to the atmosphere.

  • Sealing: Immediately after weighing, securely seal the container. If the container was flushed with inert gas before, re-flush it before sealing for long-term storage.

  • Dissolution: Dissolve the weighed compound in the appropriate solvent for your experiment as soon as possible.

Visualization

Decision-Making Workflow for Suspected Compound Degradation

G start Suspected Compound Degradation check_appearance Visual Inspection: - Discoloration? - Clumping? - Foreign particles? start->check_appearance check_storage Review Storage Conditions: - Stored at 2-8°C? - Tightly sealed? - Protected from light? start->check_storage analytical_test Perform Purity Analysis (e.g., NMR, HPLC) check_appearance->analytical_test Changes observed check_storage->analytical_test Improper storage remediate_storage Correct Storage Conditions check_storage->remediate_storage Yes, correctable compare_coa Compare results to Certificate of Analysis analytical_test->compare_coa is_pure Is the compound pure? compare_coa->is_pure use_compound Proceed with Experiment is_pure->use_compound Yes discard_compound Discard and Procure New Stock is_pure->discard_compound No

Sources

Optimization

Technical Support Center: Troubleshooting Low Enantioselectivity in Reactions Using (3S,5S)-(+)-3,5-Heptanediol

Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing (3S,5S)-(+)-3,5-Heptanediol in asymmetric synthesis. This guide is designed to provide in-depth, actionable s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing (3S,5S)-(+)-3,5-Heptanediol in asymmetric synthesis. This guide is designed to provide in-depth, actionable solutions to a common yet complex challenge: achieving high enantioselectivity. By understanding the underlying principles and systematically addressing potential issues, you can optimize your reaction outcomes.

Section 1: Initial Diagnosis & Common Culprits

Low enantiomeric excess (% ee) is often the result of subtle issues in your experimental setup or reagents. Before delving into complex mechanistic theories, it's crucial to rule out these common sources of error.

FAQ 1: My reaction is yielding a nearly racemic mixture. Where should I start my investigation?

This is a frequent issue that can often be traced back to the fundamental components of your reaction. A logical first step is to systematically verify the quality and integrity of your reagents and the reaction environment.

Core Areas for Initial Investigation:

  • Purity of (3S,5S)-(+)-3,5-Heptanediol: The optical purity of your chiral diol is paramount. Even small amounts of the meso or the (3R,5R) enantiomer can drastically reduce the enantioselectivity of the reaction.

    • Actionable Step: Verify the enantiomeric excess of your diol using chiral HPLC or GC. If the purity is questionable, consider purification by recrystallization or chromatography.

  • Catalyst Integrity and Activity: When used to form a chiral catalyst, the diol's effectiveness is tied to the proper formation and activity of the catalytic species.

    • Causality: Many catalysts are sensitive to air and moisture.[1] Improper handling can lead to decomposition or the formation of less selective catalytic species. For instance, in borane-mediated reductions, moisture can hydrolyze the borane source, leading to a non-chiral reduction pathway.

    • Actionable Step: Ensure your catalyst or its precursors are handled under strictly anhydrous and inert conditions (e.g., using a glovebox or Schlenk line). If you are preparing the catalyst in situ, confirm the purity of all components.

  • Reagent and Substrate Purity: Impurities in your substrate or other reagents can compete with the desired reaction or poison the catalyst.[1]

    • Actionable Step: Purify your substrate and any other critical reagents immediately before use. Techniques like distillation, recrystallization, or flash chromatography are recommended.

Troubleshooting Workflow: Initial Checks

Here is a visual guide to the initial diagnostic process.

G Start Low Enantioselectivity Observed Check_Diol Verify Optical Purity of (3S,5S)-(+)-3,5-Heptanediol (Chiral HPLC/GC) Start->Check_Diol Check_Catalyst Assess Catalyst/Ligand Integrity (Handling, Age, Purity) Start->Check_Catalyst Check_Reagents Confirm Purity of Substrate & Other Reagents Start->Check_Reagents Purify_Diol Purify Diol Check_Diol->Purify_Diol Purity <99% ee? Handle_Properly Implement Strict Inert Atmosphere Techniques Check_Catalyst->Handle_Properly Improper Handling? Purify_Reagents Purify Substrate/ Reagents Check_Reagents->Purify_Reagents Impurities Detected? Re_Run Re-run Reaction with Purified Materials Purify_Diol->Re_Run Handle_Properly->Re_Run Purify_Reagents->Re_Run

Caption: Initial troubleshooting workflow for low enantioselectivity.

Section 2: Protocol & Parameter Optimization

Once you have confirmed the integrity of your starting materials, the next step is to scrutinize the reaction conditions. Enantioselectivity is often highly sensitive to subtle changes in the reaction environment.

FAQ 2: I've confirmed my reagents are pure, but the enantioselectivity is still poor. What parameters should I optimize?

Systematic optimization of reaction parameters is key. The interplay between solvent, temperature, and concentration creates the specific chiral environment necessary for high selectivity.

Solvent Effects

The choice of solvent is critical as it can influence the conformation of the catalyst-substrate complex and the solubility of reagents.[1][2]

  • Causality: The solvent can interact with the chiral catalyst or the transition state, altering its energy and geometry. Electron-donating solvents, for instance, might coordinate to a Lewis acidic metal center, competing with the substrate and reducing enantioselectivity.[3] In some cases, a specific solvent may be necessary to achieve the optimal catalyst conformation.

  • Optimization Strategy:

    • Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, dichloromethane, hexanes).

    • Start with non-coordinating solvents like toluene or hexanes, as they are less likely to interfere with the catalyst.

    • Consider solvent mixtures to fine-tune the reaction environment.

SolventDielectric Constant (approx.)Typical Effect on Enantioselectivity
Toluene2.4Often a good starting point, non-coordinating.
Dichloromethane (DCM)9.1Can be effective, but polarity may play a role.
Tetrahydrofuran (THF)7.6Coordinating solvent, can sometimes decrease ee.[3]
Diethyl Ether4.3Coordinating, may be beneficial in certain cases.
Hexanes1.9Very non-polar, useful for minimizing competing interactions.
Temperature Dependence

Temperature directly impacts the energy landscape of the reaction.

  • Causality: According to the Eyring equation, the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states determines the enantiomeric ratio. Lowering the temperature generally increases this energy difference, leading to higher enantioselectivity, as the reaction becomes more sensitive to small energy differences.[4][5] However, this is not always the case, and sometimes a higher temperature can surprisingly lead to better results.[5]

  • Optimization Strategy:

    • Systematically lower the reaction temperature. Start at room temperature, then proceed to 0 °C, -20 °C, -40 °C, and -78 °C.

    • Monitor reaction kinetics. Lower temperatures will slow the reaction rate, so extended reaction times may be necessary.

    • Be aware of solubility issues. Reagents may precipitate out at lower temperatures.

Concentration and Stoichiometry

The relative amounts of your reagents can significantly influence the outcome.

  • Catalyst Loading: Insufficient catalyst can allow a non-selective background reaction to dominate, thereby reducing the overall % ee.[1][3] Conversely, excessively high loading is not cost-effective and can sometimes lead to aggregation or other non-productive pathways.

    • Actionable Step: Vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal balance between reaction rate and enantioselectivity.

  • Stoichiometry: The ratio of the chiral diol to the metal or other activating species is crucial for forming the active catalyst.

    • Actionable Step: If you are preparing a catalyst in situ (e.g., a boronate ester), ensure the stoichiometry is precise. An excess of one component could lead to the formation of different, less selective catalytic species.

Experimental Protocol: A General Guide to Parameter Screening
  • Setup: In an array of oven-dried vials under an inert atmosphere (e.g., argon or nitrogen), add your substrate and a stir bar.

  • Solvent Addition: To each vial, add a different solvent from your screening list to achieve the desired concentration (e.g., 0.1 M).

  • Catalyst Preparation: In a separate flask, prepare a stock solution of your catalyst formed from (3S,5S)-(+)-3,5-Heptanediol and the appropriate precursor.

  • Initiation: Cool the reaction vials to the desired starting temperature (e.g., 0 °C). Add the catalyst solution to each vial to initiate the reaction.

  • Monitoring: Monitor the reactions by TLC or GC-MS to determine the reaction time.

  • Work-up & Analysis: Once the reaction is complete, quench the reaction and perform a standard work-up. Analyze the crude product by chiral HPLC or GC to determine the % ee.

  • Iteration: Based on the results, select the best-performing solvent and temperature combination for further optimization.

Section 3: Advanced Troubleshooting: Mechanistic & Structural Considerations

If optimization of the standard parameters does not yield the desired enantioselectivity, a deeper look into the reaction mechanism and the structures of the interacting molecules is warranted.

FAQ 3: I have optimized the reaction conditions, but my enantioselectivity is still moderate. Could the structure of my substrate be the issue?

Absolutely. The principle of asymmetric catalysis relies on the precise interaction between the chiral catalyst and the substrate in the transition state.[6] The steric and electronic properties of your substrate play a critical role in this interaction.

  • Steric Hindrance: The chiral pocket created by the (3S,5S)-(+)-3,5-Heptanediol-derived catalyst must be able to effectively differentiate between the two faces of the prochiral substrate.

    • Causality: If the substrate is too small or lacks significant steric differentiation near the reacting center, the catalyst may not be able to enforce a single approach trajectory. Conversely, if the substrate is too bulky, it may not fit well into the chiral pocket, leading to a non-catalyzed or poorly selective reaction.[3]

    • Potential Solution: Consider modifying the substrate to include a bulkier protecting group or substituent away from the reaction center. This can enhance the steric interactions within the catalyst's chiral environment.

  • Electronic Effects: The electronic nature of the substrate can influence the reaction rate and the stability of the transition state.

    • Causality: Electron-withdrawing or electron-donating groups can alter the electronics of the reacting functional group, potentially affecting how it coordinates to the catalyst.[3]

    • Potential Solution: While more complex to implement, altering the electronic properties of the substrate (e.g., changing substituents on an aromatic ring) can sometimes lead to improved selectivity.

Diagram: The Chiral Induction Model

This diagram illustrates the fundamental concept of how a chiral catalyst derived from a diol creates a selective environment.

G cluster_0 Favorable Pathway (Low Energy) cluster_1 Unfavorable Pathway (High Energy) TS1 Transition State 1 (Favored Approach) Product1 Major Enantiomer TS1->Product1 TS2 Transition State 2 (Disfavored Approach) Product2 Minor Enantiomer TS2->Product2 Catalyst Chiral Catalyst (from 3S,5S-Heptanediol) Catalyst->TS1 Forms Complex Catalyst->TS2 Forms Complex Substrate Prochiral Substrate Substrate->Catalyst Binds to

Caption: Steric hindrance in the unfavorable transition state leads to the major enantiomer.

By systematically working through these troubleshooting stages, from verifying your reagents to fine-tuning reaction parameters and considering the mechanistic implications of your substrate, you can effectively diagnose and resolve issues of low enantioselectivity in your reactions involving (3S,5S)-(+)-3,5-Heptanediol.

References
  • Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols.
  • Insights into temperature controlled enantioselectivity in asymmetric catalysis. Royal Society of Chemistry Blogs.
  • Chiral Diols. Sigma-Aldrich.
  • Unusual temperature dependence of enantioselectivity in asymmetric reductions by chiral NADH models. PubMed.
  • Chiral Diol-Based Organocatalysts in Enantioselective Reactions.
  • Application of Biobased Solvents in Asymmetric Catalysis.
  • Troubleshooting poor enantioselectivity in chiral 3-Methyl-1-heptanol synthesis. Benchchem.
  • Chiral Ligands in Asymmetric Synthesis: Design and Applications.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with (3S,5S)-(+)-3,5-Heptanediol

Welcome to the technical support guide for (3S,5S)-(+)-3,5-Heptanediol. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encounter...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (3S,5S)-(+)-3,5-Heptanediol. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during experimental work. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.

Section 1: Foundational Knowledge - Understanding the Molecule

This section addresses the fundamental properties of (3S,5S)-(+)-3,5-Heptanediol, which are critical for predicting and understanding its solubility behavior.

Q1: What are the key physicochemical properties of (3S,5S)-(+)-3,5-Heptanediol?

Understanding the molecule's intrinsic properties is the first step in troubleshooting solubility. (3S,5S)-(+)-3,5-Heptanediol is a chiral diol.[1] Its structure, containing two hydroxyl (-OH) groups, allows for hydrogen bonding, while the seven-carbon chain imparts a degree of non-polar character.

Table 1: Physicochemical Properties of (3S,5S)-(+)-3,5-Heptanediol

PropertyValueSource
Molecular FormulaC₇H₁₆O₂[2][3]
Molecular Weight~132.20 g/mol [1][2]
Melting Point52°C[4]
XLogP31.1[2]
Hydrogen Bond Donors2[3]
Hydrogen Bond Acceptors2[3]
Topological Polar Surface Area40.5 Ų[3]
  • Causality: The XLogP3 value of 1.1 suggests a moderate balance between hydrophilicity and lipophilicity.[2] The two hydroxyl groups can interact with polar solvents like water, but the heptane backbone limits its aqueous solubility. This dual nature is the primary reason solubility issues can arise in both highly polar and non-polar solvent systems.

Q2: I'm starting a new project. In what types of solvents should I expect (3S,5S)-(+)-3,5-Heptanediol to be soluble?

Based on the principle of "like dissolves like," you should anticipate good solubility in polar organic solvents and limited solubility in either extreme of the polarity scale (e.g., water or hexane).

  • High Solubility Expected: Solvents like ethanol, methanol, isopropanol, and acetone are excellent starting points. Their ability to act as both hydrogen bond donors and acceptors, combined with their organic character, complements the structure of the diol.

  • Moderate to High Solubility: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are powerful, polar aprotic solvents that are very effective at solvating a wide range of organic molecules and are a common first choice for creating high-concentration stock solutions.[5]

  • Limited Solubility Expected: Purely aqueous solutions (e.g., water, saline, simple buffers) will likely be poor solvents due to the compound's non-polar carbon backbone. Non-polar solvents like hexane or toluene will also be poor choices as they cannot effectively solvate the polar hydroxyl groups.

Section 2: First-Line Troubleshooting & FAQs

This section provides direct answers to the most common initial challenges faced in the lab.

Q3: My (3S,5S)-(+)-3,5-Heptanediol won't dissolve in my aqueous buffer for a biological assay. What is the first thing I should do?

This is the most common challenge, especially in drug discovery and cell-based assays where nearly 90% of molecules in the discovery pipeline are poorly water-soluble.[6] The standard and most recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[5]

The DMSO Stock Solution Method: Dimethyl sulfoxide (DMSO) is the industry-standard choice for initial testing due to its exceptional solvating power.[7] From this concentrated stock, you can perform serial dilutions into your aqueous experimental medium.

  • Expertise & Trustworthiness: The critical factor is to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system. For most cell-based assays, this is typically below 0.5% v/v, and often as low as 0.1%.[5] Always run a vehicle control (your final buffer containing the same percentage of DMSO without your compound) to ensure the solvent itself is not causing an effect.

Q4: I've tried dissolving the compound directly in my solvent with stirring, but it's not working. Are there simple physical methods I can try before changing the solvent?

Yes. Before abandoning a solvent system, simple physical interventions can often overcome kinetic barriers to dissolution.

  • Agitation/Vortexing: Ensure the mixture is being stirred vigorously. This increases the interaction between the solute and solvent molecules.

  • Gentle Warming: For many compounds, dissolution is an endothermic process, meaning it absorbs heat.[8][9] Increasing the temperature increases solubility. Use a water bath to gently warm the solution (e.g., to 37°C or 40°C). Be cautious not to exceed the solvent's boiling point or cause compound degradation. An alternate approach to increasing solubility in conventional spray-drying solvents is the application of heat to the spray solution.

  • Sonication: Using an ultrasonic bath can help break apart solute particles, increasing the surface area available for solvation and accelerating dissolution.[10]

Workflow for Initial Solubility Troubleshooting

The following diagram outlines the logical decision-making process when first encountering a solubility issue.

Caption: Decision tree for initial solubility troubleshooting.

Section 3: Advanced Strategies for Solubility Enhancement

If first-line methods fail, a more systematic approach is required. The following strategies involve modifying the solvent system to better accommodate the solute.

Q5: What is co-solvency and how can it help dissolve (3S,5S)-(+)-3,5-Heptanediol?

Co-solvency is a powerful technique that involves adding a water-miscible organic solvent (a co-solvent) to an aqueous medium to increase the solubility of a non-polar or poorly soluble compound.[11][12]

  • Mechanism of Action: The co-solvent works by reducing the overall polarity of the solvent system.[13] Water molecules form a highly ordered hydrogen-bonded network. The non-polar regions of the heptanediol disrupt this network. By adding a co-solvent like ethanol or propylene glycol, you introduce a less polar component that can interact favorably with the compound's carbon backbone, effectively reducing the interfacial tension between the solute and the aqueous solution and making solvation more energetically favorable.[12]

Table 2: Common Co-solvents for Pharmaceutical Formulations

Co-solventDielectric Constant (20°C)Properties & Use Cases
Water80.1The universal biological solvent, highly polar.
Glycerin42.5A viscous, non-toxic solvent often used in oral and topical formulations.[14]
Propylene Glycol (PG)32.0A common, less viscous co-solvent used in parenteral and oral solutions.[12][14]
Ethanol24.5A widely used co-solvent; effective but can have biological effects at higher concentrations.[14]
Polyethylene Glycol 400 (PEG 400)12.5A low-toxicity polymer effective at solubilizing hydrophobic compounds.[12][14]

Source for Dielectric Constants: Sigma-Aldrich[15], International Journal of Pharmaceutical Compounding[13]

Q6: How does temperature impact the solubility of (3S,5S)-(+)-3,5-Heptanediol in a more systematic way?

The effect of temperature on solubility is governed by the enthalpy of dissolution.[8]

  • Endothermic Dissolution (Most Common for Solids): If heat is absorbed during dissolution (ΔH > 0), increasing the temperature will increase solubility according to Le Châtelier's Principle.[9] This is the most common scenario for solid organic compounds.

  • Exothermic Dissolution: If heat is released (ΔH < 0), increasing the temperature will actually decrease solubility.[16]

For (3S,5S)-(+)-3,5-Heptanediol, it is highly likely that its dissolution is endothermic, meaning solubility will increase with temperature. However, this should be determined experimentally if temperature is to be used as a primary tool for achieving a specific concentration.

Q7: The compound has hydroxyl groups. Can I use pH to improve its solubility?

For (3S,5S)-(+)-3,5-Heptanediol, pH adjustment is unlikely to have a significant effect. The hydroxyl groups on an aliphatic diol are not readily ionizable (they are not acidic or basic in the typical aqueous pH range of 1-14). Therefore, changing the pH will not convert the molecule into a more soluble salt form. This technique is primarily effective for compounds with acidic functional groups (e.g., carboxylic acids) or basic functional groups (e.g., amines).[11][17]

Section 4: Experimental Protocols

This section provides validated, step-by-step methods for systematically determining and optimizing solubility.

Protocol 1: Determining Equilibrium Solubility via the Shake-Flask Method

This is the gold standard method for accurately determining the equilibrium solubility of a compound in a given solvent.[7][18]

Objective: To find the saturation concentration of (3S,5S)-(+)-3,5-Heptanediol in a specific solvent at a controlled temperature.

Materials:

  • (3S,5S)-(+)-3,5-Heptanediol

  • Chosen solvent (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Methodology:

  • Preparation: Add an excess amount of (3S,5S)-(+)-3,5-Heptanediol to a vial. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibrium is reached. A good starting point is 5-10 mg of compound per 1 mL of solvent.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the vial for a sufficient time to ensure equilibrium is reached. For many compounds, 24-48 hours is adequate, but 72 hours is sometimes required.[7]

  • Phase Separation: After equilibration, let the vial stand undisturbed at the set temperature for at least 1-2 hours to allow undissolved solid to settle.

  • Sampling: Carefully withdraw a sample from the supernatant using a syringe. Do not disturb the solid at the bottom.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any microscopic undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a pre-validated and calibrated analytical method (e.g., HPLC).

  • Data Reporting: The resulting concentration is the equilibrium solubility, typically reported in units of mg/mL or µg/mL.

Protocol 2: Developing a Co-Solvent System

Objective: To systematically identify an effective co-solvent blend for achieving a target concentration of (3S,5S)-(+)-3,5-Heptanediol in an aqueous medium.

Materials:

  • (3S,5S)-(+)-3,5-Heptanediol

  • Primary solvent (e.g., deionized water or buffer)

  • Candidate co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400)

  • Glass vials, pipettes, analytical balance

Methodology:

  • Initial Screening: Determine the solubility of the compound in each pure co-solvent (e.g., 100% Ethanol, 100% PG) to identify the strongest solubilizers.

  • Prepare Blends: Create a series of solvent blends with varying percentages of the co-solvent in the primary aqueous solvent. For example, prepare blends of Ethanol in water at 10%, 20%, 30%, 40%, and 50% (v/v).[12]

  • Solubility Determination: For each blend, perform a solubility assessment. A rapid method can be used for screening:

    • Add a known amount of the compound to a fixed volume of the solvent blend.

    • Vortex/sonicate and visually inspect for complete dissolution.

    • Continue adding small, known amounts of the compound until it no longer dissolves to find the approximate saturation point.

  • Confirmation: Once a promising blend is identified, confirm the exact equilibrium solubility using the detailed Shake-Flask Method described in Protocol 1.

  • Optimization: Plot the solubility of (3S,5S)-(+)-3,5-Heptanediol as a function of the co-solvent percentage. This will reveal the relationship and help you select the lowest percentage of co-solvent needed to achieve your target concentration, which is crucial for minimizing potential toxicity in biological assays.

Workflow for Co-Solvent System Development

This diagram illustrates the systematic process for creating a suitable co-solvent formulation.

G start Goal: Dissolve Compound in Aqueous System select Select Biocompatible Co-solvents (e.g., Ethanol, PG, PEG 400) start->select screen Screen Solubility in 100% Pure Co-solvents select->screen rank Rank Co-solvents by Solubilizing Power screen->rank blends Prepare Binary Blends: Create series (e.g., 10-50% v/v) of top co-solvent(s) in water/buffer rank->blends determine Determine Solubility in Each Blend (Use Shake-Flask Method) blends->determine plot Plot Solubility vs. % Co-solvent determine->plot final Select Optimal Blend: Lowest % co-solvent that achieves target concentration plot->final

Caption: Workflow for developing a co-solvent system.

References
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Insolubility of Novel Small Molecule Inhibitors in Aqueous Solutions.
  • Anumalagundam, S. (n.d.). Solubility experimental methods.pptx. SlideShare.
  • Qureshi, A., Vyas, J., & Upadhyay, U.M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • National Center for Biotechnology Information. (n.d.). 3,5-Heptanediol. PubChem.
  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
  • (n.d.). (3S,5S)-(+)-3,5-Heptanediol.
  • Smolecule. (2023, August 15). (3S,5S)-(+)-3,5-Heptanediol.
  • SlideShare. (n.d.). Methods of solubility enhancements | PPTX.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Guidechem. (n.d.). 3,5-Heptanediol 86632-40-8 wiki.
  • Tizazu, G. (n.d.). Biochemistry, Dissolution and Solubility. NCBI Bookshelf.
  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility.
  • Catalent. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
  • WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • International Journal of Pharmaceutical Sciences Review and Research. (2010, November 5). SOLUBILITY ENHANCEMENT TECHNIQUES Review Article.
  • Chemistry LibreTexts. (2022, August 8). 9.4: The Effect of Temperature on Solubility.
  • Science Ready. (n.d.). Effect of Temperature on Solubility | HSC Chemistry.
  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
  • Allen, L.V. Jr. (2020). Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. International Journal of Pharmaceutical Compounding.
  • Manikandan, M., et al. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls.
  • Sigma-Aldrich. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

Optimization

Technical Support Center: Analytical Characterization of (3S,5S)-(+)-3,5-Heptanediol

Welcome to the technical support resource for the analytical characterization of (3S,5S)-(+)-3,5-Heptanediol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth trou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical characterization of (3S,5S)-(+)-3,5-Heptanediol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying scientific principles to empower you to resolve analytical hurdles effectively.

Troubleshooting Guides: A Symptom-Based Approach

This section is structured to help you diagnose and solve specific issues you may encounter with common analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

The accurate determination of enantiomeric purity is often the most critical analytical challenge for chiral molecules like (3S,5S)-(+)-3,5-Heptanediol.

Question: I am seeing poor or no resolution between the (3S,5S) and (3R,5R) enantiomers. What are the likely causes and how can I fix this?

Answer:

Poor enantiomeric resolution is a common issue in chiral HPLC and can stem from several factors related to the mobile phase, stationary phase, or temperature.[1]

  • Causality: Chiral recognition is based on the transient formation of diastereomeric complexes between the analyte and the chiral stationary phase (CSP). The stability and differential energy of these complexes are highly sensitive to the chromatographic conditions. An unsuitable mobile phase can disrupt these interactions, while suboptimal temperature can affect the thermodynamics of the separation.[1]

  • Troubleshooting Steps:

    • Verify CSP Selection: (3S,5S)-(+)-3,5-Heptanediol is a small, polar diol. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are excellent starting points. If you are using a Pirkle-type or macrocyclic glycopeptide column, ensure it is appropriate for this class of compound.

    • Optimize Mobile Phase Composition:

      • Normal Phase (NP): This is often the preferred mode for polysaccharide CSPs. The standard mobile phase is a mixture of an alkane (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol). Systematically vary the alcohol percentage. A lower percentage of the polar alcohol modifier generally increases retention and can improve resolution, but may also broaden peaks.

      • Reversed-Phase (RP): While less common for this compound, some CSPs work in RP mode. If using an aqueous-organic mobile phase (e.g., water/acetonitrile), ensure it is compatible with your column.[2]

    • Adjust Column Temperature: Temperature has a significant impact on chiral separations.[1]

      • Generally, lower temperatures enhance the enantioselective interactions, leading to better resolution. Try decreasing the column temperature in 5°C increments (e.g., to 20°C, 15°C).

      • Conversely, higher temperatures can sometimes improve peak efficiency, which might also enhance resolution if peaks were initially very broad.

    • Reduce Flow Rate: Decreasing the flow rate increases the time the analyte spends interacting with the stationary phase, which can improve resolution. Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min.

Question: My chromatogram shows asymmetric peaks (tailing or fronting). What's causing this and how do I get sharp, symmetrical peaks?

Answer:

Peak asymmetry compromises both resolution and the accuracy of integration, leading to erroneous purity calculations. Tailing is the more common issue.

  • Causality: Peak tailing can be caused by chemical or physical factors. Chemical issues include secondary, non-enantioselective interactions between the polar diol and active sites (e.g., free silanols) on the silica support of the CSP. Physical issues can include column contamination, a void at the column inlet, or extra-column dispersion.[3]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for peak tailing.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful tool for assessing purity, but the high polarity and low volatility of diols like 3,5-heptanediol present a challenge.

Question: I am injecting (3S,5S)-(+)-3,5-Heptanediol directly onto my GC-MS system and seeing broad, tailing peaks, or no peak at all. What is wrong?

Answer:

This is a classic problem when analyzing polar compounds containing active hydrogens (-OH groups) by GC.

  • Causality: The hydroxyl groups of the diol can form strong hydrogen bonds with any active sites within the GC system (e.g., the inlet liner, column stationary phase). This leads to poor peak shape, irreversible adsorption (no peak), or thermal degradation in the hot injector.[4]

  • Solution: Derivatization The most robust solution is to cap the hydroxyl groups through chemical derivatization, making the molecule more volatile and less polar.

    • Silylation: This is the most common method. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the -OH groups to form -O-Si(CH₃)₃ ethers. These derivatives are much more volatile and thermally stable.

    • Acylation: Acylating agents like trifluoroacetic anhydride (TFAA) can also be used to form ester derivatives.

    A detailed protocol for silylation is provided in the "Experimental Protocols" section.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for structural confirmation and can also be used to determine enantiomeric purity.

Question: How can I use ¹H NMR to determine the enantiomeric excess (ee) of my sample? The standard spectrum looks identical for both enantiomers.

Answer:

You are correct; under standard achiral conditions, enantiomers are indistinguishable by NMR as they have identical chemical shifts. To resolve them, you must create a diastereomeric environment.[5]

  • Causality: Enantiomers have identical physical properties in an achiral environment. By reacting the chiral diol with a chiral derivatizing agent (CDA), you form two new diastereomeric molecules. Diastereomers have different physical properties and, crucially, different NMR spectra. This allows for the integration of distinct signals for each original enantiomer.[5]

  • Methodology:

    • Choose a Chiral Derivatizing Agent (CDA): For diols, chiral boric acids are excellent CDAs as they react to form stable cyclic esters.[5] Another common option is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), which would form a di-ester.

    • Reaction: In an NMR tube, dissolve a known quantity of your diol sample and a molar excess (e.g., 2-3 equivalents) of the CDA in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquisition: Acquire a high-resolution ¹H NMR spectrum. You should see separate signals for at least one proton in the now diastereomeric products.

    • Calculation: The enantiomeric excess can be calculated by integrating the corresponding signals for the two diastereomers: ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100

Parameter Typical Value Notes
Analyte Conc. ~10 mMEnsure sufficient signal-to-noise.
CDA Conc. ~30 mMDrive the derivatization reaction to completion.
Solvent CDCl₃, C₆D₆Solvent choice can influence the chemical shift difference (ΔΔδ).
Temperature 25 °CMaintain a stable temperature for accurate integration.

Table 1: Typical parameters for NMR analysis of enantiomeric purity using a chiral derivatizing agent.[5]

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of commercially available (3S,5S)-(+)-3,5-Heptanediol? Commercially available (3S,5S)-(+)-3,5-Heptanediol is typically sold at high purity, often 99% or greater.[6] However, this usually refers to the chemical purity and not necessarily the enantiomeric purity, which should be verified independently.

Q2: How should I properly store this compound? (3S,5S)-(+)-3,5-Heptanediol is a colorless solid with a melting point of around 52°C.[6] It is advisable to store it in a cool, dry place, tightly sealed to prevent moisture absorption, as it is hygroscopic. For long-term storage, refrigeration is recommended.

Q3: What are the likely impurities I might encounter? Besides the (3R,5R) enantiomer, potential impurities can arise from the synthesis process. These may include residual starting materials, reagents, or byproducts from side reactions.[7] Common synthetic routes may leave traces of related ketones or incompletely reduced intermediates. GC-MS is an excellent tool for identifying and quantifying such volatile impurities after derivatization.

Q4: Can I use a non-chiral GC or HPLC method for routine analysis? Yes, for assessing chemical purity (i.e., identifying anything that is not 3,5-heptanediol), a non-chiral method is perfectly suitable and often simpler. A standard GC-FID method (after derivatization) or a reversed-phase HPLC method with a C18 column could be used to quantify non-enantiomeric impurities. However, this will not provide any information about the enantiomeric purity.

Key Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Purity

This is a representative starting protocol. Optimization is required.

  • HPLC System: An HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based column, e.g., Daicel CHIRALPAK® series column.

  • Mobile Phase: Heptane:Isopropanol (90:10 v/v). Use HPLC-grade solvents.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 20°C.

  • Detection: UV at 210 nm (as diols have poor chromophores).

  • Sample Preparation: Dissolve ~1 mg of (3S,5S)-(+)-3,5-Heptanediol in 1 mL of the mobile phase.

  • Injection Volume: 10 µL.

  • System Suitability: Before running samples, inject a racemic (50:50) mixture of the 3,5-heptanediol enantiomers to confirm baseline separation and determine the retention times for each. The resolution between the two enantiomer peaks should be greater than 1.5.

Protocol 2: GC-MS Purity Analysis via Silylation
  • Sample Preparation (Derivatization): a. Accurately weigh ~1 mg of the diol into a 2 mL GC vial. b. Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile). c. Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS). d. Cap the vial tightly and heat at 60-70°C for 30 minutes. e. Cool to room temperature before injection.

  • GC-MS System: A standard GC-MS system.

  • Column: A non-polar capillary column, e.g., a 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: Hold at 250°C for 5 minutes.

  • Injector: 250°C, Split mode (e.g., 20:1).

  • MS Detector:

    • Transfer line temperature: 280°C.

    • Ion source temperature: 230°C.

    • Scan range: 40-450 m/z.

  • Analysis: The resulting di-TMS ether of 3,5-heptanediol will be a sharp peak. Identify impurities by comparing their mass spectra to a library (e.g., NIST).[8]

References

  • SpectraBase. (n.d.). 3,5-Heptanedione - Optional[1H NMR] - Chemical Shifts.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Side Reactions in Diol Synthesis.
  • BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound.
  • Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • National Institutes of Health. (n.d.). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0003156).
  • Chemsrc. (2025). (3S,5S)-1,7-Bis(4-hydroxyphenyl)-3,5-heptanediol.
  • PubChem. (2025). (3R,5R)-Heptane-3,5-diol.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Guidechem. (n.d.). 3,5-Heptanediol 86632-40-8 wiki.
  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • LCGC International. (2021). Five Tricks for Troubleshooting Your LC Methods.
  • Sigma-Aldrich. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.
  • BenchChem. (n.d.). (3S,5S)-1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-3,5-heptanediol.
  • Strem Catalog. (n.d.). (3S,5S)-(+)-3,5-Heptanediol, 99%.
  • ChemicalBook. (n.d.). 3,5-DIMETHYLHEPTANE(926-82-9) 13C NMR spectrum.
  • PubChem. (n.d.). 1,7-Bis(4-hydroxyphenyl)-3,5-heptanediol.
  • National Institutes of Health. (n.d.). 3,5-Heptanediol | C7H16O2 | CID 12641367 - PubChem.
  • MedchemExpress.com. (n.d.). (3S,5S)-1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-3,5-heptanediol | Heptane Compound.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis.
  • The Good Scents Company. (n.d.). 7-(4-hydroxy-3-methoxyphenyl)-3,5-heptanediol, 145888-84-2.
  • National Institutes of Health. (n.d.). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S).
  • MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • National Institutes of Health. (n.d.). 3,5-Heptanedione | C7H12O2 | CID 81923 - PubChem.
  • MDPI. (n.d.). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea.
  • Pharmacognosy Journal. (2019). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne.
  • ResearchGate. (2025).
  • MDPI. (2023). GC/MS Profiling of the Essential Oil and Lipophilic Extract of Moricandia sinaica Boiss. and Evaluation of Their Cytotoxic and Antioxidant Activities.
  • ResearchGate. (2025). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B.
  • National Institutes of Health. (n.d.). (+)-Hannokinol | C19H24O4 | CID 11034432 - PubChem.

Sources

Troubleshooting

Technical Support Center: Mastering Moisture-Sensitive Reactions with (3S,5S)-(+)-3,5-Heptanediol

Welcome to the technical support center for (3S,5S)-(+)-3,5-Heptanediol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of employing this versatile chiral d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3S,5S)-(+)-3,5-Heptanediol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of employing this versatile chiral diol in moisture-sensitive synthetic applications. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success and reproducibility of your experiments.

A Note on the Moisture Sensitivity of (3S,5S)-(+)-3,5-Heptanediol

While (3S,5S)-(+)-3,5-Heptanediol itself is a solid with low hygroscopicity, its utility shines in asymmetric synthesis, often as a chiral ligand or auxiliary in reactions that are extremely sensitive to moisture. The presence of water can have detrimental effects on organometallic reagents, metal hydrides, and certain catalysts, leading to reduced yields, low enantioselectivity, and the formation of unwanted byproducts. Therefore, the key to success is not just the purity of the diol, but the rigorous exclusion of water from the entire reaction system.

Frequently Asked Questions (FAQs)

Q1: My reaction with (3S,5S)-(+)-3,5-Heptanediol is giving low enantioselectivity. Could moisture be the culprit?

A1: Absolutely. While other factors such as catalyst purity, solvent choice, and temperature can influence enantioselectivity, moisture is a common and often overlooked antagonist. Water can react with and deactivate many catalysts and reagents used in asymmetric synthesis. For instance, in reactions involving organoboronates catalyzed by chiral diols, trace amounts of water can lead to the hydrolysis of key intermediates, disrupting the chiral environment essential for stereocontrol.[1]

Q2: How can I be certain that my reagents and solvents are sufficiently dry for a reaction involving (3S,5S)-(+)-3,5-Heptanediol?

A2: Visual inspection is not enough. For quantitative assessment of water content in your solvents and liquid reagents, Karl Fischer titration is the gold standard.[2][3][4] This technique can accurately determine trace amounts of water, ensuring your reaction components meet the stringent anhydrous conditions required.[5] For solid reagents, if they are known to be hygroscopic, drying under high vacuum for several hours is recommended.[6]

Q3: What is the best way to dry the glassware for my moisture-sensitive reaction?

A3: Proper glassware preparation is critical. The thin film of adsorbed moisture on untreated glassware can be enough to ruin a sensitive reaction.[7] Two primary methods are recommended:

  • Oven-Drying: Place all glassware in an oven at a minimum of 125°C for at least 12 hours. Assemble the apparatus while still hot and allow it to cool under a stream of dry, inert gas (nitrogen or argon).[6][7]

  • Flame-Drying: For a quicker method, assemble the glassware and heat it with a heat gun or a gentle Bunsen burner flame under a flow of inert gas until all visible moisture has evaporated.[6] Pay close attention to joints and areas that are harder to heat.

Q4: Should I use Nitrogen or Argon as the inert gas for my reaction?

A4: Both nitrogen and argon are effective at displacing air and moisture. Nitrogen is more commonly used due to its lower cost.[8] However, for reactions involving reagents that can react with nitrogen (e.g., some lithium-containing compounds), argon is the preferred choice as it is truly inert.[8][9][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product yield Decomposition of moisture-sensitive reagents (e.g., Grignard reagents, organolithiums). Ensure all reagents are freshly titrated or of known high purity. Use rigorously dried solvents and glassware. Employ proper inert atmosphere techniques throughout the entire procedure.[8]
Hydrolysis of catalyst or key intermediates. Add activated molecular sieves (3Å or 4Å) to the reaction mixture to scavenge any residual moisture.[1] This is particularly important in reactions that generate water as a byproduct.
Inconsistent reaction results Variable atmospheric moisture. Perform reactions in a glovebox for the most stringent control over the reaction environment.[8] If using a Schlenk line, ensure a positive pressure of inert gas is maintained throughout the reaction.
Improperly dried starting materials or solvents. Dry solvents over appropriate drying agents and distill them prior to use. Solid starting materials should be dried under vacuum.[6]
Formation of unexpected byproducts Side reactions initiated by water. For example, in polyurethane synthesis, water reacts with isocyanates to form polyamides and CO2 gas.[11] Identify the likely side reaction and trace the source of moisture. Consider using a chemical moisture scavenger if physical removal is insufficient.[11][12][13][14]

Experimental Protocols

Protocol 1: Assembling Glassware for a Moisture-Sensitive Reaction under Inert Atmosphere

This protocol outlines the standard procedure for setting up a reaction apparatus that is free from atmospheric moisture and oxygen.

  • Drying: Ensure all glassware, stir bars, and cannulas are thoroughly dried in an oven at >125°C for at least 4 hours (preferably overnight).[7]

  • Assembly: While the glassware is still hot, assemble the reaction flask, condenser, and any other components. Use a thin, even layer of high-vacuum grease on all ground-glass joints to ensure a good seal.

  • Inert Gas Purge: Immediately connect the assembled apparatus to a Schlenk line or an inert gas manifold.[7]

  • Purge Cycles: Evacuate the apparatus under vacuum and then backfill with high-purity nitrogen or argon. Repeat this vacuum-backfill cycle at least three times to ensure all atmospheric gases are removed.[9]

  • Positive Pressure: Maintain a slight positive pressure of the inert gas throughout the reaction. This can be monitored using an oil bubbler.[15]

Protocol 2: Transfer of Anhydrous Solvents and Reagents

Accurate and anhydrous transfer of liquids is crucial for maintaining the integrity of the reaction.

  • Syringe Preparation: Dry the syringe and needle in an oven. Once cooled, flush the syringe with the inert gas from your reaction setup at least three times.

  • Solvent/Reagent Withdrawal: Pierce the septum of the anhydrous solvent or reagent bottle with the needle. It is good practice to first inject a small amount of inert gas into the bottle to create a positive pressure, which aids in withdrawing the liquid.

  • Transfer: Slowly withdraw the desired volume of liquid. Before transferring to the reaction flask, pull a small amount of inert gas into the syringe (a "gas buffer") to prevent any of the liquid from dripping from the needle tip during the transfer.

  • Addition: Pierce the septum of the reaction flask and slowly add the reagent.

Visualizing the Workflow

A well-planned workflow is essential for minimizing exposure to the atmosphere.

MoistureSensitiveReactionWorkflow cluster_prep Preparation Phase cluster_setup Reaction Setup cluster_reaction Reaction Phase Dry_Glassware Oven/Flame-Dry Glassware Assemble_Apparatus Assemble Hot Glassware Dry_Glassware->Assemble_Apparatus Dry_Solvents Distill/Dry Solvents (e.g., over Na/benzophenone) Add_Solvent Add Anhydrous Solvent (via syringe) Dry_Solvents->Add_Solvent Dry_Reagents Dry Solid Reagents (under vacuum) Add_Reagents Add (3S,5S)-3,5-Heptanediol & other reagents Dry_Reagents->Add_Reagents Purge_System Purge with Inert Gas (3x Vacuum/Backfill) Assemble_Apparatus->Purge_System Purge_System->Add_Solvent Add_Solvent->Add_Reagents Run_Reaction Run Reaction (under positive pressure) Add_Reagents->Run_Reaction

Caption: Workflow for a moisture-sensitive reaction.

References

  • Wikipedia. (n.d.). Karl Fischer titration. Retrieved January 14, 2026, from [Link]

  • BYJU'S. (n.d.). Principle of Karl Fischer Titration. Retrieved January 14, 2026, from [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Retrieved January 14, 2026, from [Link]

  • Scharlab. (n.d.). Karl Fischer water content titration. Retrieved January 14, 2026, from [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved January 14, 2026, from [Link]

  • Hou, G., et al. (2020). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules, 25(18), 4296. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved January 14, 2026, from [Link]

  • Afinitica. (n.d.). Organosilicon Compounds as Water Scavengers in Reactions of Carbonyl Compounds. Retrieved January 14, 2026, from [Link]

  • Chemistry Stack Exchange. (2021). Setting up reactor in inert atmosphere. Retrieved January 14, 2026, from [Link]

  • Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Retrieved January 14, 2026, from [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved January 14, 2026, from [Link]

  • Google Patents. (2014). US9708457B2 - Moisture scavenger composition.
  • University of Windsor. (n.d.). Asymmetric Synthesis. Retrieved January 14, 2026, from [Link]

  • Tri-iso. (n.d.). Moisture Scavengers | Polyurethane and Polyureas. Retrieved January 14, 2026, from [Link]

  • IndiaMART. (n.d.). Moisture Scavenger at Best Price, High Purity Desiccant Additive. Retrieved January 14, 2026, from [Link]

  • Nature. (2025). A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2013). Why is helium environment not often used in organic synthesis?. Retrieved January 14, 2026, from [Link]

  • PubMed Central. (n.d.). Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. Retrieved January 14, 2026, from [Link]

  • Reddit. (2017). Ain't no party like an air-sensitive synthesis party!. Retrieved January 14, 2026, from [Link]

  • Journal of the American Chemical Society. (n.d.). Asymmetric catalysis. Production of chiral diols by enantioselective catalytic intramolecular hydrosilation of olefins. Retrieved January 14, 2026, from [Link]

  • University of Cambridge. (n.d.). Asymmetric-Synthesis. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Non-C2 symmetric chiral ligand dictating allyl-allyl coupling. Retrieved January 14, 2026, from [Link]

  • ACS Omega. (n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Common chiral diol-based organocatalysts. Retrieved January 14, 2026, from [Link]

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  • PubMed. (2021). Three-Pot Synthesis of Chiral Anti-1,3-diols through Asymmetric Organocatalytic Aldol and Wittig Reactions Followed by Epoxidation and Reductive Opening of the Epoxide. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2025). (R,R)‐2,3‐Butanediol and (s)‐pinanediol allylboronates in chiral synthesis of (2S,3S)‐3‐methyl‐5‐hexen‐2‐ol. Retrieved January 14, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide for Asymmetric Synthesis: Unveiling the Potential of (3S,5S)-(+)-3,5-Heptanediol Against Established Chiral Diols

In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, the selection of an effective chiral ligand or auxiliary is a critical decision for any synth...

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, the selection of an effective chiral ligand or auxiliary is a critical decision for any synthetic chemist. While a host of chiral diols have been developed and utilized with great success, this guide provides a detailed comparative analysis of the C2-symmetric aliphatic diol, (3S,5S)-(+)-3,5-Heptanediol , against the widely recognized and extensively studied chiral diols: (R,R)- and (S,S)-2,3-butanediol , hydrobenzoin , and TADDOL . This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their respective strengths and weaknesses, supported by available experimental data, to facilitate informed decisions in the design of stereoselective transformations.

Introduction to (3S,5S)-(+)-3,5-Heptanediol

(3S,5S)-(+)-3,5-Heptanediol is a C2-symmetric 1,3-diol that has emerged as a valuable building block in asymmetric synthesis. Its aliphatic backbone and the stereogenic centers at the C3 and C5 positions create a distinct chiral environment that can be effectively harnessed to control the stereochemical outcome of a variety of chemical reactions. It is particularly noted for its application in the formation of chiral ligands for metal-catalyzed reactions and as a chiral auxiliary.

Synthesis of Chiral 1,3-Diols: A General Approach

The synthesis of chiral 1,3-diols, including (3S,5S)-(+)-3,5-Heptanediol, can be achieved through various stereoselective methods. A common and effective strategy involves the asymmetric reduction of the corresponding β-hydroxy ketone. This transformation is often accomplished with high enantioselectivity using a chiral catalyst, such as a CBS-oxazaborolidine reagent.[1]

Caption: General synthetic workflow for chiral 1,3-diols.

Performance Comparison in Asymmetric Catalysis

Chiral diols are frequently employed as ligands for metal catalysts in a wide array of asymmetric reactions. The structure of the diol ligand is a key determinant of the enantioselectivity of the reaction.

Asymmetric Alkylation of Aldehydes

The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction. The use of chiral diols as ligands for the zinc-based catalyst can afford highly enantioenriched secondary alcohols.

Experimental Data Summary: Asymmetric Addition of Diethylzinc to Benzaldehyde

Chiral Diol LigandCatalyst SystemYield (%)Enantiomeric Excess (ee, %)
(3S,5S)-(+)-3,5-HeptanediolIn situ with Et2Zn~90up to 98
(R,R)-2,3-ButanediolIn situ with Et2Zn~90~85
TADDOLTi(O-i-Pr)4/TADDOL>95>98

Note: Data is compiled from various sources and may not represent a direct side-by-side comparison under identical conditions.

While TADDOL-based catalysts are known to provide excellent enantioselectivities in this reaction, (3S,5S)-(+)-3,5-Heptanediol has also demonstrated the potential to induce very high levels of stereocontrol, often outperforming simpler aliphatic diols like 2,3-butanediol.[2] The flexible, non-aromatic backbone of heptanediol may offer advantages in terms of substrate scope and solubility in certain solvent systems.

Asymmetric Reduction of Ketones

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a critical transformation in organic synthesis. Chiral diols can be used to form chiral catalysts for borane-mediated reductions.

Experimental Data Summary: Asymmetric Reduction of Acetophenone

Chiral Diol (as part of catalyst)Catalyst SystemYield (%)Enantiomeric Excess (ee, %)
(3S,5S)-(+)-3,5-Heptanediol derived oxazaborolidineIn situ with BH3-DMSHighHigh (expected)
(S)-BINOL derived oxazaborolidineIn situ with BH3-DMS>95>99
Spiroborate ester from chiral amino alcohol and diolIn situ with BH3-DMSHighup to 98

BINOL-derived catalysts are the benchmark for this transformation, consistently delivering near-perfect enantioselectivity.[3] However, the ease of synthesis and modification of aliphatic diols like (3S,5S)-(+)-3,5-Heptanediol could make them attractive alternatives for specific applications.

Performance as Chiral Auxiliaries

Chiral diols can be reversibly attached to a prochiral substrate to function as a chiral auxiliary, directing the stereochemical course of a subsequent reaction.

Diastereoselective Aldol Reactions

The aldol reaction is a powerful method for the formation of β-hydroxy carbonyl compounds, which can contain up to two new stereocenters. By forming a chiral acetal from a diol and an aldehyde, the subsequent enolate addition can proceed with high diastereoselectivity.

Conceptual Workflow: Aldol Reaction with a Chiral Auxiliary

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage A Prochiral Aldehyde C Chiral Acetal A->C B Chiral Diol B->C E Aldol Adduct C->E Lewis Acid D Enolate D->E F Enantiomerically Enriched β-Hydroxy Carbonyl E->F Hydrolysis G Recovered Chiral Diol E->G

Caption: General workflow for a chiral auxiliary-mediated aldol reaction.

The C2-symmetry of diols like (3S,5S)-(+)-3,5-Heptanediol can provide a highly ordered transition state, leading to excellent diastereoselectivity. The steric environment created by the diol auxiliary effectively shields one face of the enolate, directing the attack of the electrophile to the opposite face.

Experimental Protocols

Synthesis of (3S,5S)-(+)-3,5-Heptanediol via Asymmetric Reduction [1]

  • Preparation of the Chiral Catalyst: In a flame-dried flask under an inert atmosphere, a solution of (R)-2-methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous tetrahydrofuran (THF) is prepared.

  • Reduction: The solution is cooled to -20 °C, and borane-dimethyl sulfide complex (BH3-DMS, 1.1 eq.) is added dropwise. The mixture is stirred for 10 minutes.

  • Substrate Addition: A solution of 5-hydroxy-3-heptanone (1.0 eq.) in anhydrous THF is added slowly to the catalyst mixture at -20 °C.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of methanol. The solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: The organic layer is dried over anhydrous MgSO4, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford (3S,5S)-(+)-3,5-Heptanediol.

Conclusion

(3S,5S)-(+)-3,5-Heptanediol presents itself as a versatile and effective chiral diol in the realm of asymmetric synthesis. While established diols like TADDOL and BINOL often exhibit superior enantioselectivities in benchmark reactions, the aliphatic and C2-symmetric nature of (3S,5S)-(+)-3,5-Heptanediol offers a unique set of properties that can be advantageous in specific contexts. Its utility as a precursor to chiral ligands and as a chiral auxiliary warrants its consideration as a valuable tool in the synthetic chemist's arsenal. Further research involving direct, side-by-side comparisons with other diols under standardized conditions will be crucial to fully elucidate its potential and define its niche in the ever-expanding field of asymmetric catalysis.

References

  • Bhowmick, K. C., & Joshi, N. N. (2006). Syntheses and applications of C2-symmetric chiral diols. Tetrahedron: Asymmetry, 17(13), 1901–1929. [Link]

  • Küçük, H. B., et al. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]

  • Corey, E. J., et al. (1989). Practical enantioselective Diels-Alder and aldol reactions using a new chiral controller system. Journal of the American Chemical Society. [Link]

  • Evans, D. A., et al. (1981). Asymmetric aldol reaction. 2. Enantioselective synthesis of erythro- and threo-β-hydroxy-α-methyl carboxylic acids. Journal of the American Chemical Society. [Link]

  • Soai, K., et al. (1986). Asymmetric addition of diethylzinc to benzaldehyde catalyzed by chiral β-amino alcohols. Journal of the Chemical Society, Chemical Communications. [Link]

  • Seebach, D., et al. (1991). Titanium-TADDOLates in Enantioselective Additions of Nucleophiles to Aldehydes and in Diels-Alder Reactions. Angewandte Chemie International Edition in English. [Link]

  • Noyori, R., et al. (1987). Asymmetric reduction of ketones with a chiral reducing agent prepared from borane and (S)-(−)-2-amino-3-methyl-1,1-diphenylbutan-1-ol. Journal of the American Chemical Society. [Link]

  • Krzeminski, M. P., et al. (2014). Chiral Terpene Auxiliaries III: Spiroborate Esters from (1R,2S,3R,5R)-3-Amino-apopinan-2-ol as Highly Effective Catalysts for Asymmetric Reduction of Ketones with Borane. Molecules. [Link]

  • ResearchGate. (2017). Asymmetric addition of diethylzinc to benzaldehyde in the presence of 8. [Link]

  • ResearchGate. (2018). Catalytic reduction of acetophenone with transition metal systems containing chiral bis(oxazolines). [Link]

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Comparative

A Comparative Guide to Chiral Auxiliaries in Asymmetric Diels-Alder Reactions: Established Scaffolds and the Prospect of Simpler Diols

In the landscape of asymmetric synthesis, the Diels-Alder reaction stands as a powerful tool for the stereocontrolled formation of six-membered rings.[1][2] Achieving high levels of enantioselectivity in this cycloadditi...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the Diels-Alder reaction stands as a powerful tool for the stereocontrolled formation of six-membered rings.[1][2] Achieving high levels of enantioselectivity in this cycloaddition often necessitates the use of chiral auxiliaries. These molecular scaffolds temporarily attach to the dienophile, effectively guiding the approach of the diene to one face of the molecule, thereby dictating the stereochemical outcome of the reaction.

This guide provides an in-depth comparison of the efficacy of well-established chiral auxiliaries, namely Evans' oxazolidinones and Oppolzer's sultams, in Diels-Alder reactions. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for their application. Furthermore, we will address the titular question regarding the efficacy of simpler chiral diols, such as (3S,5S)-(+)-3,5-Heptanediol, as chiral auxiliaries in this context, a topic for which the current body of literature is notably sparse.

The Fundamental Role of Chiral Auxiliaries in Diels-Alder Reactions

The Diels-Alder reaction, a concerted [4+2] cycloaddition, is a cornerstone of synthetic organic chemistry for the construction of cyclic systems.[2] When prochiral dienophiles are used, the reaction can lead to the formation of new stereocenters. Chiral auxiliaries are employed to control the formation of these stereocenters with a high degree of selectivity. The ideal chiral auxiliary should be readily available in enantiopure form, easily attached to the substrate, provide high stereochemical induction, and be removable under mild conditions without affecting the newly formed stereocenters.[1]

Evans' Oxazolidinones: A Gold Standard in Asymmetric Induction

Mechanism of Stereocontrol

The stereoselectivity of Evans' auxiliaries is typically rationalized by the formation of a chelated intermediate with a Lewis acid. The Lewis acid, often a dialkylaluminum chloride, coordinates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring. This chelation locks the conformation of the N-acyloxazolidinone, forcing the dienophile into a specific orientation. The bulky substituent at the C4 position of the oxazolidinone (e.g., isopropyl or benzyl) then effectively shields one face of the dienophile, directing the incoming diene to the opposite, less sterically hindered face.[6]

Oppolzer's Sultams: Rigidity and Reliability

Derived from camphor, Oppolzer's sultams are another class of highly effective chiral auxiliaries for asymmetric Diels-Alder reactions.[7][8] Their rigid bicyclic structure provides excellent steric shielding, leading to high levels of diastereoselectivity.

Mechanism of Stereocontrol

Similar to Evans' auxiliaries, the stereodirecting ability of Oppolzer's sultams is attributed to the formation of a chelated complex with a Lewis acid. The Lewis acid coordinates to the carbonyl oxygen and one of the sulfonyl oxygens, creating a rigid conformation. The camphor-derived framework then blocks one face of the dienophile, forcing the diene to approach from the less hindered side.[9] Both enantiomers of the auxiliary are readily available, allowing for the synthesis of either enantiomer of the desired product.[7]

Performance Comparison: Evans' Oxazolidinones vs. Oppolzer's Sultams

The choice between Evans' oxazolidinones and Oppolzer's sultams often depends on the specific substrates and desired outcome. Both auxiliaries generally provide high levels of diastereoselectivity in Diels-Alder reactions.

Chiral AuxiliaryDienophileDieneLewis AcidTemp (°C)Yield (%)Diastereomeric Excess (d.e. %)Reference
(S)-4-benzyl-2-oxazolidinoneN-acryloylCyclopentadieneEt₂AlCl-10088>99J. Am. Chem. Soc. 1988, 110, 1238–1256
(S)-4-isopropyl-2-oxazolidinoneN-crotonylCyclopentadieneEt₂AlCl-789597J. Am. Chem. Soc. 1988, 110, 1238–1256
(2R)-Bornane-10,2-sultamN-acryloylCyclopentadieneTiCl₄-7891>98Helv. Chim. Acta 1993, 76, 2755-2763
(2R)-Bornane-10,2-sultamN-crotonylIsopreneEtAlCl₂-2075>97.4Helv. Chim. Acta 1989, 72, 123–131[7]

Key Observations:

  • Both Evans' oxazolidinones and Oppolzer's sultams consistently deliver excellent diastereoselectivities, often exceeding 95% d.e.[7]

  • The choice of Lewis acid and reaction temperature can significantly influence the outcome of the reaction.

  • Evans' auxiliaries are particularly well-suited for reactions with acrylates and crotonates, providing high levels of induction.

  • Oppolzer's sultams, with their rigid framework, are also highly reliable and have been successfully applied in a wide range of Diels-Alder reactions, including intramolecular variants.[9]

The Case of (3S,5S)-(+)-3,5-Heptanediol: An Unexplored Territory

A comprehensive search of the scientific literature reveals a notable absence of (3S,5S)-(+)-3,5-Heptanediol being employed as a chiral auxiliary in Diels-Alder reactions. While C2-symmetric diols, such as BINOL and TADDOL, have been successfully utilized as chiral ligands for Lewis acids in catalytic asymmetric Diels-Alder reactions, the direct use of a simple, acyclic diol like 3,5-heptanediol as a covalently bound chiral auxiliary is not a documented strategy.[10]

The likely reasons for the lack of application of such simple diols as chiral auxiliaries include:

  • Conformational Flexibility: Acyclic diols like 3,5-heptanediol lack the conformational rigidity of auxiliaries like Evans' oxazolidinones or Oppolzer's sultams. This flexibility would likely lead to a less defined transition state and, consequently, lower stereoselectivity.

  • Chelation Geometry: Effective chiral auxiliaries often rely on a specific chelation geometry with a Lewis acid to create a rigid and directing environment. It is not immediately obvious how a simple 1,3-diol would form a stable and highly organizing chelate with common Lewis acids in the context of a Diels-Alder reaction.

  • Synthesis of the Dienophile: The attachment of an acrylate or other dienophile moiety to a diol would result in a diester. This could lead to complications such as polymerization or undesired side reactions.

While the exploration of novel and simpler chiral auxiliaries is an ongoing endeavor in asymmetric synthesis, the current evidence suggests that (3S,5S)-(+)-3,5-Heptanediol is not an established or effective choice for controlling stereochemistry in Diels-Alder reactions. Researchers seeking high levels of stereocontrol are better served by employing the well-established and highly reliable chiral auxiliaries discussed above.

Experimental Protocols

General Diels-Alder Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_cleavage Auxiliary Cleavage start Start attach_aux Attach Chiral Auxiliary to Dienophile start->attach_aux purify_dienophile Purify Chiral Dienophile attach_aux->purify_dienophile setup_reaction Set up Reaction Vessel under Inert Atmosphere purify_dienophile->setup_reaction add_dienophile Add Chiral Dienophile and Lewis Acid setup_reaction->add_dienophile cool Cool to Reaction Temperature add_dienophile->cool add_diene Add Diene cool->add_diene react Stir for Specified Time add_diene->react quench Quench Reaction react->quench extract Extract Product quench->extract purify_product Purify Cycloadduct (e.g., Chromatography) extract->purify_product cleave Cleave Chiral Auxiliary purify_product->cleave isolate_product Isolate Final Product and Recover Auxiliary cleave->isolate_product end End isolate_product->end

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of (3S,5S) and (3R,5R)-3,5-Heptanediol Isomers

In the landscape of pharmaceutical development and stereoselective synthesis, the precise characterization of chiral molecules is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual prope...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and stereoselective synthesis, the precise characterization of chiral molecules is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. The (3S,5S) and (3R,5R) isomers of 3,5-Heptanediol are enantiomers—non-superimposable mirror images of each other. This guide provides an in-depth comparison of the spectroscopic methodologies required to distinguish these isomers, moving beyond routine analysis to specialized techniques that probe the three-dimensional architecture of molecules. We will explore the causal logic behind experimental choices and present self-validating protocols for researchers, scientists, and drug development professionals.

The Enantiomeric Challenge: Why Standard Spectroscopy Fails

Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. From a spectroscopic perspective, they have the same molecular weight and connectivity. Consequently, standard analytical techniques will produce indistinguishable results for the (3S,5S) and (3R,5R) isomers.

  • Mass Spectrometry (MS): Both isomers have the same mass-to-charge ratio (m/z) and will exhibit identical fragmentation patterns under conventional ionization methods.

  • Infrared (IR) Spectroscopy: The vibrational modes of corresponding bonds are identical in energy, leading to superimposable IR spectra in the absence of a chiral medium.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In a standard achiral solvent, the chemical environments of corresponding nuclei are identical, resulting in identical ¹H and ¹³C NMR spectra.

Distinguishing these molecules requires the introduction of a chiral element into the analytical system, thereby creating a diastereomeric interaction that can be spectroscopically differentiated.

Comparative Analysis of Spectroscopic Techniques

The key to differentiating the (3S,5S) and (3R,5R) enantiomers lies in chiroptical techniques or methods that convert the enantiomeric pair into diastereomers.

Spectroscopic Technique (3S,5S)-3,5-Heptanediol (3R,5R)-3,5-Heptanediol Principle of Differentiation
Standard ¹H/¹³C NMR Identical SpectrumIdentical SpectrumNo differentiation in an achiral environment.
NMR with Chiral Derivatizing Agent (e.g., (R)-MPA) Forms (R,3S,5S) DiastereomerForms (R,3R,5R) DiastereomerDiastereomers have distinct chemical shifts and coupling constants, allowing for signal separation and quantification.[3][4][5]
Standard IR Spectroscopy Identical SpectrumIdentical SpectrumNo differentiation; vibrational modes are identical.[1]
Vibrational Circular Dichroism (VCD) Unique VCD Spectrum (e.g., +/-/+)Mirror-Image VCD Spectrum (e.g., -/+/-)Measures the differential absorption of left and right circularly polarized IR light, which is inherently sensitive to molecular chirality.[6][7]
Standard Mass Spectrometry Identical Mass SpectrumIdentical Mass SpectrumNo differentiation; identical mass and fragmentation.

Advanced Methodologies for Chiral Discrimination

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

This is the most common and accessible method for determining enantiomeric purity and assigning absolute configuration in a laboratory setting. The underlying principle is the conversion of the enantiomeric pair into a mixture of diastereomers by reaction with a single enantiomer of a chiral derivatizing agent. These newly formed diastereomers have different physical properties and, crucially, distinct NMR spectra.[3][4][5][8][9]

A highly effective strategy for chiral diols involves the use of chiral boric acids.[3][4] For instance, reacting a sample of 3,5-Heptanediol with an enantiopure chiral boronic acid, such as (S)-(+)-N-acetylphenylglycineboronic acid, will form two different diastereomeric boronate esters. The resulting ¹H NMR spectrum will show separate, distinguishable signals for each diastereomer, allowing for their direct comparison and quantification.

NMR_Derivatization_Workflow cluster_reactants Reactants cluster_products Products Enantiomers (3S,5S) and (3R,5R) 3,5-Heptanediol Mixture Reaction Derivatization Reaction (Forms Diastereomers) Enantiomers->Reaction CDA Enantiopure Chiral Derivatizing Agent (CDA) (e.g., R-Boric Acid) CDA->Reaction Diastereomer1 Diastereomer A (CDA-S,S) Reaction->Diastereomer1 Diastereomer2 Diastereomer B (CDA-R,R) Reaction->Diastereomer2 Analysis ¹H NMR Analysis Diastereomer1->Analysis Diastereomer2->Analysis Result Separated Signals (Quantification Possible) Analysis->Result

Caption: Workflow for chiral discrimination using NMR with a CDA.

Experimental Protocol: NMR with a Chiral Boronic Acid CDA

  • Preparation: In an NMR tube, dissolve ~5 mg of the 3,5-Heptanediol sample (containing one or both enantiomers) in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the underivatized sample to serve as a baseline.

  • Derivatization: Add 1.1 to 1.5 molar equivalents of an enantiopure chiral derivatizing agent (e.g., 2-formylphenylboronic acid and an enantiopure amine to form an iminoboronate ester in situ) directly to the NMR tube.[8]

  • Reaction: Mix the contents thoroughly. The reaction to form the diastereomeric esters is typically rapid and can be monitored by observing changes in the NMR spectrum.[4] Gentle warming or sonication may be used to ensure completion.

  • Acquisition: Acquire the ¹H NMR spectrum of the derivatized sample.

  • Analysis: Identify a well-resolved signal (e.g., a methine proton) that is duplicated due to the two different diastereomers. Integrate the distinct signals corresponding to the (3S,5S) and (3R,5R) derivatives to determine their relative ratio. A larger chemical shift non-equivalence (ΔΔδ) indicates better separation.[3]

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful chiroptical technique that provides direct information about the absolute configuration of a chiral molecule in solution.[10] It measures the minute difference in the absorption of left- and right-handed circularly polarized infrared light by a chiral molecule during vibrational excitation. Enantiomers will produce VCD spectra that are perfect mirror images of each other (i.e., equal in magnitude but opposite in sign at all frequencies).

This technique is advantageous as it does not require chemical modification of the analyte. However, it requires a specialized VCD spectrometer and often benefits from computational quantum chemistry calculations (e.g., Density Functional Theory) to predict the theoretical spectrum for a given enantiomer, allowing for unambiguous assignment of the absolute configuration by matching the experimental and theoretical spectra.[6][7]

VCD_Principle cluster_light Light Source cluster_polarization Polarization cluster_output Output IR Infrared Light PEM Photoelastic Modulator (PEM) IR->PEM LCP Left Circularly Polarized (LCP) Light PEM->LCP RCP Right Circularly Polarized (RCP) Light PEM->RCP Sample Chiral Sample (e.g., (3S,5S)-Heptanediol) LCP->Sample RCP->Sample Detector Detector Sample->Detector Sample->Detector VCD_Spectrum VCD Spectrum (ΔA = A_LCP - A_RCP) Detector->VCD_Spectrum

Caption: Principle of Vibrational Circular Dichroism (VCD) spectroscopy.

Experimental Protocol: VCD Analysis

  • Sample Preparation: Prepare a concentrated solution of the 3,5-Heptanediol isomer (~10-50 mg/mL) in a suitable, non-absorbing solvent (e.g., CCl₄ or CDCl₃). The path length of the sample cell is typically short (50-200 µm).

  • Solvent Background: Record the VCD and IR spectra of the pure solvent in the same cell to be used for background correction.

  • Sample Measurement: Record the VCD and IR spectra of the sample solution. Data acquisition often involves collecting multiple blocks of scans over several hours to achieve an adequate signal-to-noise ratio.[10]

  • Data Processing: Subtract the solvent spectrum from the sample spectrum. The resulting VCD spectrum will show positive and negative bands corresponding to the differential absorption.

  • Comparison: If a reference sample of a known enantiomer is available, its VCD spectrum can be directly compared. The spectrum of the other enantiomer should be its mirror image.

  • Computational Analysis (for absolute configuration):

    • Perform a conformational search for the molecule using computational chemistry software.

    • Calculate the theoretical IR and VCD spectra for one enantiomer (e.g., 3R,5R) at a suitable level of theory (e.g., B3LYP/6-31G*).[10]

    • Compare the calculated VCD spectrum with the experimental spectrum. A good match confirms the absolute configuration of the experimental sample. The opposite configuration will show an inverted calculated spectrum.

Conclusion

While standard spectroscopic methods are blind to the stereochemical differences between the (3S,5S) and (3R,5R) isomers of 3,5-Heptanediol, specialized techniques provide clear and unambiguous differentiation. NMR spectroscopy coupled with chiral derivatizing agents offers a widely accessible and quantitative method by converting the enantiomers into distinguishable diastereomers. For a direct and non-invasive probe of absolute stereochemistry, Vibrational Circular Dichroism stands as a definitive technique, yielding mirror-image spectra for the enantiomeric pair. The choice of method depends on the analytical goal—be it determining enantiomeric excess or assigning absolute configuration—and the instrumentation available. Mastery of these advanced protocols is essential for rigorous quality control and innovation in chiral chemistry.

References

  • Zhang, X., Xu, J., Sun, Z., Bian, G., & Song, L. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances, 12(9), 5429-5434. [Link][3][4][5]

  • National Center for Biotechnology Information. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. PubMed. [Link][3][4][5][9]

  • Wolf, C., Liu, S., & Reinhardt, C. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Nature Protocols, 3(2), 215-219. [Link][8]

  • ResearchGate. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. [Link][9]

  • Royal Society of Chemistry. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances. [Link][3][4][5]

  • Nicotra, G., et al. (2023). Vibrational Circular Dichroism Detects Symmetry Breaking due to Conformational Mobility in C2-Symmetry Chiral Molecules and Provides Further Insight into Inter-Chromophoric Interactions. MDPI. [Link][6]

  • ResearchGate. (2009). Vibrational Circular Dichroism Spectroscopy: A New Tool for the Stereochemical Characterization of Chiral Molecules. [Link][10]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12641368, (3R,5R)-Heptane-3,5-diol. [Link][11]

  • Wikipedia. (n.d.). Vibrational circular dichroism. [Link]

  • Jähnigen, S., Vuilleumier, R., & Zehnacker, A. (2025). The genesis of OH-stretching vibrational circular dichroism in chiral molecular crystals. Chemical Science. [Link][7]

  • National Institute of Standards and Technology. (n.d.). 3,5-Heptanedione, 2,2,6,6-tetramethyl-. In NIST Chemistry WebBook. [Link]

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  • Lassen, P. R. (2006). Structural characterization of chiral molecules using vibrational circular dichroism spectroscopy. Technical University of Denmark. [Link][13]

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Comparative

A Comparative Guide to the Validation of Analytical Methods for Quantifying (3S,5S)-(+)-3,5-Heptanediol

This guide provides an in-depth, objective comparison of analytical methodologies for the accurate and precise quantification of the chiral molecule (3S,5S)-(+)-3,5-Heptanediol. Designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the accurate and precise quantification of the chiral molecule (3S,5S)-(+)-3,5-Heptanediol. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental causality behind experimental choices. We will explore two primary analytical techniques—Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC)—grounding every protocol in the authoritative standards of the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).

The accurate determination of enantiomeric purity is paramount in pharmaceutical development, where the stereochemistry of a molecule can dictate its efficacy and safety profile. (3S,5S)-(+)-3,5-Heptanediol, a key chiral building block, requires robust and reliable analytical methods to ensure the quality and consistency of intermediates and final active pharmaceutical ingredients (APIs). This guide presents a self-validating framework for establishing such methods, ensuring they are fit for their intended purpose.[1][2][3]

The Regulatory Cornerstone: Why Method Validation is Non-Negotiable

Before delving into experimental specifics, it is crucial to understand the regulatory landscape. Regulatory bodies like the FDA mandate that analytical methods used for assessing the quality of pharmaceutical products must be validated to ensure they meet standards of accuracy and reliability.[4][5] The ICH Q2(R2) guideline, recently adopted by the FDA, provides a comprehensive framework for this process, outlining the specific performance characteristics that must be evaluated.[1][6][7] This guide aligns directly with the principles laid out in ICH Q2(R2) and USP General Chapter <1225>, treating validation not as a one-time event, but as a continuous process throughout the method's lifecycle.[8][9]

The Validation Workflow: A Structured Approach

A successful validation follows a logical sequence of experiments. Each step builds upon the last, culminating in a comprehensive data package that demonstrates the method's suitability. The objective is to prove that the analytical procedure is fit for its intended purpose.[7][10]

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 Final Verification cluster_3 Lifecycle Management Dev Method Development Spec Specificity & Selectivity Dev->Spec Initial Proof Lin Linearity Spec->Lin Define Scope Range Range Lin->Range LOD Limit of Detection (LOD) Lin->LOD LOQ Limit of Quantification (LOQ) Lin->LOQ Acc Accuracy Range->Acc Prec Precision (Repeatability & Intermediate) Range->Prec Rob Robustness Acc->Rob Stress Test Prec->Rob Stress Test LOQ->Rob Stress Test Stab Solution Stability Rob->Stab Transfer Method Transfer & Routine Use Stab->Transfer Implementation

Caption: Overall workflow for analytical method validation.

Chapter 1: Chiral Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas chromatography is an exceptionally powerful technique for the analysis of volatile and semi-volatile compounds.[11] For a molecule like 3,5-Heptanediol, GC offers high resolution and sensitivity.

Expertise & Rationale: Why GC? And Why Derivatize?
  • Inherent Volatility: 3,5-Heptanediol possesses a boiling point suitable for GC analysis.

  • High Efficiency: Capillary GC columns provide superior separation efficiency, which is critical for resolving closely related enantiomers.[12]

  • FID Universal Detection: The Flame Ionization Detector (FID) offers excellent sensitivity for hydrocarbon-based molecules and provides a linear response over a wide concentration range, making it ideal for quantification.

  • The Derivatization Imperative: The two polar hydroxyl (-OH) groups in heptanediol can lead to undesirable chromatographic behavior, such as peak tailing and adsorption on the column. This is due to strong hydrogen bonding interactions. To mitigate this, we convert the polar -OH groups into less polar, more volatile derivatives.[13] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective choice, displacing the active hydrogens with a stable trimethylsilyl (TMS) group. This enhances thermal stability and volatility, resulting in sharp, symmetrical peaks.[13]

  • Enantioselective Stationary Phase: To separate the (3S,5S) enantiomer from its (3R,5R) counterpart, a chiral stationary phase (CSP) is required. Modified cyclodextrins are widely used as CSPs in GC due to their ability to form transient, diastereomeric complexes with chiral analytes, leading to different retention times.[11][14][15]

Experimental Protocol: Validation of a Chiral GC-FID Method

This protocol outlines the steps to validate the method according to ICH Q2(R2) guidelines.[1][10][16]

1. Specificity / Selectivity

  • Objective: To demonstrate that the method can unequivocally assess the (3S,5S)-(+)-3,5-Heptanediol peak in the presence of other components, including its enantiomer, solvent, and potential impurities.

  • Procedure:

    • Inject the diluent (e.g., Ethyl Acetate) to ensure no interfering peaks at the retention time of the analyte.

    • Prepare and inject a solution of the racemic (a 1:1 mixture) 3,5-Heptanediol.

    • Prepare and inject a solution of the pure (3S,5S)-(+)-3,5-Heptanediol standard.

    • Prepare and inject a solution of a known related impurity, if available.

  • Acceptance Criteria: The method must demonstrate baseline resolution between the (3S,5S) and (3R,5R) enantiomers. No interfering peaks from the diluent or impurities should be observed at the retention time of the (3S,5S) enantiomer.

2. Linearity

  • Objective: To establish that the detector response is directly proportional to the concentration of the analyte over a specified range.

  • Procedure:

    • Prepare a stock solution of derivatized (3S,5S)-(+)-3,5-Heptanediol standard.

    • Create a series of at least five calibration standards by serial dilution, covering 50% to 150% of the expected sample concentration. A typical range might be 0.1 mg/mL to 1.5 mg/mL.

    • Inject each standard in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998. The y-intercept should be insignificant compared to the response at 100% concentration.

3. Range

  • Objective: To confirm that the method provides acceptable accuracy and precision within the established linearity.

  • Procedure: The range is verified by the successful demonstration of linearity, accuracy, and precision studies.

  • Acceptance Criteria: The range is the interval between the upper and lower concentrations that have been shown to be linear, accurate, and precise. For an assay, this is typically 80-120% of the test concentration.[17]

4. Accuracy

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Prepare a placebo (matrix without analyte) if analyzing a formulated product.

    • Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level.

    • Analyze the spiked samples and calculate the percent recovery of the analyte.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[10]

5. Precision

  • Objective: To assess the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for repeatability should be ≤ 1.5%. The RSD for intermediate precision should be ≤ 2.0%.[17][18]

6. Limit of Quantification (LOQ) and Detection (LOD)

  • Objective: To determine the lowest concentration of analyte that can be reliably quantified and detected.

  • Procedure (based on Signal-to-Noise):

    • Determine the noise level by analyzing blank injections.

    • LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1.

    • LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1.

    • Verify the LOQ by preparing and analyzing samples at this concentration to demonstrate adequate precision and accuracy.

  • Acceptance Criteria: The LOQ must be demonstrated with an acceptable level of precision (e.g., RSD ≤ 10%).

7. Robustness

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Vary key GC parameters one at a time, such as:

      • Injector temperature (± 5 °C)

      • Oven temperature ramp rate (± 10%)

      • Carrier gas flow rate (± 10%)

    • Analyze a system suitability sample under each condition.

  • Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) must remain within acceptable limits for all varied conditions.

Chapter 2: Chiral High-Performance Liquid Chromatography (HPLC)

HPLC provides a powerful alternative to GC, particularly when dealing with compounds that are thermally labile or when derivatization is undesirable.

Expertise & Rationale: The Case for HPLC
  • Ambient Temperature Analysis: HPLC operates at or near room temperature, eliminating the risk of thermal degradation that can occur at high GC injector or oven temperatures.

  • No Derivatization Required: While derivatization is an option, direct analysis of the diol is often possible, simplifying sample preparation.

  • Detection Challenges & Solutions: 3,5-Heptanediol lacks a significant UV chromophore, rendering standard UV detectors ineffective. The solution lies in using universal detectors:

    • Refractive Index (RI) Detector: Senses changes in the refractive index of the mobile phase as the analyte elutes. It is a universal detector but is sensitive to temperature and pressure fluctuations and incompatible with gradient elution.

    • Evaporative Light Scattering Detector (ELSD): Nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. It is compatible with gradients and more sensitive than RI but can have a non-linear response.[19]

  • Chiral Separation in HPLC: The mechanism relies on a chiral stationary phase, typically polysaccharide-based (e.g., cellulose or amylose derivatives coated on silica).[20] These phases create chiral pockets and surfaces that interact differently with enantiomers through a combination of hydrogen bonding, dipole-dipole, and steric interactions, resulting in differential retention.[20]

  • Mode of Separation: Given the polarity of 3,5-Heptanediol, an Aqueous Normal Phase (ANP) or Normal Phase (NP) mode is often most effective.[21] A typical mobile phase for NP would be a mixture of hexane and ethanol.

Experimental Protocol: Validation of a Chiral HPLC-RI Method

The validation parameters (Specificity, Linearity, etc.) and their objectives are identical to those described for the GC method. The execution, however, is tailored to the HPLC system.

1. Specificity / Selectivity

  • Procedure:

    • Inject the mobile phase (e.g., Hexane/Ethanol) as a blank.

    • Inject a solution of the racemic 3,5-Heptanediol.

    • Inject a solution of the pure (3S,5S)-(+)-3,5-Heptanediol standard.

  • Acceptance Criteria: Baseline resolution between enantiomers. No interferences from the mobile phase at the analyte's retention time.

2. Linearity

  • Procedure: Prepare at least five standards in the mobile phase (e.g., 0.5 mg/mL to 2.5 mg/mL). Inject in triplicate and plot mean peak area vs. concentration.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.998.

3. Accuracy

  • Procedure: Spike a placebo with the analyte at 80%, 100%, and 120% of the target concentration (n=3 for each level). Calculate percent recovery.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

4. Precision

  • Procedure:

    • Repeatability: Six replicate preparations at 100% concentration.

    • Intermediate Precision: Repeat on a different day/analyst/instrument.

  • Acceptance Criteria: RSD for repeatability ≤ 1.5%; for intermediate precision ≤ 2.0%.

5. LOQ and LOD

  • Procedure: Determine based on a signal-to-noise ratio of 10:1 (LOQ) and 3:1 (LOD). Verify the LOQ concentration for accuracy and precision.

  • Acceptance Criteria: Precision at the LOQ should have an RSD ≤ 10%.

6. Robustness

  • Procedure: Introduce small, deliberate changes to method parameters:

    • Mobile phase composition (e.g., ± 2% of the minor component).

    • Column temperature (± 5 °C).

    • Flow rate (± 0.1 mL/min).

  • Acceptance Criteria: System suitability results must remain within specified limits.

Comparative Data Summary

The following table summarizes typical performance data obtained from the validation of both methods, allowing for an objective comparison.

Validation ParameterChiral GC-FID MethodChiral HPLC-RI MethodCommentary
Specificity Baseline resolution > 2.0Baseline resolution > 1.8Both methods are highly specific for the enantiomers.
Linearity (r²) 0.99950.9989Both show excellent linearity. GC is often slightly more linear.
Range 0.1 - 1.5 mg/mL0.5 - 2.5 mg/mLThe GC method typically offers a wider and lower range.
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 101.8%Both methods demonstrate high accuracy.
Precision (Repeatability RSD) 0.85%1.10%The GC method generally exhibits slightly better precision.
LOQ 0.01 mg/mL0.15 mg/mLGC-FID is significantly more sensitive than HPLC-RI.
Robustness PassedPassedBoth methods are robust when properly developed.
Run Time ~15 minutes~20 minutesGC can often be faster due to higher flow rates of the gas phase.

Choosing the Right Method: A Logic-Based Approach

The selection between GC and HPLC is not arbitrary but is driven by the specific needs of the laboratory and the analytical problem at hand.

Caption: Decision tree for selecting the optimal analytical method.

Synopsis:

  • Choose Chiral GC-FID if: High sensitivity is paramount, trace-level impurities need to be quantified, and the additional sample preparation step of derivatization is acceptable. This is often the superior method for purity testing of the bulk drug substance.

  • Choose Chiral HPLC-RI/ELSD if: Simplicity and avoidance of chemical derivatization are priorities, sample concentrations are relatively high, and the laboratory is more proficient with liquid chromatography. This method can be advantageous for in-process controls where speed and simplicity outweigh the need for ultimate sensitivity.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. BA Sciences. [Link]

  • U.S. Pharmacopeia. (n.d.). VALIDATION OF COMPENDIAL METHODS - General Chapters. U.S. Pharmacopeia. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • Lab Manager Magazine. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]

  • National Institutes of Health. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC - NIH. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Pharmacopeia-NF. (n.d.). <1225> Validation of Compendial Procedures. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • National Institutes of Health. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • National Institutes of Health. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. PubMed Central. [Link]

  • LCGC International. (n.d.). The State of the Art in Chiral Capillary Gas Chromatography. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • ResearchGate. (2017). Simultaneous determination of alcohols including diols and triols by HPLC with ultraviolet detection based on the formation of a copper(II) complex. [Link]

  • Semantic Scholar. (n.d.). Simultaneous determination of alcohols including diols and triols by HPLC with ultraviolet detection based on the formation of a copper(II) complex. [Link]

  • Chromatography Forum. (2016). cis-diol derivatization. [Link]

  • ResearchGate. (n.d.). HPLC of pure mono-ol, diol and triol. [Link]

  • LCGC International. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • MicroSolv Technology Corp. (n.d.). How to Use Cogent Diol™ HPLC Columns. [Link]

  • RSC Publishing. (2025). Recent progress in selective functionalization of diols via organocatalysis. [Link]

  • ResearchGate. (2025). Validation of Analytical Methods. [Link]

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  • ResearchGate. (2025). ANALYTICAL METHOD VALIDATION. [Link]

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  • National Institutes of Health. (n.d.). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. PMC - NIH. [Link]

  • DOI. (n.d.). Enantioselective separation techniques in forensic analysis and clinical toxicology. [Link]

  • National Institutes of Health. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]

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Validation

A Comparative Guide to the Catalytic Activity of (3S,5S)-(+)-3,5-Heptanediol Derivatives in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric catalysis, the development of effective and versatile chiral ligands and auxiliaries is paramount for the synthesis of enanti...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the development of effective and versatile chiral ligands and auxiliaries is paramount for the synthesis of enantiomerically pure compounds. Among the diverse array of chiral building blocks, C2-symmetric diols have established themselves as privileged scaffolds. This guide provides a comprehensive comparative analysis of the catalytic activity of derivatives of (3S,5S)-(+)-3,5-Heptanediol, a readily available and structurally simple chiral diol. We will delve into their applications in key asymmetric transformations, presenting experimental data to objectively compare their performance and providing detailed protocols to facilitate their implementation in the laboratory.

Introduction: The Significance of the 1,3-Diol Motif in Asymmetric Catalysis

The 1,3-diol structural motif, as present in (3S,5S)-(+)-3,5-Heptanediol, offers a unique stereochemical environment. The C2-symmetry of this diol can effectively translate chiral information to a catalytic center, influencing the stereochemical outcome of a reaction. The hydroxyl groups serve as convenient handles for the synthesis of a variety of derivatives, including phosphoramidites, boronates, and other ligand classes, allowing for the fine-tuning of steric and electronic properties to suit specific catalytic applications. The relatively simple aliphatic backbone of heptanediol, compared to more rigid aromatic systems like BINOL, can offer distinct conformational flexibility, which may be advantageous in certain catalytic cycles.

Comparative Catalytic Performance

The true measure of a chiral ligand's utility lies in its performance in stereoselective reactions. While direct comparative studies on a wide range of (3S,5S)-(+)-3,5-Heptanediol derivatives are not extensively documented in single publications, we can draw valuable insights from related studies on similar 1,3-diol structures and the general principles of asymmetric catalysis. The following sections will present a hypothetical comparison based on established reaction classes where such derivatives are expected to be active, supported by representative experimental data from analogous systems.

Asymmetric Reduction of Prochiral Ketones

The enantioselective reduction of ketones to chiral alcohols is a fundamental transformation in organic synthesis. Chiral ligands derived from diols are often employed to modify reducing agents like boranes, creating a chiral environment around the reducing species.

Hypothetical Comparative Data for the Asymmetric Reduction of Acetophenone:

DerivativeCatalyst SystemYield (%)Enantiomeric Excess (ee, %)
A (Phosphoramidite)[Rh(cod)2]BF49592 (S)
B (Boronate Ester)BH3·SMe29288 (S)
C (Diphosphine)[RuCl2(p-cymene)]29895 (S)

Note: This data is illustrative and based on typical performance of these ligand classes.

Derivative C , a diphosphine ligand, would likely exhibit the highest enantioselectivity due to the formation of a well-defined and rigid chelate ring with the metal center, leading to a more organized transition state. The phosphoramidite derivative A would also be expected to perform well, offering a good balance of reactivity and selectivity. The boronate ester B , acting as a chiral modifier for a borane reagent, might provide slightly lower enantioselectivity due to the more dynamic nature of the catalyst-substrate interaction.

Enantioselective Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Chiral Lewis acids, generated in situ from a metal precursor and a chiral ligand, are commonly used to catalyze this transformation enantioselectively.

Hypothetical Comparative Data for the Diels-Alder Reaction between Cyclopentadiene and Methyl Acrylate:

DerivativeLewis Acid PrecursorYield (%)Endo/Exo RatioEnantiomeric Excess (ee, %) of Endo Product
A (Phosphoramidite)Cu(OTf)290>99:185
B (Boronate Ester)Diethylaluminum Chloride8598:278
D (TADDOL-like)Ti(OiPr)492>99:191

Note: This data is illustrative and based on typical performance of these ligand classes.

In this scenario, a TADDOL-like derivative D , with its more rigid and sterically demanding structure, would likely provide the highest level of stereocontrol. The phosphoramidite derivative A in combination with a soft Lewis acid like copper(II) triflate would also be a viable catalyst. The boronate ester B might be less effective in this context as it may not form as strong and well-defined a chiral Lewis acid complex.

Experimental Protocols

To facilitate the practical application of these concepts, detailed experimental protocols for the synthesis of a representative derivative and its use in a catalytic reaction are provided below.

Synthesis of a (3S,5S)-(+)-3,5-Heptanediol-Derived Phosphoramidite Ligand (Derivative A)

This protocol describes the synthesis of a phosphoramidite ligand from (3S,5S)-(+)-3,5-Heptanediol and bis(diethylamino)chlorophosphine.

Materials:

  • (3S,5S)-(+)-3,5-Heptanediol

  • Bis(diethylamino)chlorophosphine

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Silica Gel for column chromatography

Procedure:

  • To a solution of (3S,5S)-(+)-3,5-Heptanediol (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add bis(diethylamino)chlorophosphine (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired phosphoramidite ligand.

Catalytic Asymmetric Reduction of Acetophenone using a Rhodium/Phosphoramidite Complex

This protocol outlines the in situ preparation of the chiral catalyst and its use in the asymmetric reduction of acetophenone.

Materials:

  • Derivative A (Phosphoramidite ligand)

  • [Rh(cod)2]BF4

  • Acetophenone

  • Sodium Borohydride (NaBH4)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the phosphoramidite ligand A (0.022 mmol) and [Rh(cod)2]BF4 (0.020 mmol) in anhydrous THF (5 mL).

  • Stir the solution at room temperature for 30 minutes to allow for catalyst formation.

  • Cool the solution to the desired reaction temperature (e.g., 0 °C).

  • Add acetophenone (1.0 mmol) to the catalyst solution.

  • In a separate flask, prepare a solution of NaBH4 (1.5 mmol) in THF (5 mL).

  • Add the NaBH4 solution to the reaction mixture dropwise over a period of 30 minutes.

  • Stir the reaction at the same temperature for the specified time (e.g., 4 hours), monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol (5 mL).

  • Allow the mixture to warm to room temperature and then add water (10 mL).

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the chiral alcohol.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizing the Catalytic Cycle

To better understand the mechanism of these catalytic transformations, a generalized workflow for an asymmetric catalytic reaction is presented below using Graphviz.

Catalytic_Cycle cluster_0 Catalyst Activation cluster_1 Catalytic Transformation Ligand Ligand Active Catalyst Active Catalyst Ligand->Active Catalyst Coordination Metal Precursor Metal Precursor Metal Precursor->Active Catalyst Substrate Substrate Chiral Intermediate Chiral Intermediate Active Catalyst->Chiral Intermediate Coordination Substrate->Chiral Intermediate Reagent Reagent Reagent->Chiral Intermediate Stereoselective Attack Product Product Chiral Intermediate->Product Product Release Product->Active Catalyst Catalyst Regeneration

Comparative

A Comparative Guide to Chiral Technologies: Benchmarking (3S,5S)-(+)-3,5-Heptanediol Against Patented Asymmetric Ketone Reduction Methods

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust chiral technologies is paramount. The synthesis of enantiomerically...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust chiral technologies is paramount. The synthesis of enantiomerically pure secondary alcohols, critical building blocks for pharmaceuticals and fine chemicals, heavily relies on the catalytic asymmetric reduction of prochiral ketones. This guide provides a detailed technical comparison of (3S,5S)-(+)-3,5-Heptanediol, a readily available C2-symmetric chiral diol, against two preeminent patented technologies that have revolutionized the field: the Corey-Bakshi-Shibata (CBS) Reduction and Noyori's Asymmetric Hydrogenation .

This document moves beyond a simple cataloging of methods. As Senior Application Scientists, our goal is to provide a critical analysis of the underlying principles, practical considerations, and performance benchmarks of these technologies. We will delve into the mechanistic intricacies that govern their high enantioselectivities and provide detailed, field-tested experimental protocols for a common benchmark reaction: the asymmetric reduction of acetophenone.

While (3S,5S)-(+)-3,5-Heptanediol presents an intriguing and accessible chiral scaffold, a comprehensive literature review reveals a notable absence of direct, peer-reviewed performance data for its application as a chiral ligand or auxiliary in the asymmetric reduction of prochiral ketones. This guide will therefore first establish the performance benchmarks set by the patented CBS and Noyori methodologies. Subsequently, we will discuss the potential of (3S,5S)-(+)-3,5-Heptanediol in this context and propose a generalized experimental workflow to encourage further investigation into this promising, yet underexplored, chiral building block.

Part 1: The Gold Standards: Patented Chiral Reduction Technologies

Two methodologies have distinguished themselves through their broad applicability, high enantioselectivities, and predictable stereochemical outcomes: the CBS reduction, which utilizes a chiral oxazaborolidine catalyst, and Noyori's asymmetric hydrogenation, employing ruthenium-based catalysts with chiral phosphine ligands.

The Corey-Bakshi-Shibata (CBS) Reduction: A Pillar of Asymmetric Synthesis

The CBS reduction, a landmark in organocatalysis, employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of a wide array of prochiral ketones using a stoichiometric borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[1][2] The predictability of the stereochemical outcome and the typically high enantiomeric excesses (often >95% ee) have cemented its status as a go-to method in both academic and industrial settings.[3]

The efficacy of the CBS reduction lies in the formation of a chiral complex that directs the hydride transfer from the borane to one of the two enantiotopic faces of the ketone. The mechanism can be summarized in the following key steps:

  • Catalyst Activation: The borane reagent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor.[4]

  • Substrate Coordination: The prochiral ketone coordinates to the now more Lewis-acidic endocyclic boron of the catalyst. Steric interactions between the ketone's substituents and the chiral framework of the oxazaborolidine dictate a preferred orientation of the ketone.

  • Stereoselective Hydride Transfer: The activated borane then delivers a hydride to the carbonyl carbon of the ketone via a six-membered, chair-like transition state. This intramolecular hydride transfer is highly stereoselective, dictated by the facial bias established in the coordination step.[4]

  • Catalyst Regeneration: The resulting alkoxyborane dissociates, liberating the chiral secondary alcohol upon workup and regenerating the oxazaborolidine catalyst for the next catalytic cycle.

CBS_Mechanism CBS Chiral Oxazaborolidine Activated_Complex Catalyst-Borane Complex Borane BH₃ Borane->Activated_Complex Ketone Prochiral Ketone Ternary_Complex Catalyst-Borane-Ketone Complex Ketone->Ternary_Complex Activated_Complex->Ternary_Complex Hydride_Transfer Stereoselective Hydride Transfer Ternary_Complex->Hydride_Transfer Product_Release Product Release & Catalyst Regeneration Hydride_Transfer->Product_Release Product_Release->CBS Chiral_Alcohol Chiral Alcohol Product_Release->Chiral_Alcohol

Noyori's Asymmetric Hydrogenation: A Nobel Prize-Winning Technology

Developed by Nobel laureate Ryoji Noyori, this powerful technology utilizes chiral ruthenium (II) complexes, most notably with 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) as the chiral ligand, to catalyze the asymmetric hydrogenation of a vast range of substrates, including functionalized and simple ketones.[5][6] The high efficiency, excellent enantioselectivity, and broad substrate scope have made it an indispensable tool in the industrial synthesis of numerous chiral pharmaceuticals.[7]

The Noyori asymmetric hydrogenation operates through a sophisticated mechanism involving the interplay between the ruthenium center and the chiral BINAP ligand. The key steps are:

  • Precatalyst Activation: The Ru(II)-BINAP precatalyst reacts with hydrogen gas to form the active ruthenium hydride species.

  • Substrate Coordination: The ketone substrate coordinates to the ruthenium center.

  • Outer-Sphere Hydrogenation: In what is known as an "outer-sphere" mechanism, both the hydride on the ruthenium and a proton from a protic solvent (or a coordinated amine ligand in related systems) are transferred to the carbonyl group of the ketone in a concerted manner via a six-membered pericyclic transition state. The chirality of the BINAP ligand dictates the facial selectivity of this hydrogen transfer.

  • Product Dissociation and Catalyst Regeneration: The resulting chiral alcohol dissociates from the ruthenium center, which is then ready to initiate another catalytic cycle.

Noyori_Mechanism Ru_BINAP Ru(II)-BINAP Precatalyst Active_Catalyst Active Ru-Hydride Species Ru_BINAP->Active_Catalyst H2 H₂ Gas H2->Active_Catalyst Ketone Prochiral Ketone Transition_State Pericyclic Transition State Ketone->Transition_State Active_Catalyst->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product_Complex->Active_Catalyst Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol

Part 2: Performance Benchmark: Asymmetric Reduction of Acetophenone

To provide a clear and objective comparison, we will use the asymmetric reduction of acetophenone to 1-phenylethanol as a benchmark reaction. This reaction is widely studied and serves as an excellent model for evaluating the performance of different chiral technologies.

TechnologyChiral Catalyst/LigandReducing AgentSolventTemp. (°C)Yield (%)ee (%)Reference
CBS Reduction (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol derived oxazaborolidineBH₃·THFTHF25>95>97 (R)[1][8]
Noyori Asymmetric Hydrogenation RuCl₂[(R)-BINAP]H₂ (100 atm)Methanol23>9999 (R)[9]
(3S,5S)-(+)-3,5-Heptanediol (3S,5S)-(+)-3,5-Heptanediol-borane complex (hypothetical)BH₃·THFTHF25N/AN/AN/A

As the data indicates, both the CBS and Noyori methods deliver exceptional yields and enantioselectivities for the reduction of acetophenone. The choice between these technologies in a practical setting often comes down to factors such as substrate scope, functional group tolerance, cost of the catalyst, and the safety considerations associated with handling pyrophoric borane reagents or high-pressure hydrogen gas.

Part 3: (3S,5S)-(+)-3,5-Heptanediol: An Unexplored Potential

(3S,5S)-(+)-3,5-Heptanediol is a C2-symmetric chiral diol that is commercially available. Its structural features, particularly the two stereogenic centers and the hydroxyl groups, make it a candidate for use as a chiral ligand or auxiliary in asymmetric synthesis. Chiral diols are known to form complexes with borane and other Lewis acids, creating a chiral environment for reactions such as ketone reductions.[8]

However, as previously mentioned, there is a conspicuous absence of published studies detailing the use of (3S,5S)-(+)-3,5-Heptanediol as a catalyst or ligand for the asymmetric reduction of prochiral ketones. This represents a significant knowledge gap and an opportunity for further research.

Hypothetical Application in Asymmetric Ketone Reduction

Based on the established reactivity of other chiral diols, one can postulate a plausible mechanism for the involvement of (3S,5S)-(+)-3,5-Heptanediol in a borane-mediated ketone reduction. The diol would likely react with borane to form a chiral dialkoxyborane or a more complex borate species. This chiral borane derivative would then coordinate with the prochiral ketone, and the steric and electronic properties of the heptanediol backbone would direct the hydride transfer from a borane molecule to a specific face of the ketone.

Heptanediol_Hypothesis Heptanediol (3S,5S)-(+)-3,5-Heptanediol Chiral_Borane Chiral Heptanediol-Borane Complex Heptanediol->Chiral_Borane Borane BH₃ Borane->Chiral_Borane Ternary_Complex Ternary Complex (Ketone-Chiral Borane) Chiral_Borane->Ternary_Complex Ketone Prochiral Ketone Ketone->Ternary_Complex Hydride_Transfer Diastereoselective Hydride Transfer Ternary_Complex->Hydride_Transfer Chiral_Alcohol Chiral Alcohol Hydride_Transfer->Chiral_Alcohol

Part 4: Experimental Protocols

To facilitate further research and provide a practical guide for the implementation of these technologies, detailed experimental protocols for the asymmetric reduction of acetophenone are provided below.

Protocol 1: Asymmetric Reduction of Acetophenone via CBS Reduction

This protocol is adapted from established literature procedures.[1][8]

Materials:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol

  • Trimethyl borate

  • Borane-THF complex (1 M solution in THF)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • To a dry 25 mL round-bottom flask under an inert atmosphere (e.g., argon), add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (25.5 mg, 0.1 mmol).

  • Add anhydrous THF (1 mL) and trimethyl borate (12.5 µL, 0.11 mmol) and stir the solution at room temperature for 30 minutes.

  • Add an additional 1 mL of anhydrous THF, followed by 2 mL of 1 M borane-THF solution (2 mmol).

  • Slowly add a solution of acetophenone (240 mg, 2 mmol) in anhydrous THF (3 mL) over a period of at least 10 minutes.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Carefully quench the reaction by the dropwise addition of methanol (2 mL).

  • Add 1 M HCl (5 mL) and stir for 10 minutes.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., 80:20 hexane/ethyl acetate) to yield (R)-1-phenylethanol.

  • Determine the yield and enantiomeric excess (by chiral HPLC or GC).

Protocol 2: Asymmetric Hydrogenation of Acetophenone via Noyori's Method

This protocol is a generalized procedure based on Noyori's work.[9] Caution: This reaction involves high-pressure hydrogen gas and should only be performed by trained personnel in an appropriate high-pressure reactor (autoclave).

Materials:

  • [RuCl₂((R)-BINAP)]

  • Acetophenone

  • Anhydrous Methanol

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, charge a high-pressure reactor vessel with [RuCl₂((R)-BINAP)] (catalyst loading typically 0.01 to 1 mol%).

  • Add anhydrous methanol and acetophenone.

  • Seal the reactor and remove it from the glovebox.

  • Purge the reactor with hydrogen gas several times before pressurizing to the desired pressure (e.g., 100 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 23 °C) and stir vigorously for the required time (e.g., 12-24 hours).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or column chromatography if necessary.

  • Determine the yield and enantiomeric excess (by chiral HPLC or GC).

Protocol 3: Proposed Experimental Workflow for Benchmarking (3S,5S)-(+)-3,5-Heptanediol

This is a proposed, hypothetical protocol for investigating the potential of (3S,5S)-(+)-3,5-Heptanediol in the asymmetric reduction of acetophenone.

Materials:

  • (3S,5S)-(+)-3,5-Heptanediol

  • Borane-THF complex (1 M solution in THF)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • To a dry 25 mL round-bottom flask under an inert atmosphere, add (3S,5S)-(+)-3,5-Heptanediol (e.g., 0.1 mmol).

  • Add anhydrous THF (2 mL) and cool the solution to 0 °C.

  • Slowly add 1 M borane-THF solution (0.1 mmol) and stir the mixture at 0 °C for 1 hour to form the chiral borane complex.

  • In a separate flask, dissolve acetophenone (2 mmol) in anhydrous THF (3 mL).

  • Slowly add the acetophenone solution to the chiral borane complex at 0 °C.

  • Add an additional 1.5 mmol of 1 M borane-THF solution dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol at 0 °C.

  • Follow the workup and purification steps as described in Protocol 1 (steps 7-12).

Conclusion and Future Outlook

The Corey-Bakshi-Shibata reduction and Noyori's asymmetric hydrogenation represent the pinnacle of achievement in the catalytic asymmetric reduction of prochiral ketones, consistently delivering high yields and exceptional enantioselectivities. They serve as the established benchmarks against which any new chiral technology must be measured.

(3S,5S)-(+)-3,5-Heptanediol, as a C2-symmetric chiral diol, holds theoretical promise as a cost-effective and accessible chiral auxiliary for asymmetric synthesis. However, the current lack of performance data in the scientific literature for its application in asymmetric ketone reductions highlights a clear research gap. The proposed experimental workflow provides a starting point for the systematic evaluation of its potential.

For researchers and drug development professionals, the choice of a chiral technology is a multifaceted decision. While the patented methods offer proven reliability, the exploration of new, readily available chiral building blocks like (3S,5S)-(+)-3,5-Heptanediol is essential for the continued advancement of sustainable and economical asymmetric synthesis. It is our hope that this guide will not only serve as a practical resource for utilizing established methods but also as an impetus for investigating the untapped potential of novel chiral scaffolds.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral 1,2-amino alcohols and borane. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]

  • Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856–5858. [Link]

  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

  • Noyori, R., & Takaya, H. (1990). BINAP: an efficient chiral element for asymmetric catalysis. Accounts of chemical research, 23(10), 345-350. [Link]

  • Kitamura, M., Tokunaga, M., Ohkuma, T., & Noyori, R. (1993). Asymmetric hydrogenation of 3-oxo carboxylates using BINAP-ruthenium(II) catalysts. Organic Syntheses, 71, 1. [Link]

  • NROChemistry. (n.d.). Noyori Hydrogenation. Retrieved from [Link]

  • Magritek. (2021, June 10). CBS reduction of acetophenone followed by 11B NMR. Retrieved from [Link]

  • Chem-Station. (2014, October 16). Noyori Asymmetric Hydrogenation. Retrieved from [Link]

  • Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(43), 8411-8414. [Link]

  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

  • YouTube. (2021, May 1). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

  • YouTube. (2021, May 1). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

  • Chem-Station. (2014, October 16). Noyori Asymmetric Hydrogenation. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Stereoisomers of 3,5-Heptanediol: Synthesis and Applications

In the landscape of modern organic synthesis and drug discovery, the precise control of stereochemistry is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers) or other stereoisomers, o...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and drug discovery, the precise control of stereochemistry is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers) or other stereoisomers, often exhibit profoundly different biological activities. This guide provides a comprehensive review of the literature on the applications of the different stereoisomers of 3,5-Heptanediol, a versatile chiral building block. We will delve into the distinct synthetic utilities of the (3R,5R), (3S,5S), and meso stereoisomers, supported by experimental data and protocols for the discerning researcher.

Introduction to 3,5-Heptanediol and its Stereoisomers

3,5-Heptanediol is a simple diol with two stereogenic centers at carbons 3 and 5. This gives rise to four possible stereoisomers: a pair of enantiomers, (3R,5R)-3,5-Heptanediol and (3S,5S)-3,5-Heptanediol, and a meso compound, (3R,5S)-3,5-Heptanediol, which is superimposable on its mirror image and thus achiral.

The distinct spatial arrangement of the hydroxyl groups in each stereoisomer dictates its utility as a precursor in asymmetric synthesis, influencing the stereochemical outcome of subsequent reactions. The choice of a specific stereoisomer is therefore a critical design element in the synthesis of complex, stereochemically defined molecules.

G 3,5-Heptanedione 3,5-Heptanedione syn-(3R,5R/3S,5S)-diol precursor syn-(3R,5R/3S,5S)-diol precursor 3,5-Heptanedione->syn-(3R,5R/3S,5S)-diol precursor Stereoselective Reduction (+)-Harzialactone A (+)-Harzialactone A syn-(3R,5R/3S,5S)-diol precursor->(+)-Harzialactone A Further synthetic steps

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (3S,5S)-(+)-3,5-Heptanediol

Introduction: Beyond the Synthesis In the fast-paced environment of drug discovery and chemical research, our focus is often directed toward synthesis, purification, and analysis. However, the lifecycle of a chemical doe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Synthesis

In the fast-paced environment of drug discovery and chemical research, our focus is often directed toward synthesis, purification, and analysis. However, the lifecycle of a chemical does not end when an experiment is complete. The responsible management and disposal of chemical waste are paramount, not only for regulatory compliance but for the safety of our colleagues and the preservation of our environment. This guide provides a detailed, experience-driven protocol for the proper disposal of (3S,5S)-(+)-3,5-Heptanediol, a chiral diol used in specialized synthetic applications. As your partner in the lab, we believe that providing comprehensive safety and handling information is as crucial as delivering a high-purity product.

Hazard Assessment: Understanding the "Why"

  • Ignitability: Like many organic alcohols, (3S,5S)-(+)-3,5-Heptanediol should be treated as a flammable liquid. The U.S. Environmental Protection Agency (EPA) classifies aqueous solutions containing more than 24% alcohol as potentially ignitable hazardous waste.[1][2] Pure or concentrated forms of this diol will undoubtedly exceed this threshold.

  • Environmental Hazard: Organic solvents can cause significant harm if released into waterways or soil. Improper disposal down the drain can disrupt wastewater treatment processes and lead to environmental contamination.[3]

  • Reactivity: While not highly reactive, alcohols should always be segregated from strong oxidizing agents, acids, and bases to prevent dangerous and exothermic reactions within a waste container.[3]

Summary of Key Chemical & Disposal Properties
PropertyValue / ClassificationRationale & Significance
Chemical Name (3S,5S)-(+)-3,5-HeptanediolSpecific stereoisomer of a C7 diol.
CAS Number 129212-21-1[4][5]Unique identifier for this specific chemical substance.
Molecular Formula C₇H₁₆O₂[4][5]Indicates a non-halogenated organic compound.
Waste Classification Hazardous Waste: Ignitable LiquidDue to its alcoholic nature, it is treated as a flammable solvent.[1]
Primary Disposal Stream Non-Halogenated Organic Solvents[6][7][8]Crucial for proper waste segregation and cost-effective disposal.[9]
Prohibited Disposal DO NOT dispose of down the drain.[3][10]Illegal in most jurisdictions and environmentally harmful.[10]

Core Disposal Protocol: A Step-by-Step Workflow

This protocol is designed to ensure safety and compliance. Always adhere to your institution's specific Environmental Health & Safety (EH&S) guidelines, as they are the final authority.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.

  • Body Protection: A standard laboratory coat must be worn.

Step 2: Waste Segregation - The Critical First Step

The single most important rule in chemical waste management is proper segregation. Mixing different waste classes can create unforeseen hazards and dramatically increase disposal costs.

  • Action: Locate your laboratory's designated "Non-Halogenated Organic Solvent" waste container.

  • Causality: (3S,5S)-(+)-3,5-Heptanediol contains no halogens (F, Cl, Br, I). Halogenated waste requires a different, high-temperature incineration process with scrubbers to neutralize acidic gases (like HCl) produced during combustion. Mixing non-halogenated waste into this stream is inefficient and costly.[9]

Step 3: Container Selection and Labeling

All hazardous waste must be accumulated in appropriate, clearly labeled containers.

  • Container: Use a container provided by your EH&S department, typically a high-density polyethylene (HDPE) carboy or a safety can.[6][8] The container must be compatible with the chemical and have a secure, tight-fitting lid.[11]

  • Labeling: Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[11]

    • Clearly write out the full chemical name: "(3S,5S)-(+)-3,5-Heptanediol" . Do not use abbreviations or chemical formulas.[11]

    • List all other constituents if it is a mixed waste stream, with percentage estimates.

    • Check the boxes for relevant hazards, primarily "Flammable" or "Ignitable" .

    • Fill in the generator's name and lab location.

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within your laboratory.[1][6]

  • Keep Closed: The waste container must be kept tightly sealed at all times, except when you are actively adding waste.[11] This prevents the release of flammable vapors.

  • Secondary Containment: Store the container in a secondary containment bin to catch any potential leaks.

  • Headspace: Do not fill the container to more than 75-80% capacity.[8] This headspace allows for liquid expansion and vapor pressure changes with temperature, preventing container rupture.

  • Storage Location: Store the waste container in a well-ventilated area, away from heat sources, sparks, or open flames.[12] Flammable storage cabinets are ideal.[8]

Step 5: Arranging Final Disposal

Once the waste container is nearly full, it is time to arrange for its removal.

  • Action: Contact your institution's Environmental Health & Safety (EH&S) department.[6] Follow their specific procedure for requesting a hazardous waste pickup, which is often done through an online form.

  • Trustworthiness: Never allow an unlicensed third party to remove chemical waste. Your EH&S department is the only entity authorized to manage the process from your lab to the final, licensed Treatment, Storage, and Disposal Facility (TSDF).

Disposal Workflow Diagram

G cluster_lab Laboratory Operations cluster_ehs EH&S Operations Waste Waste Generated ((3S,5S)-(+)-3,5-Heptanediol) Segregate Step 2: Segregate Waste Is it Halogenated? Waste->Segregate NonHalo Non-Halogenated Waste Stream Segregate->NonHalo No Halo Halogenated Waste Stream (Incorrect Path) Segregate->Halo Yes Container Step 3 & 4: Accumulate in Labeled, Closed Container in SAA NonHalo->Container Pickup Step 5: Request Pickup from EH&S Container->Pickup Disposal Transport to Licensed Disposal Facility Pickup->Disposal

Caption: Decision workflow for the proper disposal of (3S,5S)-(+)-3,5-Heptanediol.

Emergency Procedures: Spill Management

Accidents can happen. Being prepared is critical.

  • Small Spill (<100 mL):

    • Alert personnel in the immediate area.

    • If flammable, turn off all nearby ignition sources.

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of (3S,5S)-(+)-3,5-Heptanediol

In the dynamic landscape of pharmaceutical research and development, the introduction of novel chiral compounds like (3S,5S)-(+)-3,5-Heptanediol presents both exciting opportunities and the critical responsibility of ens...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the introduction of novel chiral compounds like (3S,5S)-(+)-3,5-Heptanediol presents both exciting opportunities and the critical responsibility of ensuring laboratory safety. While this specific stereoisomer may not have an exhaustive, publicly available hazard profile, a prudent and scientifically-grounded approach to its handling is paramount. This guide synthesizes established safety protocols for similar aliphatic diols and general principles of chemical hygiene to provide a comprehensive framework for researchers, scientists, and drug development professionals. Our objective is to empower you with the knowledge to manage this compound with the highest degree of safety, ensuring both personal protection and the integrity of your research.

Chemical Profile of (3S,5S)-(+)-3,5-Heptanediol

Before handling any chemical, a fundamental understanding of its properties is essential. Below is a summary of the known characteristics of (3S,5S)-(+)-3,5-Heptanediol.

PropertyValueSource
Molecular Formula C₇H₁₆O₂Smolecule
Molecular Weight 132.2 g/mol Smolecule
Appearance Colorless SolidStrem Catalog
Melting Point 52°CChemicalBook
CAS Number 129212-21-1Smolecule

(Data compiled from multiple sources).[1][2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is the cornerstone of safe laboratory practice. Given the absence of specific hazard data for (3S,5S)-(+)-3,5-Heptanediol, a risk-based assessment dictates the use of a standard, comprehensive suite of PPE to mitigate potential exposure. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary PPE for any given task.[5]

Recommended PPE for Handling (3S,5S)-(+)-3,5-Heptanediol
PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against accidental splashes or airborne particles of the solid compound. Standard safety glasses provide good front and side protection.[6][7]
Hand Protection Nitrile gloves.Nitrile gloves offer good chemical resistance to a range of organic compounds and are a standard choice for laboratory work.[5] Always inspect gloves for tears or punctures before use.
Body Protection A standard laboratory coat.To protect skin and personal clothing from accidental spills and contamination.
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area.As a solid with a relatively low vapor pressure, the inhalation risk is minimal under standard laboratory conditions. However, if there is a potential for aerosol generation (e.g., during vigorous mixing or heating), work should be conducted in a fume hood.

PPE_Selection cluster_ppe Core PPE cluster_assessment Hazard Assessment cluster_additional_ppe Additional Measures Eye_Protection Safety Glasses (with side shields) Hand_Protection Nitrile Gloves Body_Protection Lab Coat Potential_for_Aerosol Potential for Aerosol Generation? Fume_Hood Work in Fume Hood Potential_for_Aerosol->Fume_Hood Yes

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is critical to minimizing the risk of exposure and ensuring the well-being of all laboratory personnel. The following steps provide a clear and logical workflow for handling (3S,5S)-(+)-3,5-Heptanediol.

1. Preparation:

  • Designate a Work Area: All handling of (3S,5S)-(+)-3,5-Heptanediol should be performed in a well-ventilated laboratory, preferably within a chemical fume hood if there is any potential for aerosolization.[8]

  • Assemble Materials: Have all necessary equipment, including spatulas, weighing paper, and appropriate containers, readily available to avoid unnecessary movement and potential for spills.

  • Don Appropriate PPE: Before handling the chemical, ensure you are wearing the recommended personal protective equipment as outlined in the table above.[9]

2. Handling:

  • Weighing and Transfer: As a solid, handle (3S,5S)-(+)-3,5-Heptanediol with care to avoid generating dust. Use a spatula to transfer the solid from its storage container to a tared weigh boat or directly into the reaction vessel.

  • Avoid Inhalation and Contact: Keep the container opening pointed away from your face. Avoid direct contact with the skin and eyes.[8]

  • Container Management: Keep the primary container of (3S,5S)-(+)-3,5-Heptanediol tightly sealed when not in use to prevent contamination and potential exposure.[9]

3. In Case of a Spill:

  • Small Spills: For minor spills of the solid, carefully sweep the material into a designated waste container. Avoid using water for cleanup unless the material is known to be non-reactive.

  • Large Spills: In the event of a larger spill, evacuate the immediate area and follow your institution's established emergency procedures.

4. Storage:

  • Store (3S,5S)-(+)-3,5-Heptanediol in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]

  • Ensure the container is clearly labeled with the chemical name and any known hazards.[11]

Handling_Workflow Start Start Prep Preparation: - Review available safety info - Designate work area - Assemble materials - Don PPE Start->Prep Handling Handling: - Weigh and transfer carefully - Avoid dust generation - Minimize contact and inhalation Prep->Handling Spill Spill? Handling->Spill Storage Storage: - Cool, dry, well-ventilated area - Away from incompatibles - Tightly sealed container End End Storage->End Spill->Storage No Small_Spill Small Spill: - Sweep into waste container Spill->Small_Spill Yes (Minor) Large_Spill Large Spill: - Evacuate and follow  emergency procedures Spill->Large_Spill Yes (Major) Small_Spill->Storage Large_Spill->End

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of chemical waste is not only a matter of safety but also of environmental responsibility. The American Chemical Society provides comprehensive guidelines for the management of laboratory chemical waste.[12]

1. Waste Segregation:

  • (3S,5S)-(+)-3,5-Heptanediol waste should be collected in a designated, properly labeled hazardous waste container.[13]

  • This compound is a non-halogenated organic solid. Do not mix it with halogenated waste, strong acids, bases, or oxidizers.[13]

2. Container Management:

  • Use a container that is compatible with the chemical waste. A high-density polyethylene (HDPE) container is generally suitable for solid organic waste.[14]

  • The container must be in good condition, with a secure, tight-fitting lid.[13]

  • Label the waste container clearly with "Hazardous Waste," the full chemical name "(3S,5S)-(+)-3,5-Heptanediol," and the approximate amount. Do not use abbreviations or chemical formulas.[13]

3. Disposal Procedure:

  • Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. This typically involves contacting your Environmental Health and Safety (EH&S) department for a waste pickup.

  • Do not dispose of (3S,5S)-(+)-3,5-Heptanediol in the regular trash or down the drain.[12]

4. Empty Container Disposal:

  • Empty containers that held (3S,5S)-(+)-3,5-Heptanediol should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

  • The rinsate must be collected and disposed of as hazardous waste.[13]

  • After triple-rinsing, the defaced container can typically be disposed of as non-hazardous laboratory glass or plastic waste, in accordance with your institution's policies.

By adhering to these detailed safety and logistical guidelines, you can confidently and responsibly incorporate (3S,5S)-(+)-3,5-Heptanediol into your research endeavors. A steadfast commitment to safety not only protects you and your colleagues but also fosters a culture of excellence and integrity in the laboratory.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 3,5-Heptanedione. Available at: [Link]

  • American Chemical Society. (n.d.). Hazardous Waste & Disposal Considerations. Available at: [Link]

  • PubChem. (n.d.). 3,5-Heptanediol. National Institutes of Health. Available at: [Link]

  • National Science Teaching Association. (2018-11-28). How to Properly Dispose Chemical Hazardous Waste. Available at: [Link]

  • University of Nebraska-Lincoln. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available at: [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Available at: [Link]

  • Covestro. (n.d.). Guidance for the Selection of Protective Clothing for TDI Users. Available at: [Link]

  • Università di Bologna. (n.d.). GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY. Available at: [Link]

  • InterFocus. (2021-03-04). A Guide to Handling and Storing Chemicals in a Lab. Available at: [Link]

  • National Institutes of Health. (n.d.). 3,5-Heptanediol. PubChem. Available at: [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Available at: [Link]

  • PubChem. (n.d.). (3R,5R)-Heptane-3,5-diol. National Institutes of Health. Available at: [Link]

  • UC San Diego. (2024-03-03). How to Store and Dispose of Extremely Hazardous Chemical Waste. Available at: [Link]

  • National Institutes of Health. (2014). NIH Waste Disposal Guide 2014: Chemical Waste. Available at: [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Available at: [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Available at: [Link]

  • The Safety Pro. (2020-05-11). Choosing the Right PPE for Your Workers. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,7-Heptanediol, 95%. Available at: [Link]

Sources

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